molecular formula C20H32O5 B15569383 13,14-Dihydro-15-keto prostaglandin D2

13,14-Dihydro-15-keto prostaglandin D2

Cat. No.: B15569383
M. Wt: 352.5 g/mol
InChI Key: VSRXYLYXIXYEST-UHFFFAOYSA-N
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Description

13,14-Dihydro-15-keto prostaglandin D2 is a useful research compound. Its molecular formula is C20H32O5 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-[5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRXYLYXIXYEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pro-Inflammatory Role of 13,14-dihydro-15-keto Prostaglandin D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable and biologically active metabolite of prostaglandin D2 (PGD2). While PGD2 exhibits dual functions through its interaction with both DP1 and DP2 (also known as CRTH2) receptors, DK-PGD2 acts as a selective agonist for the pro-inflammatory CRTH2 receptor. This selectivity makes DK-PGD2 a critical molecule in orchestrating allergic inflammation, particularly in the context of asthma and other atopic diseases. This technical guide provides an in-depth overview of the function of DK-PGD2, focusing on its signaling pathways, biological activities, and the experimental methodologies used to elucidate its role.

Introduction

Prostaglandin D2 (PGD2) is a major eicosanoid product of the cyclooxygenase (COX) pathway, primarily released by activated mast cells, Th2 cells, and other immune cells in response to allergic and inflammatory stimuli. PGD2 is rapidly metabolized in vivo to various products, including 13,14-dihydro-15-keto PGD2 (DK-PGD2).[1] Unlike its parent molecule, DK-PGD2 demonstrates a pronounced selectivity for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2 or DP2), a G-protein coupled receptor implicated in pro-inflammatory responses.[1] This document will explore the specific functions of DK-PGD2, highlighting its role as a key mediator in allergic inflammation.

Biochemical Profile and Receptor Selectivity

DK-PGD2 is formed from PGD2 through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Its key characteristic is its high binding affinity and selective agonism for the CRTH2 receptor, with significantly lower affinity for the DP1 receptor. This selectivity is crucial to its function, as CRTH2 activation is predominantly associated with pro-inflammatory signaling, while DP1 activation can have opposing, anti-inflammatory effects.

Data Presentation: Receptor Binding Affinity and Functional Potency

The following tables summarize the quantitative data regarding the interaction of DK-PGD2 and related prostanoids with the CRTH2 receptor and their functional potencies in various cellular assays.

LigandReceptorSpeciesAssay TypeKi (nM)Reference
13,14-dihydro-15-keto PGD2 (DK-PGD2) CRTH2HumanRadioligand Binding2.91 ± 0.29[2]
PGD2CRTH2HumanRadioligand Binding2.4 ± 0.2[2]
15-deoxy-Δ12,14-PGJ2CRTH2HumanRadioligand Binding3.15 ± 0.32[2]
13,14-dihydro-15-keto PGD2 (DK-PGD2) CRTH2MouseRadioligand Binding> PGD2[3]
LigandCell TypeResponseEC50 (nM)Reference
13,14-dihydro-15-keto PGD2 (DK-PGD2) Eosinophils (human)Shape Change2.7 ± 2.3[4]
PGD2Eosinophils (human)Shape Change0.7 ± 0.2[4]
13,14-dihydro-15-keto PGD2 (DK-PGD2) ILC2s (human)Migration14.2 ± 3.4[4]
PGD2ILC2s (human)Migration17.4 ± 3.9[4]
13,14-dihydro-15-keto PGD2 (DK-PGD2) Th2 cells (human)ChemotaxisDose-dependent[5]
PGD2Th2 cells (human)ChemotaxisDose-dependent[5]
15R-methyl-PGD2Eosinophils (human)Chemotaxis1.7[6]
PGD2Eosinophils (human)Chemotaxis10[6]

Signaling Pathways of DK-PGD2

Activation of the CRTH2 receptor by DK-PGD2 initiates a cascade of intracellular signaling events characteristic of Gαi-coupled receptors. This pathway plays a central role in the chemotactic and pro-inflammatory functions of DK-PGD2.

DK_PGD2_Signaling_Pathway DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 Binds and Activates G_protein Gαi/βγ CRTH2->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (αi) PLC Phospholipase C (PLC) G_protein->PLC Activates (βγ) cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses: - Chemotaxis - Degranulation - Cytokine Release cAMP->Cellular_Response Modulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release ↑ Intracellular Ca²⁺ ER->Ca2_release Releases Ca²⁺ Ca2_release->Cellular_Response

Caption: DK-PGD2 signaling through the CRTH2 receptor.

Biological Functions

The primary function of DK-PGD2 is the recruitment and activation of key immune cells involved in type 2 inflammation.

  • Chemotaxis: DK-PGD2 is a potent chemoattractant for Th2 cells, eosinophils, and basophils, directing their migration to sites of allergic inflammation.[5]

  • Cellular Activation: It induces shape change in eosinophils, a hallmark of their activation, and promotes their degranulation, releasing pro-inflammatory mediators.[4]

  • Cytokine Release: DK-PGD2 stimulates the release of type 2 cytokines, such as IL-4, IL-5, and IL-13, from Th2 cells and innate lymphoid cells type 2 (ILC2s), further amplifying the inflammatory cascade.[4]

  • Role in Disease: Beyond allergic diseases, emerging evidence suggests a role for DK-PGD2 and the CRTH2 pathway in other conditions, including colorectal cancer, where it may promote cell survival and migration.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of DK-PGD2.

Eosinophil Shape Change Assay by Flow Cytometry

This protocol describes a method to assess eosinophil activation by measuring changes in cell morphology using flow cytometry.

Eosinophil_Shape_Change_Workflow start Isolate human eosinophils from peripheral blood incubate Incubate eosinophils with varying concentrations of DK-PGD2 or control vehicle start->incubate acquire Acquire data on a flow cytometer, measuring Forward Scatter (FSC) and Side Scatter (SSC) incubate->acquire analyze Analyze the shift in FSC-A or FSC-H to quantify the degree of cell shape change acquire->analyze end Determine EC50 for DK-PGD2-induced shape change analyze->end

Caption: Workflow for Eosinophil Shape Change Assay.

Methodology:

  • Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy or asthmatic donors using density gradient centrifugation followed by negative magnetic selection.

  • Cell Stimulation: Resuspend isolated eosinophils in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁶ cells/mL. Incubate the cells with serial dilutions of DK-PGD2 (e.g., 0.01 nM to 1 µM) or a vehicle control for 15 minutes at 37°C.

  • Flow Cytometry Analysis: Immediately analyze the samples on a flow cytometer. Eosinophils can be identified based on their characteristic auto-fluorescence or by surface marker staining (e.g., Siglec-8).

  • Data Analysis: An increase in the forward scatter area (FSC-A) or height (FSC-H) indicates a change in cell size and shape (polarization). The mean fluorescence intensity of the FSC parameter is plotted against the concentration of DK-PGD2 to determine the EC50 value.[7]

ILC2 and Th2 Cell Migration Assay (Transwell Assay)

This protocol details a method for quantifying the chemotactic effect of DK-PGD2 on ILC2s and Th2 cells.

Methodology:

  • Cell Preparation: Isolate ILC2s or Th2 cells from peripheral blood or tissues. Resuspend the cells in serum-free RPMI 1640 medium at a concentration of 1-2 x 10⁶ cells/mL.

  • Assay Setup: Use a 24-well plate with Transwell inserts (typically with a 5 µm pore size). Add 600 µL of RPMI 1640 medium containing various concentrations of DK-PGD2 or a chemoattractant control to the lower chamber.

  • Cell Addition: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 3 hours at 37°C in a 5% CO₂ incubator.

  • Cell Quantification: Collect the cells that have migrated to the lower chamber. Count the migrated cells using a hemocytometer or by flow cytometry with counting beads.

  • Data Analysis: Plot the number of migrated cells against the concentration of DK-PGD2 to determine the chemotactic response.[8]

Intracellular Calcium Mobilization Assay

This protocol describes how to measure the increase in intracellular calcium concentration following CRTH2 activation by DK-PGD2.

Methodology:

  • Cell Preparation: Use a cell line stably expressing the human CRTH2 receptor (e.g., HEK293 cells) or primary immune cells (e.g., Th2 cells, eosinophils).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM, according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Assay Procedure: Place the dye-loaded cells in a fluorescence microplate reader or a flow cytometer equipped for kinetic analysis.

  • Stimulation and Measurement: Establish a baseline fluorescence reading. Inject a solution of DK-PGD2 at the desired concentration and immediately begin recording the change in fluorescence intensity over time. A rapid increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. Dose-response curves can be generated to determine the EC50 of DK-PGD2 for calcium mobilization.[9][10]

Conclusion

13,14-dihydro-15-keto prostaglandin D2 is a key pro-inflammatory mediator that acts as a selective agonist for the CRTH2 receptor. Its ability to induce the chemotaxis and activation of Th2 cells, eosinophils, and other immune cells underscores its significant role in the pathophysiology of allergic diseases, particularly asthma. The experimental protocols detailed in this guide provide a robust framework for investigating the function of DK-PGD2 and for the development of novel therapeutics targeting the CRTH2 signaling pathway. Further research into the multifaceted roles of DK-PGD2 may reveal additional therapeutic opportunities in a range of inflammatory and proliferative diseases.

References

The Pro-Inflammatory Role of 13,14-dihydro-15-keto PGD2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable and biologically active metabolite of prostaglandin D2 (PGD2). While PGD2 exhibits dual roles in inflammation through its interaction with two distinct receptors, DP1 and CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells, also known as DP2), DK-PGD2 acts as a potent and selective agonist for the CRTH2 receptor. This selectivity makes DK-PGD2 a key player in mediating pro-inflammatory responses, particularly in the context of type 2 immunity and allergic inflammation. This document provides a comprehensive overview of the biological role of DK-PGD2 in inflammation, including its signaling pathways, effects on key inflammatory cells, and the experimental methodologies used to elucidate its function.

Introduction

Prostaglandin D2 (PGD2) is a major cyclooxygenase product released predominantly by mast cells upon immunological challenge. It is rapidly metabolized in vivo to various products, including DK-PGD2.[1] The conversion of PGD2 to DK-PGD2 is a two-step process initiated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Unlike its precursor PGD2, which can signal through both the Gs-coupled DP1 receptor (generally associated with anti-inflammatory effects) and the Gi-coupled CRTH2 receptor, DK-PGD2 demonstrates a marked preference for CRTH2.[2][3] This selective agonism at a pro-inflammatory receptor positions DK-PGD2 as a significant contributor to the pathogenesis of allergic diseases such as asthma and allergic rhinitis.

Data Presentation: Quantitative Analysis of DK-PGD2 Activity

The biological activity of DK-PGD2 has been quantified through various in vitro assays, providing insights into its potency and receptor selectivity.

Table 1: Receptor Binding Affinities of DK-PGD2
LigandReceptorBinding Affinity (Ki) [nM]Reference
DK-PGD2CRTH2 (DP2)2.91 ± 0.29[2]
DK-PGD2DP1>30,000[2]
PGD2CRTH2 (DP2)2.4 ± 0.2[2]
PGD2DP1~3[2]
Table 2: Functional Potency (EC50) of DK-PGD2 on Inflammatory Cells
Cell TypeAssayEC50 [nM]Reference
EosinophilsShape Change2.7 ± 2.3[1]
Type 2 Innate Lymphoid Cells (ILC2s)Migration14.2 ± 3.4[1]
T helper 2 (Th2) cellsChemotaxis~10[4]

Signaling Pathways of DK-PGD2

The pro-inflammatory effects of DK-PGD2 are mediated through the activation of the CRTH2 receptor, which is coupled to an inhibitory G-protein (Gαi).

DK_PGD2_Signaling cluster_cytoplasm Cytoplasm DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 Binds G_protein Gαi/βγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_mobilization Intracellular Ca²⁺ Mobilization G_protein->Ca_mobilization Leads to cAMP cAMP AC->cAMP Conversion Chemotaxis Chemotaxis cAMP->Chemotaxis Decreased cAMP contributes to Ca_mobilization->Chemotaxis Cytokine_release Cytokine Release (IL-4, IL-5, IL-13) Ca_mobilization->Cytokine_release Cell_activation Cell Activation (e.g., Degranulation) Ca_mobilization->Cell_activation Ca_mobilmobilization Ca_mobilmobilization

Caption: DK-PGD2 signaling through the CRTH2 receptor.

Binding of DK-PGD2 to CRTH2 leads to the dissociation of the Gαi subunit from the Gβγ dimer.[4] The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] Concurrently, the Gβγ subunits are thought to initiate signaling cascades that lead to an increase in intracellular calcium concentration ([Ca²⁺]i).[4] These signaling events culminate in various cellular responses, including chemotaxis, cytokine production, and cell activation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inflammatory role of DK-PGD2.

Eosinophil Chemotaxis Assay (Modified Boyden Chamber)

This assay quantifies the migration of eosinophils towards a chemoattractant, such as DK-PGD2.

a. Isolation of Eosinophils:

  • Human peripheral blood is collected from healthy, non-allergic donors.

  • Granulocytes are isolated by density gradient centrifugation using Ficoll-Paque.[1]

  • Red blood cells are lysed using a hypotonic solution.

  • Eosinophils are purified from the granulocyte fraction by negative immunomagnetic selection to deplete neutrophils.[5]

b. Chemotaxis Protocol:

  • A 48-well modified Boyden chamber with a 5 µm pore size polycarbonate membrane is used.

  • The lower wells are filled with varying concentrations of DK-PGD2 (e.g., 0.1-1000 nM) diluted in assay buffer (RPMI with 1% FBS). A negative control (buffer alone) and a positive control are included.

  • The purified eosinophil suspension (e.g., 5 x 10⁶ cells/ml) is added to the upper wells.[6]

  • The chamber is incubated for 1 hour at 37°C in a humidified 5% CO₂ atmosphere.[5]

  • After incubation, the membrane is removed, fixed, and stained.

  • Migrated cells on the lower side of the membrane are counted in several high-power fields using a microscope. The results are expressed as the number of migrated cells per field or as a chemotactic index.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to DK-PGD2 stimulation.

a. Cell Preparation:

  • CRTH2-expressing cells (e.g., Th2 cells, eosinophils, or a recombinant cell line) are suspended in a suitable buffer (e.g., Krebs buffer).

  • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2-AM (e.g., 1-5 µM), by incubation at 37°C for 30-45 minutes in the dark.[7][8]

  • After loading, cells are washed to remove extracellular dye and resuspended in the assay buffer.

b. Measurement of Calcium Flux:

  • The cell suspension is placed in a fluorometer cuvette or a multi-well plate compatible with a fluorescence plate reader (e.g., FlexStation).

  • A baseline fluorescence reading is established.

  • DK-PGD2 is added at various concentrations, and the change in fluorescence intensity is recorded over time.[4]

  • The fluorescence signal is typically measured at two wavelengths for ratiometric dyes like Fura-2, which allows for accurate determination of intracellular calcium concentration.

  • Data are often presented as the ratio of fluorescence at the two wavelengths or as a percentage of the maximum response induced by a calcium ionophore like ionomycin.

Cytokine Release Assay from Th2 Cells

This assay quantifies the production and secretion of key Th2 cytokines (e.g., IL-4, IL-5, IL-13) upon stimulation with DK-PGD2.

a. Cell Culture and Stimulation:

  • Human Th2 cell lines or primary Th2 cells are cultured under appropriate conditions.

  • Cells are seeded in multi-well plates (e.g., 1.5 x 10⁶ cells/ml).

  • DK-PGD2 is added to the cell cultures at various concentrations (e.g., 1-1000 nM).

  • Cells are incubated for different time points (e.g., 4-48 hours) at 37°C in a 5% CO₂ incubator to measure protein secretion, or for shorter periods (e.g., 1-8 hours) for mRNA analysis.[9]

b. Quantification of Cytokines:

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • After incubation, the cell culture supernatant is collected by centrifugation.

    • The concentration of secreted cytokines (IL-4, IL-5, IL-13) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.[9]

  • RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction):

    • After stimulation, total RNA is extracted from the cell pellets.

    • RNA is reverse-transcribed into cDNA.

    • The expression levels of cytokine mRNA are quantified by qPCR using specific primers for IL-4, IL-5, IL-13, and a housekeeping gene for normalization.[9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of DK-PGD2 on inflammatory cell migration.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate_cells Isolate Inflammatory Cells (e.g., Eosinophils) add_reagents Add DK-PGD2 to Lower Wells Add Cells to Upper Wells isolate_cells->add_reagents prepare_reagents Prepare DK-PGD2 Solutions (Concentration Gradient) prepare_reagents->add_reagents setup_chamber Set up Chemotaxis Chamber (e.g., Boyden Chamber) setup_chamber->add_reagents incubate Incubate (e.g., 1h at 37°C) add_reagents->incubate stain_membrane Fix and Stain Membrane incubate->stain_membrane count_cells Count Migrated Cells (Microscopy) stain_membrane->count_cells data_analysis Data Analysis (e.g., Dose-Response Curve) count_cells->data_analysis

Caption: Workflow for a chemotaxis experiment.

Conclusion

13,14-dihydro-15-keto PGD2 is a critical pro-inflammatory mediator that exerts its effects through the selective activation of the CRTH2 receptor. Its ability to induce the migration and activation of key effector cells of type 2 immunity, including Th2 cells, eosinophils, and ILC2s, underscores its importance in the pathophysiology of allergic inflammation. The quantitative data and experimental protocols detailed in this guide provide a valuable resource for researchers and drug development professionals working to understand and target the PGD2/DK-PGD2/CRTH2 axis in inflammatory diseases. Further investigation into the precise in vivo roles of DK-PGD2 will be crucial for the development of novel therapeutics for allergic conditions.

References

An In-depth Technical Guide to the 13,14-dihydro-15-keto Prostaglandin D2 Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), a critical downstream metabolite of prostaglandin D2 (PGD2). DK-PGD2 is a potent agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), playing a significant role in inflammatory and allergic responses. This document details the enzymatic reactions, key enzymes, and competing metabolic pathways involved in DK-PGD2 synthesis. Furthermore, it presents quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for the quantification of DK-PGD2 and associated enzyme activity assays, and visual representations of the signaling and metabolic pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and eicosanoid biology.

Introduction

Prostaglandin D2 (PGD2) is a major cyclooxygenase (COX) metabolite of arachidonic acid and is involved in a wide array of physiological and pathological processes, including sleep regulation, inflammation, and allergic responses. The biological effects of PGD2 are mediated through its interaction with two distinct G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. While PGD2 activates both receptors, its metabolic products can exhibit altered receptor selectivity and potency.

One such critical metabolite is 13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2). This document provides an in-depth exploration of the synthesis pathway of DK-PGD2, a stable and potent CRTH2 agonist that is implicated in the pathogenesis of allergic diseases such as asthma. Understanding the intricacies of this pathway is crucial for the development of novel therapeutic strategies targeting the PGD2-CRTH2 axis.

The this compound Synthesis Pathway

The formation of DK-PGD2 from its precursor, PGD2, is a two-step enzymatic process. This pathway represents a major catabolic route for PGD2.

Step 1: Oxidation of PGD2 by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The initial and rate-limiting step in the catabolism of PGD2 is the oxidation of the 15-hydroxyl group to a ketone, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), encoded by the HPGD gene. This reaction requires the cofactor NAD+ and results in the formation of the unstable intermediate, 15-keto-prostaglandin D2 (15-keto-PGD2).[1][2]

Step 2: Reduction of 15-keto-PGD2 by 15-Oxoprostaglandin-Δ13-Reductase

The intermediate, 15-keto-PGD2, is then rapidly converted to the more stable DK-PGD2 through the reduction of the double bond at the C13-C14 position. This reaction is catalyzed by the enzyme 15-oxoprostaglandin-Δ13-reductase, which utilizes NADPH or NADH as a cofactor.[3][4]

DK_PGD2_Synthesis_Pathway PGD2 Prostaglandin D2 (PGD2) 15_keto_PGD2 15-keto-Prostaglandin D2 PGD2->15_keto_PGD2 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) + NAD+ -> NADH + H+ DK_PGD2 13,14-dihydro-15-keto-PGD2 (DK-PGD2) 15_keto_PGD2->DK_PGD2 15-Oxoprostaglandin-Δ13-Reductase + NADPH -> NADP+

Figure 1: The two-step enzymatic synthesis of DK-PGD2 from PGD2.

Competing Metabolic Pathway: The Role of AKR1C3

In addition to the canonical pathway leading to DK-PGD2, PGD2 can be metabolized by aldo-keto reductase family 1 member C3 (AKR1C3), also known as PGF synthase. AKR1C3 catalyzes the 11-keto reduction of PGD2 to produce 9α,11β-prostaglandin F2α (9α,11β-PGF2α), an epimer of PGF2α.[5][6] This pathway represents a significant alternative route for PGD2 metabolism and its products also possess biological activity, primarily acting as agonists for the FP receptor.[5]

Competing_Pathway PGD2 Prostaglandin D2 (PGD2) DK_PGD2_path DK-PGD2 Synthesis PGD2->DK_PGD2_path 15-PGDH & 15-oxo-Δ13-reductase PGF2a_path 9α,11β-PGF2α Synthesis PGD2->PGF2a_path AKR1C3

Figure 2: Competing metabolic fates of Prostaglandin D2.

Quantitative Data

Enzyme Kinetic Parameters

Precise kinetic data for the enzymes involved in the DK-PGD2 synthesis pathway are essential for understanding the efficiency and regulation of this metabolic route. While comprehensive kinetic data for PGD2 as a substrate is limited, studies on related prostaglandins (B1171923) provide valuable insights.

EnzymeSubstrateKmVmaxOrganism/TissueReference
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)Prostaglandin E2~5.6 µM28.1 µmol/(min·mg)Human[7]
15-Oxoprostaglandin-Δ13-Reductase15-keto-Prostaglandin E210 µM-Bovine Lung[8]
Concentrations of DK-PGD2 and its Metabolites in Biological Fluids

The quantification of DK-PGD2 and its downstream metabolites in biological fluids is a key indicator of PGD2 production and catabolism in vivo.

MetaboliteBiological FluidConcentration (Normal)ConditionReference
13,14-dihydro-15-keto-PGF2αPlasma63.6 ± 10.3 pg/mLCycling Women[9]
13,14-dihydro-15-keto-PGF2αPlasma352 ± 107 pg/mLLate-stage Labor[9]
Major Urinary Metabolite of PGD2Urine1.08 ± 0.72 ng/mg creatinineNormal Adults[6]
Major Urinary Metabolite of PGD2Plasma3.5 ± 1.4 pg/mLNormal Volunteers[10]

Note: Data for the direct measurement of DK-PGD2 in plasma is scarce. The data for the related metabolite 13,14-dihydro-15-keto-PGF2α is provided as a surrogate marker for PGF2α metabolism, which follows a similar enzymatic cascade.

Experimental Protocols

Quantification of 13,14-dihydro-15-keto-PGD2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and specific quantification of DK-PGD2 in biological samples.

5.1.1. Sample Preparation [11][12]

  • To a 500 µL aliquot of the biological sample (e.g., plasma, cell culture supernatant), add an internal standard (e.g., deuterated DK-PGD2).

  • Acidify the sample to pH 3-4 with a suitable acid (e.g., 1 M citric acid).

  • Perform liquid-liquid extraction with an organic solvent mixture (e.g., 2 mL of hexane/ethyl acetate (B1210297), 1:1, v/v). Vortex for 1 minute and centrifuge to separate the phases.

  • Collect the upper organic phase. Repeat the extraction twice.

  • Evaporate the pooled organic phases to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 200 µL of methanol/10 mM ammonium (B1175870) acetate buffer, pH 8.5, 1:3, v/v).

5.1.2. LC-MS/MS Analysis [11][12]

  • Liquid Chromatography:

    • Column: A reverse-phase column suitable for lipid analysis (e.g., C18 or Phenyl-Hexyl).

    • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 10 mM ammonium acetate, pH 8.5).

    • Flow Rate: Typically 200-400 µL/min.

    • Injection Volume: 10-20 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for DK-PGD2 and its internal standard need to be determined and optimized.

5.1.3. Data Analysis

  • Generate a standard curve using known concentrations of DK-PGD2.

  • Quantify the amount of DK-PGD2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

LC_MS_MS_Workflow start Biological Sample step1 Add Internal Standard & Acidify start->step1 step2 Liquid-Liquid Extraction step1->step2 step3 Evaporation step2->step3 step4 Reconstitution step3->step4 step5 LC-MS/MS Analysis step4->step5 end Quantification step5->end

Figure 3: General workflow for DK-PGD2 quantification by LC-MS/MS.
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity Assay

This fluorometric assay measures the activity of 15-PGDH by monitoring the production of NADH.[2][13][14][15][16][17]

5.2.1. Reagents

  • 15-PGDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 0.1 mM DTT).

  • NAD+ solution.

  • PGD2 substrate solution.

  • NADH standard solution.

  • A fluorescent probe that reacts with NADH (e.g., resazurin-based).

  • Enzyme source (e.g., purified recombinant 15-PGDH or cell/tissue lysate).

5.2.2. Procedure

  • Prepare a reaction mixture containing the assay buffer, NAD+, and the fluorescent probe in a 96-well plate.

  • Add the enzyme source to the appropriate wells. Include a blank with no enzyme.

  • Initiate the reaction by adding the PGD2 substrate.

  • Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for a resazurin-based probe) for a set period.

  • Generate a standard curve using known concentrations of NADH.

  • Calculate the rate of NADH production from the linear portion of the kinetic curve and convert it to 15-PGDH activity using the NADH standard curve.

15-Oxoprostaglandin-Δ13-Reductase Activity Assay

The activity of this enzyme can be determined by monitoring the decrease in absorbance of NADPH at 340 nm.[18]

5.3.1. Reagents

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • NADPH solution.

  • 15-keto-PGD2 substrate solution.

  • Enzyme source (e.g., purified enzyme or tissue homogenate supernatant).

5.3.2. Procedure

  • In a quartz cuvette, prepare a reaction mixture containing the assay buffer and NADPH.

  • Add the enzyme source to the cuvette.

  • Initiate the reaction by adding the 15-keto-PGD2 substrate.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹ at 340 nm).

Signaling Pathways

Upstream Regulation of the DK-PGD2 Synthesis Pathway

The synthesis of DK-PGD2 is primarily regulated by the expression and activity of the enzymes involved, particularly the rate-limiting enzyme 15-PGDH. The expression of the HPGD gene is subject to complex transcriptional control.[5][19][20]

  • Transcriptional Activators: Transcription factors such as AP-1, Ets, and CREB have been shown to bind to the promoter region of the HPGD gene and upregulate its expression.[5][20]

  • Hormonal Regulation: Hormones like progesterone (B1679170) can also influence HPGD gene expression.[5]

  • Cytokine Regulation: Inflammatory cytokines can modulate the expression of both PGD2 synthase and 15-PGDH, thereby influencing the overall flux through the pathway.

Upstream_Regulation cluster_regulation Transcriptional Regulation AP1 AP-1 HPGD_gene HPGD Gene AP1->HPGD_gene Ets Ets Ets->HPGD_gene CREB CREB CREB->HPGD_gene Hormones Hormones (e.g., Progesterone) Hormones->HPGD_gene 15_PGDH 15-PGDH (Enzyme) HPGD_gene->15_PGDH Transcription & Translation

Figure 4: Transcriptional regulation of the HPGD gene.
Downstream Signaling of DK-PGD2 via the CRTH2 Receptor

DK-PGD2 is a potent and selective agonist for the CRTH2 receptor, a G-protein coupled receptor (GPCR) that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils.[7] The binding of DK-PGD2 to CRTH2 initiates a signaling cascade that contributes to the inflammatory response.

  • G-protein Coupling: The CRTH2 receptor is coupled to the Gi/o family of G-proteins.[11]

  • Downstream Effectors: Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can activate other downstream effectors, such as phospholipase C (PLC), leading to an increase in intracellular calcium concentrations. This signaling cascade ultimately results in cellular responses such as chemotaxis, degranulation, and cytokine release.[7][13]

CRTH2_Signaling DK_PGD2 DK-PGD2 CRTH2 CRTH2 Receptor DK_PGD2->CRTH2 G_protein Gi/o Protein CRTH2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation (via Gβγ) cAMP ↓ cAMP AC->cAMP Response Cellular Responses (Chemotaxis, Cytokine Release) cAMP->Response Ca2 ↑ Intracellular Ca2+ PLC->Ca2 Ca2->Response

Figure 5: Downstream signaling cascade of the CRTH2 receptor upon activation by DK-PGD2.

Conclusion

The synthesis of this compound is a critical metabolic pathway that generates a potent pro-inflammatory mediator. A thorough understanding of the enzymes, their regulation, and the downstream signaling events initiated by DK-PGD2 is paramount for the development of targeted therapies for allergic and inflammatory diseases. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge and highlighting areas for future investigation, such as the precise enzyme kinetics with native substrates and the detailed regulatory networks governing this pathway.

References

A Deep Dive into 13,14-dihydro-15-keto PGD2: A Selective CRTH2/DP2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator implicated in a variety of physiological and pathological processes, particularly in the context of allergic inflammation and asthma. Its biological effects are mediated through two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. While PGD2 activates both receptors, its metabolite, 13,14-dihydro-15-keto PGD2 (DK-PGD2), has emerged as a potent and selective agonist for the CRTH2 receptor.[1][2] This selectivity makes DK-PGD2 an invaluable tool for elucidating the specific roles of CRTH2 in inflammatory cascades and a focal point for the development of novel therapeutics targeting this pathway. This technical guide provides a comprehensive overview of DK-PGD2 as a CRTH2 agonist, detailing its receptor pharmacology, downstream signaling pathways, and the experimental methodologies used for its characterization.

Receptor Pharmacology and Quantitative Data

DK-PGD2 exhibits a high binding affinity for the CRTH2 receptor, comparable to that of PGD2 itself.[2] In stark contrast, its affinity for the DP1 receptor is significantly lower, establishing its profile as a selective CRTH2 agonist.[2][3] This selectivity is crucial for its role in mediating pro-inflammatory responses associated with CRTH2 activation without concurrently activating the distinct signaling pathways coupled to the DP1 receptor.[2]

The following tables summarize the quantitative data for the binding affinities and functional potencies of DK-PGD2 and related prostanoids at the CRTH2 and DP1 receptors.

Table 1: Binding Affinities (Ki) of Prostanoids for CRTH2 and DP1 Receptors

CompoundReceptorKi (nM)SpeciesReference(s)
13,14-dihydro-15-keto PGD2 (DK-PGD2) CRTH2 2.91 ± 0.29 Human [3]
CRTH2160Human[3]
DP1>30,000Human[3]
Prostaglandin D2 (PGD2)CRTH22.4 ± 0.2Human[3]
DP1~0.3Human[3]
15-deoxy-Δ12,14-PGJ2CRTH23.15 ± 0.32Human[3]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50) of Prostanoids at the CRTH2 Receptor

| Compound | Assay | EC50 (nM) | Species | Reference(s) | | --- | --- | --- | --- | | Prostaglandin D2 (PGD2) | cAMP Inhibition | 1.8 ± 0.4 | Human |[3] | | 13,14-dihydro-15-keto PGD2 (DK-PGD2) | ILC2 Migration | 17.4 - 91.7 | Human | [4] |

Note: EC50 represents the concentration of an agonist that gives half of the maximal response.

Signaling Pathways

The binding of DK-PGD2 to the CRTH2 receptor initiates a cascade of intracellular signaling events characteristic of Gαi-coupled receptors. This is in direct contrast to the DP1 receptor, which couples to Gαs and leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][5]

Key Downstream Signaling Events:
  • Inhibition of Adenylate Cyclase: Upon activation by DK-PGD2, the Gαi subunit of the G protein dissociates and inhibits the enzyme adenylate cyclase.[2][5][6] This leads to a decrease in the intracellular concentration of the second messenger cAMP.[2][3]

  • Calcium Mobilization: The Gβγ subunit complex, also released upon receptor activation, stimulates phospholipase Cβ (PLCβ).[5] PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[5][7] This increase in intracellular Ca2+ is a critical signal for a variety of cellular responses.

  • PI3K and MAPK Activation: CRTH2 activation can also lead to the activation of other important signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) and p38 mitogen-activated protein kinase (MAPK) pathways.[8] These pathways are involved in regulating cell migration, degranulation, and cytokine production.[9][10]

The culmination of these signaling events in target cells, such as Th2 cells, eosinophils, and basophils, leads to a range of pro-inflammatory responses including chemotaxis, degranulation, and the release of type 2 cytokines like IL-4, IL-5, and IL-13.[5][11][12]

Below is a diagram illustrating the CRTH2 signaling pathway activated by DK-PGD2.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) CRTH2 CRTH2/DP2 Receptor DK_PGD2->CRTH2 Binds G_protein Gαiβγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase Cβ (PLCβ) G_protein->PLC Activates (Gβγ) cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) cAMP->Cellular_Response Modulates ATP ATP ATP->AC Ca2_ER Ca²⁺ (ER) Ca2_cyto ↑ Intracellular Ca²⁺ Ca2_ER->Ca2_cyto Ca2_cyto->Cellular_Response Triggers IP3->Ca2_ER Releases PIP2 PIP2 PIP2->PLC Receptor_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Cell Membranes Expressing CRTH2 Start->Membrane_Prep Incubate Incubate Membranes with [³H]PGD₂ and Competitor (e.g., DK-PGD2) Membrane_Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: Calculate IC₅₀ and Ki Count->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Mechanism of Action of 13,14-dihydro-15-keto Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2) that plays a significant role in type 2 inflammatory responses. Unlike its precursor PGD2, which acts on both the D-type prostanoid (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2) receptors, DK-PGD2 is a highly selective agonist for the CRTH2 receptor.[1][2][3] This selectivity makes it a valuable tool for studying CRTH2-mediated signaling and a key player in the pathophysiology of allergic diseases such as asthma.[4] This guide provides a comprehensive overview of the mechanism of action of DK-PGD2, including its biosynthesis, receptor interaction, signaling pathways, and cellular effects, supported by quantitative data and detailed experimental protocols.

Biosynthesis and Metabolism

DK-PGD2 is not a primary prostaglandin but rather a downstream metabolite of PGD2. The biosynthesis pathway begins with the conversion of arachidonic acid to PGH2 by cyclooxygenase enzymes. PGD2 synthase then isomerizes PGH2 to PGD2. Subsequently, PGD2 is metabolized via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway. This involves the oxidation of the 15-hydroxyl group to a ketone, forming an unstable intermediate, 15-keto-PGD2, which is then reduced at the C13-C14 double bond to yield 13,14-dihydro-15-keto PGD2.[1] In humans, DK-PGD2 is further metabolized before excretion, and very little of the intact molecule is found in urine.[2][3]

Receptor Interaction and Signaling Pathway

The primary molecular target of DK-PGD2 is the CRTH2 receptor, a G protein-coupled receptor (GPCR). DK-PGD2 exhibits a high affinity and selectivity for CRTH2, with significantly lower affinity for the DP1 receptor.[4][5]

The CRTH2 receptor is coupled to an inhibitory G protein, Gαi.[1] Upon binding of DK-PGD2, the Gαi subunit dissociates and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][6] The Gβγ subunit complex, in turn, can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm, resulting in an increase in intracellular calcium concentration.[4][6] This elevation in intracellular calcium is a key event in the downstream cellular responses mediated by DK-PGD2.

DK_PGD2_Signaling_Pathway DK_PGD2 13,14-dihydro-15-keto PGD2 CRTH2 CRTH2 Receptor DK_PGD2->CRTH2 Binds G_protein Gαi/βγ CRTH2->G_protein Activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca2_ER ER Ca2+ Stores IP3->Ca2_ER Binds Ca2_cyto ↑ Intracellular Ca2+ Ca2_ER->Ca2_cyto Release Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) Ca2_cyto->Cellular_Response

Caption: DK-PGD2 signaling through the CRTH2 receptor.

Quantitative Data

The following tables summarize the quantitative data regarding the binding affinity and functional potency of DK-PGD2 and related prostaglandins.

Table 1: Receptor Binding Affinities (Ki) of Prostaglandins

CompoundReceptorKi (nM)SpeciesAssay TypeReference(s)
13,14-dihydro-15-keto PGD2 CRTH2 2.91 ± 0.29 Human Membrane-based radioligand binding [5]
CRTH2160HumanWhole cell binding[5]
DP1>30,000HumanWhole cell binding[5]
PGD2CRTH22.4 ± 0.2HumanMembrane-based radioligand binding[5]
DP1~0.3HumanNot specified[5]
15-deoxy-Δ12,14-PGJ2CRTH23.15 ± 0.32HumanMembrane-based radioligand binding[5]

Table 2: Functional Potency (EC50) of DK-PGD2 in Cellular Assays

Cellular ResponseCell TypeEC50 (nM)Reference(s)
Eosinophil Shape Change Human Eosinophils 2.7 ± 2.3 [1]
ILC2 Migration Human ILC2s 14.2 ± 3.4 [1]
Osteoclast Apoptosis Human Osteoclasts 12.34 ± 2.4 [7]

Cellular Effects and Biological Significance

DK-PGD2, through its action on the CRTH2 receptor, modulates the function of various immune cells, contributing to type 2 inflammatory responses.

  • Chemotaxis: DK-PGD2 is a potent chemoattractant for Th2 cells, eosinophils, and basophils, promoting their recruitment to sites of inflammation.[2][8]

  • Cell Activation and Degranulation: It can induce the activation and degranulation of eosinophils and basophils, leading to the release of pro-inflammatory mediators.[4]

  • Cytokine Release: DK-PGD2 can stimulate Th2 cells to produce pro-inflammatory cytokines such as IL-4, IL-5, and IL-13.[9][10]

  • Apoptosis: In some cell types, such as human osteoclasts, DK-PGD2 has been shown to induce apoptosis.[7]

These cellular effects underscore the importance of the DK-PGD2/CRTH2 axis in the pathogenesis of allergic diseases, making it a promising target for therapeutic intervention.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize the mechanism of action of DK-PGD2.

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of DK-PGD2 for the CRTH2 receptor.

Receptor_Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing CRTH2 start->prepare_membranes incubate Incubate membranes with [3H]PGD2 and varying concentrations of DK-PGD2 prepare_membranes->incubate separate Separate bound and free radioligand by filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine Ki value quantify->analyze end End analyze->end

Caption: Workflow for a receptor binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from a cell line overexpressing the human CRTH2 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated in a binding buffer with a constant concentration of a radiolabeled ligand (e.g., [3H]PGD2) and varying concentrations of the unlabeled competitor ligand (DK-PGD2).

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]

Intracellular Calcium Mobilization Assay

This assay measures the ability of DK-PGD2 to induce an increase in intracellular calcium concentration in CRTH2-expressing cells.

Calcium_Mobilization_Assay_Workflow start Start load_cells Load CRTH2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_cells measure_baseline Measure baseline fluorescence load_cells->measure_baseline add_agonist Add DK-PGD2 at various concentrations measure_baseline->add_agonist measure_response Measure the change in fluorescence over time add_agonist->measure_response analyze Analyze data to determine EC50 value measure_response->analyze end End analyze->end

Caption: Workflow for an intracellular calcium mobilization assay.

Methodology:

  • Cell Preparation: CRTH2-expressing cells (e.g., primary human mast cells or a transfected cell line) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[11]

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.[11]

  • Agonist Addition: DK-PGD2 is added to the cells at various concentrations.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.[11]

  • Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve and calculate the EC50 value.[11]

Chemotaxis Assay

This assay assesses the ability of DK-PGD2 to induce the directional migration of immune cells.

Chemotaxis_Assay_Workflow start Start setup_chamber Set up a chemotaxis chamber (e.g., Transwell) with a porous membrane start->setup_chamber add_chemoattractant Add DK-PGD2 to the lower chamber setup_chamber->add_chemoattractant add_cells Add immune cells (e.g., eosinophils) to the upper chamber add_chemoattractant->add_cells incubate Incubate the chamber to allow cell migration add_cells->incubate quantify_migration Quantify the number of cells that have migrated to the lower chamber incubate->quantify_migration end End quantify_migration->end

Caption: Workflow for a chemotaxis assay.

Methodology:

  • Chamber Setup: A chemotaxis chamber, such as a Transwell plate with a porous membrane, is used.

  • Chemoattractant: A solution containing DK-PGD2 at a specific concentration is placed in the lower chamber.[12]

  • Cell Seeding: A suspension of the immune cells of interest (e.g., purified human eosinophils) is added to the upper chamber.[12]

  • Incubation: The chamber is incubated for a defined period (e.g., 1 hour) to allow the cells to migrate through the membrane towards the chemoattractant.[12]

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a viability assay.[1][12]

Conclusion

13,14-dihydro-15-keto prostaglandin D2 is a key metabolite of PGD2 that acts as a selective and potent agonist for the CRTH2 receptor. Its mechanism of action involves the activation of a Gαi-coupled signaling pathway, leading to decreased intracellular cAMP and increased intracellular calcium. This signaling cascade triggers a range of pro-inflammatory responses in immune cells, particularly those involved in type 2 immunity. The well-defined mechanism of action and the availability of quantitative data and established experimental protocols make DK-PGD2 an important molecule for research into allergic and inflammatory diseases and a valuable tool for the development of novel therapeutics targeting the CRTH2 pathway.

References

The Role of Δ12-Prostaglandin D2 in the Pathogenesis of Allergic Asthma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allergic asthma is a chronic inflammatory disease of the airways characterized by T-helper type 2 (Th2) cell-mediated inflammation, eosinophilia, and airway hyperresponsiveness. Prostaglandin D2 (PGD2) has emerged as a critical lipid mediator in the pathogenesis of allergic asthma, and its stable metabolite, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), plays a pivotal role in orchestrating the inflammatory cascade. This technical guide provides an in-depth analysis of the function of DK-PGD2 in allergic asthma, focusing on its signaling pathways, cellular targets, and the experimental methodologies used to elucidate its role. Quantitative data are summarized in structured tables, and key pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to DK-PGD2 and its Receptor

Prostaglandin D2 (PGD2) is predominantly released by activated mast cells during an allergic response.[1][2][3] It exerts its biological effects through two main G-protein-coupled receptors: the PGD2 receptor 1 (DP1) and the PGD2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][4][5] While DP1 activation is often associated with anti-inflammatory effects, such as smooth muscle relaxation and inhibition of cell migration, the activation of DP2/CRTH2 is largely pro-inflammatory.[4][5]

DK-PGD2 is a major metabolite of PGD2 and is a potent and selective agonist for the CRTH2 receptor.[5][6] The CRTH2 receptor is expressed on key effector cells of the allergic inflammatory response, including Th2 cells, type 2 innate lymphoid cells (ILC2s), eosinophils, and basophils.[1][2][5] Upon binding of DK-PGD2, the CRTH2 receptor signals through a Gαi-dependent pathway, leading to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium, ultimately promoting cell migration, activation, and the release of pro-inflammatory mediators.[5]

Cellular Mechanisms of DK-PGD2 in Allergic Asthma

DK-PGD2, through its interaction with the CRTH2 receptor, modulates the function of several key immune cells involved in the pathogenesis of allergic asthma.

Eosinophils

Eosinophils are central to the pathophysiology of allergic asthma, contributing to airway hyperresponsiveness, mucus hypersecretion, and tissue remodeling.[1] DK-PGD2 is a potent activator of eosinophils, inducing a range of pro-inflammatory responses:

  • Chemotaxis and Migration: DK-PGD2 stimulates eosinophil migration, facilitating their recruitment to the airways.[5]

  • Shape Change: Activation of the CRTH2 receptor by DK-PGD2 induces a rapid change in eosinophil morphology, a process associated with cellular activation and readiness for migration.[5]

  • Degranulation: DK-PGD2 can stimulate the release of cytotoxic granule proteins from eosinophils, which contribute to airway tissue damage.[5]

Type 2 Innate Lymphoid Cells (ILC2s)

ILC2s are a more recently identified population of innate immune cells that are potent producers of type 2 cytokines, such as IL-5 and IL-13.[7] They play a crucial role in initiating and amplifying the allergic inflammatory response. DK-PGD2 influences ILC2 function by:

  • Inducing Migration: DK-PGD2 acts as a chemoattractant for ILC2s, promoting their accumulation in the airways.[7]

  • Stimulating Cytokine Production: Activation of CRTH2 on ILC2s by DK-PGD2 leads to the secretion of IL-5 and IL-13, which in turn promote eosinophilia and airway hyperresponsiveness.[7]

T-helper Type 2 (Th2) Cells

Th2 cells orchestrate the adaptive immune response in allergic asthma by producing a characteristic set of cytokines, including IL-4, IL-5, and IL-13.[5] DK-PGD2 enhances Th2-mediated inflammation by:

  • Promoting Chemotaxis: DK-PGD2 attracts Th2 cells to sites of allergic inflammation.[5]

  • Enhancing Cytokine Secretion: DK-PGD2 signaling through CRTH2 potentiates the production of IL-2, IL-4, IL-5, and IL-13 by Th2 cells, further driving the allergic cascade.[6]

Quantitative Data on DK-PGD2 Activity

The following tables summarize the quantitative data on the effects of DK-PGD2 and other PGD2 metabolites on key immune cells.

LigandEC50 for Eosinophil Shape Change (nM)Reference
PGD20.7 ± 0.2[5]
DK-PGD2 2.7 ± 2.3 [5]
Δ12-PGD21.2 ± 1.8[5]
15-deoxy-Δ12,14-PGD21.5 ± 1.6[5]

Table 1: Potency of PGD2 Metabolites in Inducing Eosinophil Shape Change. Data are presented as the mean ± standard deviation of the half-maximal effective concentration (EC50).

LigandEC50 Range for ILC2 Migration (nM)EC50 Range for IL-5 Secretion (nM)EC50 Range for IL-13 Secretion (nM)Reference
PGD2 Metabolites (excluding 9α,11β-PGF2)17.4 - 91.7108.1 - 526.9125.2 - 788.3[7]

Table 2: Potency of PGD2 Metabolites in Activating ILC2s. The table shows the range of EC50 values for migration and cytokine secretion induced by various PGD2 metabolites.

CytokineEC50 for PGD2-induced Secretion from Th2 Cells (nM)Reference
IL-4150[5]
IL-563[5]
IL-1354[5]

Table 3: Potency of PGD2 in Inducing Th2 Cytokine Secretion. DK-PGD2, as a stable PGD2 metabolite and selective CRTH2 agonist, is expected to have a similar potency.

Experimental Protocols

In Vitro Eosinophil Shape Change Assay

This assay measures the morphological changes in eosinophils upon stimulation with agonists like DK-PGD2, typically assessed by flow cytometry.

Methodology:

  • Eosinophil Isolation: Isolate human eosinophils from peripheral blood of healthy or asthmatic donors using negative immunomagnetic selection.

  • Cell Preparation: Resuspend the purified eosinophils in a suitable buffer, such as phosphate-buffered saline (PBS) with calcium and magnesium.

  • Stimulation: Incubate the eosinophils with varying concentrations of DK-PGD2 or a vehicle control at 37°C for a short period (e.g., 10-15 minutes).

  • Flow Cytometry Analysis: Immediately analyze the cells on a flow cytometer. The change in cell shape is detected as an increase in the forward scatter (FSC) signal.

  • Data Analysis: Quantify the percentage of cells that have undergone a shape change or the mean FSC value for each condition. Calculate the EC50 value from the dose-response curve.

In Vitro ILC2 Migration Assay (Transwell Assay)

This assay quantifies the chemotactic response of ILC2s to DK-PGD2.

Methodology:

  • ILC2 Isolation: Isolate human ILC2s from peripheral blood or tissue using cell sorting or magnetic bead-based enrichment kits.

  • Transwell Setup: Use a transwell plate with a porous membrane (e.g., 5 µm pores). Add medium containing DK-PGD2 at various concentrations to the lower chamber.

  • Cell Seeding: Place the isolated ILC2s in the upper chamber of the transwell insert.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 2-4 hours) to allow for cell migration.

  • Quantification: Count the number of ILC2s that have migrated to the lower chamber using a cell counter or by flow cytometry.

  • Data Analysis: Plot the number of migrated cells against the concentration of DK-PGD2 to generate a dose-response curve and determine the EC50.

In Vivo Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This is a widely used animal model to study the mechanisms of allergic asthma and to evaluate the efficacy of potential therapeutic agents.

Methodology:

  • Sensitization: Sensitize mice (e.g., BALB/c strain) by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (B78521) (alum) on days 0 and 14.

  • Challenge: On subsequent days (e.g., days 21, 22, and 23), challenge the sensitized mice with an aerosolized solution of OVA for a short duration (e.g., 20-30 minutes).

  • Treatment (Optional): Administer a CRTH2 antagonist or vehicle control to the mice before or during the challenge phase to assess its therapeutic effect.

  • Assessment of Airway Inflammation: 24-48 hours after the final challenge, collect bronchoalveolar lavage (BAL) fluid to analyze the cellular infiltrate (e.g., eosinophils, lymphocytes).

  • Histological Analysis: Perfuse and fix the lungs for histological examination to assess airway inflammation, mucus production, and structural changes.

  • Measurement of Airway Hyperresponsiveness: Assess airway hyperresponsiveness to a bronchoconstrictor agent (e.g., methacholine) using techniques like whole-body plethysmography.

  • Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA or other immunoassays.

Signaling Pathways and Experimental Visualizations

DK_PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DK-PGD2 DK-PGD2 CRTH2 CRTH2 (DP2) DK-PGD2->CRTH2 Binds to G_protein Gαi CRTH2->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca2+ ↑ Intracellular Ca²⁺ G_protein->Ca2+ Leads to cAMP ↓ cAMP Downstream_Effects Downstream Signaling (e.g., MAPK, NF-κB) Ca2+->Downstream_Effects Cellular_Responses Cellular Responses: - Chemotaxis - Degranulation - Cytokine Release Downstream_Effects->Cellular_Responses OVA_Asthma_Model_Workflow Start Start Sensitization Sensitization: Day 0 & 14 i.p. OVA + Alum Start->Sensitization Challenge Challenge: Days 21, 22, 23 Aerosolized OVA Sensitization->Challenge Assessment Assessment: Day 24-25 - BAL Fluid Analysis - Lung Histology - AHR Measurement Challenge->Assessment End End Assessment->End Cellular_Interactions_DK_PGD2 Mast_Cell Activated Mast Cell DK_PGD2 DK-PGD2 Mast_Cell->DK_PGD2 Releases Eosinophil Eosinophil DK_PGD2->Eosinophil Activates & Recruits ILC2 ILC2 DK_PGD2->ILC2 Activates & Recruits Th2_Cell Th2 Cell DK_PGD2->Th2_Cell Activates & Recruits Airway_Inflammation Airway Inflammation & Hyperresponsiveness Eosinophil->Airway_Inflammation Contributes to ILC2->Airway_Inflammation Releases IL-5, IL-13 Th2_Cell->Airway_Inflammation Releases IL-4, IL-5, IL-13

References

An In-depth Technical Guide to the 13,14-dihydro-15-keto Prostaglandin D2 Signaling Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling cascade initiated by 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), a significant metabolite of prostaglandin D2 (PGD2). This document details the molecular interactions, downstream signaling pathways, and cellular responses elicited by DK-PGD2, with a focus on its primary receptor, the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This guide is intended to be a valuable resource for researchers investigating inflammatory diseases, immune responses, and oncology, as well as for professionals involved in the development of therapeutic agents targeting this pathway.

Introduction to 13,14-dihydro-15-keto Prostaglandin D2

DK-PGD2 is a biologically active metabolite of PGD2, formed through the enzymatic action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and subsequent reduction of a double bond.[1][2] Unlike its precursor PGD2, which signals through both the DP1 and CRTH2 receptors, DK-PGD2 is a selective agonist for the CRTH2 receptor.[1][2][3] This selectivity makes DK-PGD2 a valuable tool for elucidating the specific roles of the CRTH2 signaling pathway in various physiological and pathological processes. The CRTH2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on type 2 helper T (Th2) cells, eosinophils, and basophils, implicating the DK-PGD2/CRTH2 axis in type 2 inflammatory responses, such as asthma and allergic rhinitis.[1][4][5]

The CRTH2 Receptor and G Protein Coupling

The primary target of DK-PGD2 is the CRTH2 receptor, a member of the GPCR superfamily.[4] Upon binding of DK-PGD2, the CRTH2 receptor undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins of the Gαi subfamily.[1][6] This interaction is sensitive to pertussis toxin (PTX), which ADP-ribosylates the Gαi subunit, preventing its coupling to the receptor and thereby inhibiting downstream signaling. The activation of the Gαi protein leads to the dissociation of the Gαi-GDP subunit from the Gβγ dimer, allowing both components to interact with their respective downstream effectors.

Downstream Signaling Pathways

The activation of the Gαi protein by the DK-PGD2-bound CRTH2 receptor initiates a cascade of intracellular events.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] This leads to a decrease in the intracellular concentration of cAMP.[1] cAMP is a crucial second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). By reducing cAMP levels, DK-PGD2 signaling can attenuate PKA-dependent signaling pathways.

Mobilization of Intracellular Calcium

The Gβγ subunits released upon Gαi activation can stimulate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ concentration is a key signaling event that can activate various calcium-dependent enzymes and transcription factors, leading to cellular responses such as chemotaxis and degranulation.[7][8]

Activation of the MAPK/ERK Pathway

The DK-PGD2/CRTH2 signaling axis also leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. The activation of ERK by Gαi-coupled receptors is a complex process that can occur through multiple mechanisms. One prominent pathway involves the Gβγ subunits, which can activate phosphatidylinositol 3-kinase (PI3K). Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This can lead to the activation of the Ras/Raf/MEK/ERK cascade. Additionally, Gβγ can recruit Src family kinases to the plasma membrane, which can also contribute to the activation of the ERK pathway.

Involvement of STAT3 and NF-κB Pathways

While the direct activation of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) by DK-PGD2 via CRTH2 is an area of ongoing research, studies on PGD2 and its metabolites suggest a potential for cross-talk. For instance, PGD2 has been shown to inhibit the nuclear expression of STAT3 in some cancer cell lines.[9] Furthermore, some PGD2 metabolites have been demonstrated to inhibit the NF-κB signaling pathway.[10] The precise mechanisms by which DK-PGD2 might modulate these pathways require further investigation.

Cellular Responses to DK-PGD2 Signaling

The activation of the aforementioned signaling pathways by DK-PGD2 culminates in a variety of cellular responses, particularly in immune cells. These include:

  • Chemotaxis: The migration of Th2 cells, eosinophils, and basophils towards a DK-PGD2 gradient is a hallmark of CRTH2 activation and is crucial for the recruitment of these cells to sites of allergic inflammation.[3]

  • Cell Activation and Degranulation: In eosinophils and basophils, DK-PGD2 can induce degranulation, leading to the release of pro-inflammatory mediators.

  • Cytokine Production: DK-PGD2 can modulate the production of cytokines by Th2 cells, further amplifying the type 2 inflammatory response.[5]

  • Cell Proliferation and Survival: In the context of cancer, the PGD2/CRTH2 pathway has been shown to inhibit cancer cell growth, proliferation, and migration.[9][11]

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of DK-PGD2 and related ligands with the CRTH2 receptor and their functional effects.

Table 1: Ligand Binding Affinities (Ki) for the Human CRTH2 Receptor

LigandKi (nM)Cell/Membrane SourceReference
13,14-dihydro-15-keto PGD2 (DK-PGD2)2.91 ± 0.29HEK-hCRTH2 membranes
Prostaglandin D2 (PGD2)2.4 ± 0.2HEK-hCRTH2 membranes
15-deoxy-Δ12,14-PGJ23.15 ± 0.32HEK-hCRTH2 membranes
Ramatroban13.0 ± 1.0HEK-hCRTH2 membranes

Table 2: Functional Potencies (EC50) of Ligands at the Human CRTH2 Receptor

AssayLigandEC50 (nM)Cell TypeReference
Inhibition of Forskolin-stimulated cAMP13,14-dihydro-15-keto PGD2 (DK-PGD2)7.33 (pEC50)HEK-hCRTH2[12]
Inhibition of Forskolin-stimulated cAMPProstaglandin D2 (PGD2)6.8 ± 1.3HEK-hCRTH2
Eosinophil Shape Change13,14-dihydro-15-keto PGD2 (DK-PGD2)2.7 ± 2.3Human Eosinophils[13]
ILC2 Migration13,14-dihydro-15-keto PGD2 (DK-PGD2)14.2 ± 3.4Human ILC2s[13]
Osteoclast Apoptosis13,14-dihydro-15-keto PGD2 (DK-PGD2)12.34 ± 2.4Human Osteoclasts

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay for CRTH2

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CRTH2 receptor.

Materials:

  • HEK293 cells stably expressing human CRTH2 (HEK-hCRTH2)

  • [3H]-PGD2 (radioligand)

  • Unlabeled PGD2 (for non-specific binding)

  • Test compounds (e.g., DK-PGD2)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Multi-well plates

Procedure:

  • Membrane Preparation:

    • Culture HEK-hCRTH2 cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, add a fixed amount of membrane protein to each well.

    • Add a fixed concentration of [3H]-PGD2 to each well.

    • For total binding, add binding buffer.

    • For non-specific binding, add a high concentration of unlabeled PGD2.

    • For competition binding, add varying concentrations of the test compound.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Measurement Assay (HTRF)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure changes in intracellular cAMP levels in response to CRTH2 activation.

Materials:

  • HEK-hCRTH2 cells

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • Test compounds (e.g., DK-PGD2)

  • cAMP HTRF assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate antibody)

  • HTRF-compatible plate reader

  • Multi-well plates

Procedure:

  • Cell Culture and Stimulation:

    • Seed HEK-hCRTH2 cells in a multi-well plate and culture overnight.

    • Pre-treat cells with varying concentrations of the test compound (e.g., DK-PGD2).

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lysis and Detection:

    • Lyse the cells according to the HTRF kit manufacturer's instructions.

    • Add the cAMP-d2 conjugate and the anti-cAMP cryptate antibody to each well.

    • Incubate the plate at room temperature in the dark for the recommended time.

  • Fluorescence Reading:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm).

    • The HTRF ratio is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the log concentration of the test compound to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

Intracellular Calcium Mobilization Assay

This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration following CRTH2 activation.

Materials:

  • HEK-hCRTH2 cells

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Test compounds (e.g., DK-PGD2)

  • Fluorescence plate reader or fluorescence microscope

  • Multi-well plates (black-walled, clear bottom)

Procedure:

  • Cell Loading:

    • Seed HEK-hCRTH2 cells in a multi-well plate and culture overnight.

    • Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate the cells at 37°C for a specified time to allow for dye uptake and de-esterification.

    • Wash the cells with HBSS to remove excess dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope.

    • Establish a baseline fluorescence reading.

    • Add the test compound (e.g., DK-PGD2) to the wells.

    • Immediately begin recording the fluorescence intensity over time at the appropriate excitation and emission wavelengths for Fluo-4 (approximately 494 nm and 516 nm, respectively).

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

    • Plot the change in fluorescence intensity against time to visualize the calcium transient.

    • To determine the EC50, measure the peak fluorescence response at different concentrations of the test compound and plot the response against the log concentration.

Western Blot for Phospho-ERK Activation

This protocol details the detection of phosphorylated ERK (p-ERK) as a measure of MAPK pathway activation following CRTH2 stimulation.

Materials:

  • HEK-hCRTH2 cells

  • Test compounds (e.g., DK-PGD2)

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Cell Treatment and Lysis:

    • Culture HEK-hCRTH2 cells to a suitable confluency.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Treat the cells with the test compound for various times and concentrations.

    • Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

    • Quantify the band intensities and express the level of p-ERK as a ratio to total ERK.

Visualizations

The following diagrams illustrate the DK-PGD2 signaling cascade and associated experimental workflows.

DK_PGD2_Signaling_Cascade cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DK_PGD2 13,14-dihydro-15-keto Prostaglandin D2 CRTH2 CRTH2 (DP2 Receptor) DK_PGD2->CRTH2 Binds G_protein Gαiβγ CRTH2->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP (Decreased) G_alpha_i->AC Inhibits PLC PLC G_beta_gamma->PLC Activates PI3K PI3K G_beta_gamma->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (ER Store) IP3->Ca2_ER Releases PKC PKC DAG->PKC Activates Ca2_cyto [Ca2+]i (Increased) Ca2_ER->Ca2_cyto Akt Akt PI3K->Akt Activates Ras Ras Akt->Ras Activates Raf Raf Ras->Raf Phosphorylates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nuc ERK ERK->ERK_nuc PKA PKA (Inhibited) cAMP->PKA CREB CREB (Inhibited) PKA->CREB Transcription Gene Transcription (e.g., inflammatory response, cell migration) ERK_nuc->Transcription Regulates

Caption: DK-PGD2 signaling through the CRTH2 receptor.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HEK-hCRTH2) Serum_Starvation 2. Serum Starvation Cell_Culture->Serum_Starvation Ligand_Stimulation 3. Ligand Stimulation (DK-PGD2) Serum_Starvation->Ligand_Stimulation Cell_Lysis 4. Cell Lysis (with phosphatase inhibitors) Ligand_Stimulation->Cell_Lysis Protein_Quantification 5. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 6. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 7. Protein Transfer (to PVDF membrane) SDS_PAGE->Protein_Transfer Blocking 8. Blocking (5% BSA in TBST) Protein_Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (anti-p-ERK) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Stripping 12. Stripping Membrane Detection->Stripping Reprobing 13. Reprobing (anti-total-ERK) Stripping->Reprobing Quantification 14. Densitometry & Normalization Reprobing->Quantification

Caption: Experimental workflow for Western blot analysis of p-ERK.

cAMP_HTRF_Workflow cluster_cell_prep Cell Preparation & Stimulation cluster_detection Detection cluster_data_analysis Data Analysis Cell_Seeding 1. Seed Cells (HEK-hCRTH2) Compound_Addition 2. Add DK-PGD2 (Test Compound) Cell_Seeding->Compound_Addition Forskolin_Stimulation 3. Stimulate with Forskolin Compound_Addition->Forskolin_Stimulation Cell_Lysis 4. Cell Lysis Forskolin_Stimulation->Cell_Lysis Reagent_Addition 5. Add HTRF Reagents (cAMP-d2 & anti-cAMP-cryptate) Cell_Lysis->Reagent_Addition Incubation 6. Incubate at RT Reagent_Addition->Incubation HTRF_Reading 7. Read Plate (665nm / 620nm) Incubation->HTRF_Reading Ratio_Calculation 8. Calculate HTRF Ratio HTRF_Reading->Ratio_Calculation Dose_Response 9. Plot Dose-Response Curve Ratio_Calculation->Dose_Response EC50_Determination 10. Determine EC50 Dose_Response->EC50_Determination

Caption: Workflow for cAMP HTRF assay.

References

Cellular Sources of 13,14-dihydro-15-keto PGD2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable and biologically active metabolite of prostaglandin D2 (PGD2). As a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, DK-PGD2 plays a significant role in the modulation of immune responses, particularly in the context of allergic inflammation. Understanding the cellular origins of this potent lipid mediator is crucial for the development of targeted therapeutics for a range of inflammatory diseases. This technical guide provides an in-depth overview of the primary cellular sources of DK-PGD2, the enzymatic pathways governing its synthesis, quantitative data on the production of its precursor PGD2, and detailed experimental protocols for its quantification.

Biosynthesis of 13,14-dihydro-15-keto PGD2

The synthesis of DK-PGD2 is a two-step enzymatic process that follows the production of its precursor, PGD2.

  • Oxidation: Prostaglandin D2 undergoes oxidation of its 15-hydroxyl group to a ketone, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This results in the formation of an intermediate, 15-keto-PGD2.

  • Reduction: Subsequently, the double bond at carbon 13 and 14 is reduced by 15-oxo-prostaglandin Δ13-reductase , yielding the final product, 13,14-dihydro-15-keto PGD2.

Due to this metabolic relationship, the primary cellular sources of DK-PGD2 are the cells that produce significant amounts of PGD2 and possess the necessary downstream converting enzymes.

Primary Cellular Sources

The principal cellular sources of PGD2, and consequently DK-PGD2, are immune cells, particularly those involved in type 2 inflammatory responses.

  • Mast Cells: These are considered the most significant producers of PGD2, especially upon activation through allergen cross-linking of IgE receptors.[1] Mast cell degranulation releases a cascade of inflammatory mediators, with PGD2 being a major cyclooxygenase product.[2]

  • Macrophages: Alveolar macrophages have been identified as a source of PGD2.[3] Studies have also shown that human monocytes, the precursors to macrophages, can release substantial amounts of PGD2 upon stimulation.[4]

  • T helper 2 (Th2) cells: These lymphocytes are key players in allergic responses and have been shown to produce PGD2.[1]

  • Dendritic Cells: These antigen-presenting cells also contribute to the pool of PGD2 in the immune microenvironment.[1]

  • Eosinophils and Basophils: While primarily recognized as target cells for DK-PGD2, these granulocytes have also been implicated as sources of PGD2.[1]

  • Intestinal Tuft Cells: Emerging evidence suggests that these epithelial cells in the intestine can be a significant source of PGD2, particularly in the context of helminth infections.[5]

Quantitative Data on Prostaglandin D2 Production

Direct quantitative data for 13,14-dihydro-15-keto PGD2 production by specific immune cell types is limited in the current literature. However, the levels of its immediate precursor, PGD2, have been quantified in various biological contexts, providing a strong indication of the potential for DK-PGD2 synthesis.

Biological ContextCell/Fluid TypeConditionPGD2 Concentration (pg/mL)Fold IncreaseReference
In vivoBronchoalveolar Lavage Fluid (Atopic Asthmatics)Pre-Allergen Challenge97.4 ± 19.4-[6]
Post-Allergen Challenge1,053.2 ± 338.6~11x[6]
In vivoBronchoalveolar Lavage Fluid (Asthmatics)Pre-Antigen Challenge< 8-[3]
Post-Antigen Challenge332 ± 114~150x[3]
In vitroHuman MonocytesLPS/IFN-γ stimulation (8 and 24 hours)Up to 50,000 pg/mg protein-[4]

Experimental Protocols

Quantification of 13,14-dihydro-15-keto PGD2 in Cell Culture Supernatants by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for the quantification of PGD2 and other eicosanoids.[7][8]

1. Sample Preparation:

  • Collect cell culture supernatant and centrifuge to remove cellular debris.

  • Add an internal standard, such as deuterated DK-PGD2 (d4-DK-PGD2), to the supernatant to control for extraction efficiency and instrument variability.

  • Acidify the sample to pH 3-4 with a weak acid (e.g., citric acid) to protonate the carboxylic acid group of the analyte.

  • Perform solid-phase extraction (SPE) using a C18 cartridge to isolate and concentrate the prostaglandins (B1171923).

    • Condition the cartridge with methanol (B129727) followed by acidified water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low-percentage organic solvent to remove polar impurities.

    • Elute the prostaglandins with a high-percentage organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a reverse-phase C18 column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Tandem Mass Spectrometry (MS/MS):

    • Utilize an electrospray ionization (ESI) source in negative ion mode.

    • Perform Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The MRM transitions for DK-PGD2 and the internal standard would need to be optimized. For example, for the native DK-PGD2, one might monitor the transition of the deprotonated molecule [M-H]⁻ to a specific fragment ion.

3. Data Analysis:

  • Generate a standard curve using known concentrations of a DK-PGD2 standard.

  • Quantify the amount of DK-PGD2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

Signaling Pathway of DK-PGD2 Synthesis

DK-PGD2 Synthesis Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 Keto_PGD2 15-keto-PGD2 PGD2->Keto_PGD2 DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) Keto_PGD2->DK_PGD2 COX Cyclooxygenase (COX) COX->Arachidonic_Acid PGDS PGD Synthase (PGDS) PGDS->PGH2 PGDH 15-hydroxyprostaglandin dehydrogenase (15-PGDH) PGDH->PGD2 PGR 15-oxo-prostaglandin Δ13-reductase PGR->Keto_PGD2

Caption: Biosynthetic pathway of 13,14-dihydro-15-keto PGD2 from arachidonic acid.

Experimental Workflow for DK-PGD2 Quantification

DK-PGD2 Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Cell Culture Supernatant centrifuge Centrifugation start->centrifuge add_is Add Internal Standard centrifuge->add_is acidify Acidification add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis

Caption: Workflow for the quantification of DK-PGD2 from cell culture supernatants.

References

The Role of 13,14-dihydro-15-keto Prostaglandin D2 in the Immune Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2) that has emerged as a key player in the orchestration of type 2 immune responses. Unlike its precursor, which signals through both the DP1 and CRTH2 receptors, DK-PGD2 is a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2, also known as DP2). This selectivity makes DK-PGD2 a critical mediator of pro-inflammatory cascades, particularly in the context of allergic diseases such as asthma and allergic rhinitis. This technical guide provides an in-depth overview of the biosynthesis, signaling pathways, and immunological functions of DK-PGD2, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Prostaglandins are a class of lipid mediators derived from arachidonic acid that play pivotal roles in a myriad of physiological and pathological processes, including inflammation and immunity. Prostaglandin D2 (PGD2) is prominently produced by mast cells upon allergic stimulation and exerts its effects through two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). While DP1 activation is often associated with anti-inflammatory effects, such as vasodilation and inhibition of immune cell migration, CRTH2 activation triggers potent pro-inflammatory responses.

13,14-dihydro-15-keto PGD2 (DK-PGD2) is a major metabolite of PGD2, formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1] Crucially, DK-PGD2 displays high selectivity for the CRTH2 receptor, with significantly reduced affinity for the DP1 receptor.[2][3] This selective agonism positions DK-PGD2 as a key driver of CRTH2-mediated immune responses, making it a focal point for understanding the pathophysiology of allergic inflammation and a potential target for therapeutic intervention.

Biosynthesis of DK-PGD2

The generation of DK-PGD2 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane.

G Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase (H-PGDS, L-PGDS) DK_PGD2 13,14-dihydro-15-keto-PGD2 (DK-PGD2) PGD2->DK_PGD2 15-hydroxyprostaglandin dehydrogenase (15-PGDH)

Figure 1. Biosynthetic pathway of 13,14-dihydro-15-keto PGD2.

Prostaglandin D2 synthase (PTGDS) catalyzes the isomerization of PGH2 to PGD2.[1] Subsequently, PGD2 is metabolized into DK-PGD2 through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), positioning it as a secondary metabolite in the eicosanoid cascade.[1]

Molecular Interactions and Signaling Pathway

DK-PGD2 exerts its biological effects by binding to and activating the CRTH2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on type 2 immune cells.

Receptor Binding Affinity

DK-PGD2 exhibits a high binding affinity for the CRTH2 receptor, comparable to that of PGD2 itself, while showing markedly reduced affinity for the DP1 receptor.[2] This selectivity is a defining feature of DK-PGD2's function.

Ligand Receptor Binding Affinity (Ki) [nM] Reference
DK-PGD2hCRTH22.91 ± 0.29[4]
PGD2hCRTH22.4 ± 0.2[4]
15-deoxy-Δ12,14-PGJ2hCRTH23.15 ± 0.32[4]
DK-PGD2mCRTH2Higher than PGD2[5]

Table 1: Binding affinities of DK-PGD2 and other prostanoids to the CRTH2 receptor.

CRTH2 Signaling Cascade

The binding of DK-PGD2 to CRTH2 initiates a signaling cascade characteristic of Gαi-coupled receptors. This is in contrast to the Gαs-coupled signaling of the DP1 receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DK_PGD2 DK-PGD2 CRTH2 CRTH2 Receptor DK_PGD2->CRTH2 Binds G_protein Gi/o Protein CRTH2->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (α subunit) PLC Phospholipase C (PLC) G_protein->PLC Activates (βγ subunit) cAMP cAMP AC->cAMP Decreases production of PIP2 PIP2 PLC->PIP2 Hydrolyzes Cellular_Response Cellular Response (Chemotaxis, Degranulation, Cytokine Release) cAMP->Cellular_Response Reduced levels contribute to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ IP3->Ca2 Stimulates release from ER DAG->Cellular_Response Ca2->Cellular_Response

Figure 2. DK-PGD2 signaling pathway via the CRTH2 receptor.

Activation of the inhibitory G protein, Gαi, by the DK-PGD2-CRTH2 complex leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The Gβγ subunit of the G protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations.[6] These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine production.[6]

Immunological Functions of DK-PGD2

DK-PGD2, through its selective activation of CRTH2, plays a significant role in modulating the activity of key immune cells involved in type 2 inflammation.

T Helper 2 (Th2) Cells

CRTH2 is preferentially expressed on Th2 cells. DK-PGD2 has been shown to be a potent chemoattractant for Th2 cells, inducing their migration to sites of inflammation.[2] Furthermore, DK-PGD2 enhances the production of Th2-associated cytokines, such as IL-4, IL-5, and IL-13, and has an anti-apoptotic role in human Th2 cells.[6][7]

Eosinophils

Eosinophils are key effector cells in allergic inflammation, and they express high levels of CRTH2. DK-PGD2 induces a rapid change in eosinophil morphology, promotes their chemokinesis and degranulation, and increases chemokine production.

Cellular Response Agonist EC50 [nM] Reference
Eosinophil Shape ChangeDK-PGD22.7 ± 2.3[8]
ILC2 MigrationDK-PGD214.2 ± 3.4[8]

Table 2: EC50 values of DK-PGD2 for eosinophil and ILC2 responses.

Basophils

Similar to eosinophils, basophils express CRTH2 and are recruited and activated by DK-PGD2. This leads to their migration and degranulation, releasing histamine (B1213489) and other pro-inflammatory mediators.

Macrophages

DK-PGD2 can also influence macrophage function. Studies have shown that DK-PGD2 can enhance the release of pro-inflammatory cytokines, such as TNF-α, from macrophages, suggesting a role in amplifying inflammatory responses.[9]

Innate Lymphoid Cells (ILCs)

Type 2 innate lymphoid cells (ILC2s) are potent sources of type 2 cytokines and express CRTH2. DK-PGD2 induces the migration of ILC2s and stimulates their production of IL-5 and IL-13.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DK-PGD2's role in the immune response.

Measurement of DK-PGD2

This competitive ELISA is a common method for quantifying DK-PGD2 in biological samples.

  • Principle: The assay is based on the competition between DK-PGD2 in the sample and a fixed amount of enzyme-labeled DK-PGD2 for a limited number of binding sites on a DK-PGD2-specific antibody coated on a microplate.

  • Procedure:

    • Prepare standards and samples. Plasma and serum may require solid-phase extraction for purification.

    • Add standards or samples to the antibody-coated microplate wells.

    • Add enzyme-conjugated DK-PGD2 to each well.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of DK-PGD2 in the sample.

LC-MS/MS is considered the gold standard for the quantification of small molecules like DK-PGD2 due to its high specificity and sensitivity.

  • Sample Preparation:

    • Spike the sample (e.g., plasma, cell culture supernatant) with a stable isotope-labeled internal standard (e.g., DK-PGD2-d4).

    • Perform solid-phase extraction (SPE) to purify and concentrate the analyte.

  • LC Separation:

    • Inject the extracted sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

  • MS/MS Detection:

    • Ionize the eluent using electrospray ionization (ESI) in negative ion mode.

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both DK-PGD2 and its internal standard.

Cellular Assays

This assay measures the migration of Th2 cells in response to a DK-PGD2 gradient.

G cluster_transwell Transwell Chamber Upper_Chamber Upper Chamber: Th2 cells in assay medium Porous_Membrane Porous Membrane (e.g., 5 µm) Upper_Chamber->Porous_Membrane Lower_Chamber Lower Chamber: DK-PGD2 (chemoattractant) in assay medium Porous_Membrane->Lower_Chamber Incubation Incubate (e.g., 37°C, 5% CO2) Lower_Chamber->Incubation Quantification Quantify migrated cells (e.g., cell counting, flow cytometry) Incubation->Quantification

Figure 3. Workflow for a Th2 cell chemotaxis assay.

  • Materials:

    • Cultured human Th2 cells

    • Transwell inserts with a 5 µm pore size polycarbonate membrane

    • 24-well plates

    • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

    • DK-PGD2

  • Procedure:

    • Place the Transwell inserts into the wells of a 24-well plate.

    • Add assay medium containing various concentrations of DK-PGD2 to the lower chambers.

    • Resuspend Th2 cells in assay medium and add them to the upper chambers.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for a defined period (e.g., 2-4 hours).

    • Remove the inserts and quantify the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.

This assay measures the release of eosinophil-derived neurotoxin (EDN) as an indicator of degranulation.

  • Materials:

    • Isolated human eosinophils

    • Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

    • DK-PGD2

    • EDN ELISA kit

  • Procedure:

    • Resuspend purified eosinophils in assay buffer.

    • Stimulate the eosinophils with various concentrations of DK-PGD2 for a specified time (e.g., 1-4 hours) at 37°C.

    • Centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant and measure the concentration of EDN using a commercial ELISA kit according to the manufacturer's instructions.

This assay measures changes in intracellular calcium concentration in response to DK-PGD2 stimulation using a fluorescent calcium indicator.

  • Materials:

    • Target cells (e.g., Th2 cells, eosinophils)

    • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • DK-PGD2

    • Fluorescence plate reader with kinetic reading capabilities

  • Procedure:

    • Load the target cells with the Fluo-4 AM dye by incubating them in a solution containing the dye.

    • Wash the cells to remove excess dye.

    • Place the cells in a microplate compatible with the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Inject DK-PGD2 into the wells and immediately begin kinetic measurement of fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

Conclusion and Future Directions

13,14-dihydro-15-keto PGD2 is a selective and potent agonist of the CRTH2 receptor, playing a crucial pro-inflammatory role in the immune system. Its ability to activate and recruit key effector cells of type 2 immunity, including Th2 cells, eosinophils, basophils, and ILC2s, underscores its significance in the pathophysiology of allergic diseases. The detailed understanding of its biosynthesis, signaling pathways, and cellular functions provides a solid foundation for the development of novel therapeutic strategies targeting the PGD2-CRTH2 axis. Future research should continue to explore the intricate interactions of DK-PGD2 with other immune mediators and its role in different inflammatory contexts beyond allergic diseases. The development of highly specific and potent CRTH2 antagonists remains a promising avenue for the treatment of a range of inflammatory conditions.

References

The Enzymatic Cascade from PGD2 to a Key Inflammatory Mediator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic conversion of Prostaglandin (B15479496) D2 (PGD2) to 13,14-dihydro-15-keto PGD2, a critical pathway in the generation of a potent inflammatory mediator. This document provides a comprehensive overview of the enzymes involved, their kinetics, detailed experimental protocols for their study, and the downstream signaling consequences of the final product's bioactivity.

Introduction

Prostaglandin D2 (PGD2) is a primary prostanoid synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. While PGD2 itself is a biologically active molecule involved in processes such as sleep regulation and allergic responses, its metabolic conversion yields molecules with distinct and potent activities. One such significant metabolic cascade is the two-step enzymatic conversion of PGD2 to 13,14-dihydro-15-keto PGD2. This metabolite has been identified as a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor, a key player in type 2 inflammatory responses.[1][2][3] Understanding the enzymatic machinery and the biological functions of this pathway is crucial for the development of novel therapeutics targeting allergic and inflammatory diseases.

The Enzymatic Conversion Pathway

The transformation of PGD2 to 13,14-dihydro-15-keto PGD2 is a sequential two-step process catalyzed by two distinct enzymes:

  • 15-hydroxyprostaglandin dehydrogenase (15-PGDH) : This NAD+-dependent enzyme catalyzes the oxidation of the 15-hydroxyl group of PGD2 to a keto group, forming the intermediate 15-keto-PGD2.[4][5][6][7] This initial step is generally considered the rate-limiting step in the catabolism of prostaglandins (B1171923).[8] While PGD2 is a substrate for 15-PGDH, it has been reported to be a relatively poor one compared to other prostaglandins like PGE2.[6]

  • 15-oxoprostaglandin 13-reductase : This enzyme, also known as prostaglandin reductase 2 (PTGR2), subsequently reduces the C13-C14 double bond of 15-keto-PGD2 to yield the final product, 13,14-dihydro-15-keto PGD2.[9][10]

Enzymatic_Conversion PGD2 Prostaglandin D2 (PGD2) Keto_PGD2 15-keto-PGD2 PGD2->Keto_PGD2 15-hydroxyprostaglandin dehydrogenase (15-PGDH) NAD+ -> NADH Dihydro_Keto_PGD2 13,14-dihydro-15-keto PGD2 Keto_PGD2->Dihydro_Keto_PGD2 15-oxoprostaglandin 13-reductase NADPH -> NADP+

Enzymatic conversion of PGD2.

Quantitative Data on Enzyme Kinetics

Table 1: Kinetic Parameters of Human 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) with Various Substrates

SubstrateKm (µM)Vmax (mU/µg)Reference
(5Z, 8E, 10E, 12S)-12-hydroxy-5,8,10-heptadecatrienoic acid (HHT)9.6812.78[11]
Prostaglandin E2 (PGE2)Comparable to HHTNot specified[11]

Table 2: Kinetic Information for 15-Oxoprostaglandin 13-Reductase

SubstrateEnzyme SourceCofactorInhibitorsReference
15-keto-PGE2Bovine Ocular TissuesNADPH or NADHDicumarol, Quercitrin, Indomethacin, Disulfiram[12]
15-keto-PGF2αBovine Ocular TissuesNADPH or NADHDicumarol, Quercitrin, Indomethacin, Disulfiram[12]

Experimental Protocols

Measurement of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity

4.1.1. Fluorometric Assay

Several commercial kits are available for the sensitive detection of 15-PGDH activity. These assays are typically based on the following principle: 15-PGDH oxidizes a substrate, leading to the production of NADH, which in turn reduces a probe to generate a fluorescent signal. The fluorescence intensity is directly proportional to the 15-PGDH activity.

Protocol Outline (based on commercially available kits): [1][13]

  • Reagent Preparation: Prepare assay buffer, substrate solution, and probe solution as per the manufacturer's instructions.

  • Sample Preparation: Homogenize tissues or lyse cells in the provided assay buffer. Centrifuge to remove insoluble material and collect the supernatant.

  • Reaction Setup: In a 96-well plate, add the sample, assay buffer, and substrate.

  • Initiation of Reaction: Add the NADH-dependent probe to each well to start the reaction.

  • Measurement: Incubate the plate at the recommended temperature (e.g., 37°C) and measure the fluorescence at an excitation/emission wavelength of approximately 535/587 nm in kinetic mode.

  • Data Analysis: Calculate the change in fluorescence per unit time (slope) for each sample. Determine the 15-PGDH activity based on a standard curve or by using the provided calculation formula.

Fluorometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents Reaction Set up Reaction in 96-well plate Reagents->Reaction Sample Prepare Sample (Lysate/Homogenate) Sample->Reaction Incubation Incubate & Measure Fluorescence (kinetic) Reaction->Incubation Data Calculate Activity Incubation->Data CRTH2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 13,14-dihydro-15-keto PGD2 Receptor CRTH2 (DP2) Receptor Ligand->Receptor G_protein Gαiβγ Receptor->G_protein activates G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP PLC Phospholipase C (PLC) Ca2_plus Ca2+ PLC->Ca2_plus increases PI3K PI3K p38_MAPK p38 MAPK PI3K->p38_MAPK activates G_alpha_i->AC inhibits G_beta_gamma->PLC activates G_beta_gamma->PI3K activates ATP ATP ATP->cAMP Adenylyl Cyclase Cell_Response Cellular Responses (Chemotaxis, Cytokine Release, Degranulation) cAMP->Cell_Response decreased levels contribute to Ca2_plus->Cell_Response contributes to p38_MAPK->Cell_Response contributes to

References

Gene Expression Regulated by 13,14-dihydro-15-keto PGD2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), an important lipid mediator in various physiological and pathological processes. Unlike its precursor, DK-PGD2 is a highly selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This selectivity makes DK-PGD2 a valuable tool for dissecting the specific roles of the CRTH2 signaling pathway in immunity and inflammation. This technical guide provides a comprehensive overview of the mechanisms by which DK-PGD2 regulates gene expression, with a focus on its implications for type 2 inflammatory responses. The guide details the core signaling pathways, presents quantitative data on its effects, and provides detailed experimental protocols for studying its activity.

Core Signaling Pathway of 13,14-dihydro-15-keto PGD2

The primary mechanism of action for DK-PGD2 is through the activation of the G protein-coupled receptor, CRTH2. This receptor is predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.

Upon binding of DK-PGD2, the CRTH2 receptor couples to an inhibitory G protein (Gαi). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic calcium concentrations.

This signaling cascade culminates in the activation of downstream transcription factors, such as Nuclear Factor of Activated T-cells (NFAT), which translocate to the nucleus and modulate the expression of target genes. Key among these are the genes encoding for type 2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). These cytokines are hallmarks of type 2 immunity and play critical roles in allergic inflammation and host defense against helminths.

DK-PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DK_PGD2 13,14-dihydro-15-keto PGD2 CRTH2 CRTH2 Receptor DK_PGD2->CRTH2 Binds to G_protein Gαiβγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->IP3 ATP ATP ATP->cAMP Converts Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Stimulates release from Ca2_cyto Cytosolic Ca²⁺ Ca2_ER->Ca2_cyto NFAT_p NFAT (inactive) Ca2_cyto->NFAT_p Activates NFAT_a NFAT (active) NFAT_p->NFAT_a DNA DNA NFAT_a->DNA Translocates to nucleus and binds to Gene_expression Th2 Cytokine Gene (IL-4, IL-5, IL-13) Expression DNA->Gene_expression Promotes transcription

Figure 1. Core signaling pathway of 13,14-dihydro-15-keto PGD2 via the CRTH2 receptor.

Quantitative Data on Gene Expression

The activation of the CRTH2 pathway by DK-PGD2 leads to a significant upregulation of Th2 cytokine gene expression. The following table summarizes representative quantitative data on the effects of DK-PGD2 on human Th2 cells.

Target GeneAgonistCell TypeConcentration (nM)Incubation Time (h)Fold Change in mRNA Expression (vs. Vehicle)Reference
IL-413,14-dihydro-15-keto PGD2Human Th2 Cells104~5-foldIllustrative
IL-413,14-dihydro-15-keto PGD2Human Th2 Cells1004~15-foldIllustrative
IL-513,14-dihydro-15-keto PGD2Human Th2 Cells104~8-foldIllustrative
IL-513,14-dihydro-15-keto PGD2Human Th2 Cells1004~25-foldIllustrative
IL-1313,14-dihydro-15-keto PGD2Human Th2 Cells104~6-foldIllustrative
IL-1313,14-dihydro-15-keto PGD2Human Th2 Cells1004~20-foldIllustrative

Note: The fold change values are illustrative and based on typical findings in the literature. Actual results may vary depending on the specific experimental conditions.

Detailed Experimental Protocols

In Vitro Differentiation and Stimulation of Human Th2 Cells

This protocol describes the generation of Th2-polarized cells from naive CD4+ T cells, followed by stimulation with DK-PGD2 for gene expression analysis.

Th2_Differentiation_Workflow start Isolate Naive CD4+ T cells from human PBMCs activate Activate with anti-CD3/CD28 antibodies start->activate differentiate Culture with IL-4 and anti-IFN-γ antibody (5-7 days) activate->differentiate verify Verify Th2 polarization (Flow cytometry for GATA3, IL-4) differentiate->verify stimulate Stimulate with 13,14-dihydro-15-keto PGD2 (e.g., 10 nM, 100 nM for 4h) verify->stimulate Polarized Th2 cells harvest Harvest cells for RNA extraction stimulate->harvest analyze Analyze gene expression (RT-qPCR for IL-4, IL-5, IL-13) harvest->analyze

Figure 2. Workflow for in vitro Th2 cell differentiation and stimulation.

Materials:

  • Ficoll-Paque PLUS

  • Human Naive CD4+ T Cell Isolation Kit

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol

  • Anti-human CD3 and anti-human CD28 antibodies

  • Recombinant human IL-4

  • Anti-human IFN-γ antibody

  • 13,14-dihydro-15-keto PGD2

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for IL-4, IL-5, IL-13, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Isolate Naive CD4+ T cells: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation. Isolate naive CD4+ T cells from PBMCs using a negative selection kit according to the manufacturer's instructions.

  • Activate T cells: Coat a 24-well plate with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies overnight at 4°C. Wash the wells with PBS before seeding the cells.

  • Differentiate Th2 cells: Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the antibody-coated plates. Culture the cells in complete RPMI-1640 medium supplemented with recombinant human IL-4 (20 ng/mL) and anti-human IFN-γ antibody (10 µg/mL).

  • Culture and expand: Culture the cells for 5-7 days, adding fresh medium with cytokines every 2-3 days.

  • Verify polarization: After the differentiation period, verify Th2 polarization by intracellular staining for GATA3 and IL-4 followed by flow cytometry analysis.

  • Stimulate with DK-PGD2: Rest the polarized Th2 cells for 24 hours in fresh medium without cytokines. Stimulate the cells with the desired concentrations of DK-PGD2 (e.g., 10 nM and 100 nM) or vehicle control (e.g., DMSO) for 4 hours.

  • Analyze gene expression: Harvest the cells, extract total RNA, and synthesize cDNA. Perform quantitative real-time PCR (RT-qPCR) to measure the relative mRNA expression levels of IL-4, IL-5, and IL-13, normalized to a housekeeping gene.

Chromatin Immunoprecipitation (ChIP) for GATA3/STAT6

This protocol outlines the procedure to investigate the binding of key Th2 transcription factors, GATA3 and STAT6, to the promoter regions of target genes following DK-PGD2 stimulation.

Procedure:

  • Cell preparation and cross-linking: Differentiate and stimulate Th2 cells with DK-PGD2 as described above. Cross-link protein-DNA complexes by adding formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine.

  • Cell lysis and chromatin shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for GATA3 or STAT6 overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Wash and elute: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.

  • Reverse cross-linking and DNA purification: Reverse the protein-DNA cross-links by heating. Purify the DNA using a DNA purification kit.

  • Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of IL-4, IL-5, and IL-13 to determine the enrichment of GATA3 or STAT6 binding.

Potential Involvement of Other Signaling Pathways

While the CRTH2-Gαi pathway is the primary signaling route for DK-PGD2, there is emerging, yet indirect, evidence suggesting potential crosstalk with other important signaling pathways.

  • Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): Other PGD2 metabolites, such as 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), are known potent agonists of PPAR-γ, a nuclear receptor with anti-inflammatory properties. While direct binding of DK-PGD2 to PPAR-γ has not been definitively established, the structural similarity warrants further investigation into whether DK-PGD2 can modulate PPAR-γ activity, potentially influencing a different subset of target genes.

  • Nuclear Factor Erythroid 2-related Factor 2 (Nrf2): The Nrf2 pathway is a critical regulator of the antioxidant response. Some prostaglandins (B1171923) have been shown to activate Nrf2. The potential for DK-PGD2 to influence this pathway is an area of active research, as it could imply a role in modulating cellular redox status in addition to its pro-inflammatory functions.

Further research is required to elucidate the direct involvement and functional consequences of DK-PGD2 in these pathways.

Conclusion and Future Directions

13,14-dihydro-15-keto PGD2 is a key mediator in type 2 inflammation, acting as a selective agonist for the CRTH2 receptor. Its activation of the Gαi signaling pathway in Th2 cells, eosinophils, and basophils leads to the upregulation of hallmark type 2 cytokines and the promotion of allergic inflammatory responses. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the intricate roles of DK-PGD2 and the CRTH2 pathway.

Future research should focus on obtaining more precise quantitative data on the dose- and time-dependent effects of DK-PGD2 on a wider range of target genes in different immune cell types. Furthermore, elucidating the potential crosstalk of DK-PGD2 with other signaling pathways, such as PPAR-γ and Nrf2, will be crucial for a complete understanding of its biological functions and for the development of targeted therapeutics for allergic and inflammatory diseases.

Structural Analysis of 13,14-dihydro-15-keto Prostaglandin D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a key metabolite of prostaglandin D2 (PGD2), an important signaling molecule in various physiological and pathological processes, including inflammation and allergic responses. The formation of DK-PGD2 occurs through the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1] This conversion involves the oxidation of the 15-hydroxyl group to a ketone and the reduction of the C13-C14 double bond. Functionally, DK-PGD2 is a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor, while showing significantly lower affinity for the DP1 receptor.[1] This selective agonism makes DK-PGD2 a molecule of high interest in the study of inflammatory and allergic diseases, and a potential target for therapeutic intervention.

This technical guide provides an in-depth overview of the structural analysis of DK-PGD2, compiling available quantitative data, detailing experimental protocols for its characterization, and visualizing its relevant biological pathways.

Physicochemical and Structural Properties

The fundamental structural and physicochemical properties of 13,14-dihydro-15-keto prostaglandin D2 are summarized in the table below.

PropertyValueReference
Molecular Formula C20H32O5[2]
Molecular Weight 352.5 g/mol [2]
IUPAC Name (5Z,9α,11α)-9-hydroxy-11,15-dioxoprost-5-en-1-oic acid[2]
CAS Number 59894-07-4[1]

Quantitative Structural Data

Mass Spectrometry

Mass spectrometry is a cornerstone technique for the identification and quantification of DK-PGD2 in biological matrices. Below are the characteristic mass-to-charge ratios (m/z) observed for the protonated and deprotonated molecules in mass spectrometric analyses.

Ionization ModePrecursor IonObserved m/zFragmentation Ions (m/z)
Positive [M+H]+353.2323335.2, 317.2, 299.2
Negative [M-H]-351.2177333.3, 315.5, 316.0

Data sourced from PubChem CID 5283036.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy and X-Ray Crystallography

As of the latest available data, detailed experimental ¹H and ¹³C NMR chemical shifts and coupling constants for this compound have not been extensively reported in publicly accessible literature. Similarly, there are no published X-ray crystal structures for this molecule. The structural elucidation of prostaglandins (B1171923) and their metabolites often relies on a combination of mass spectrometry and NMR analysis of related compounds, alongside chemical synthesis for confirmation.

Experimental Protocols

Quantification of this compound by LC-MS/MS

The following protocol is a representative method for the quantification of DK-PGD2 in biological samples, such as plasma or cell culture supernatants, based on established procedures for prostaglandin analysis.[3][4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of the biological sample (e.g., plasma, cell culture supernatant), add an appropriate deuterated internal standard, such as 13,14-dihydro-15-keto PGD2-d4.[5]

  • Acidify the sample to a pH of approximately 3.5 with a suitable acid (e.g., 1 M citric acid).

  • Perform liquid-liquid extraction by adding 2 mL of an organic solvent mixture, such as hexane/ethyl acetate (B1210297) (1:1, v/v).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at approximately 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction step twice more, combining the organic layers.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate DK-PGD2 from other prostaglandins and matrix components. For example, starting with 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • DK-PGD2: Monitor the transition from the precursor ion [M-H]⁻ (m/z 351.2) to a specific product ion.

      • Internal Standard (DK-PGD2-d4): Monitor the corresponding transition for the deuterated standard (e.g., m/z 355.2 to a specific product ion).

    • Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for maximum sensitivity for the specific instrument used.

Biological Pathways

Biosynthesis of this compound

The formation of DK-PGD2 is a two-step enzymatic process starting from PGD2. This pathway is a key component of prostaglandin metabolism.

DK-PGD2_Biosynthesis PGD2 Prostaglandin D2 (PGD2) Intermediate 15-keto Prostaglandin D2 PGD2->Intermediate 15-hydroxyprostaglandin dehydrogenase (15-PGDH) DK_PGD2 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2) Intermediate->DK_PGD2 Prostaglandin Reductase DK_PGD2_Signaling cluster_membrane Cell Membrane DK_PGD2 DK-PGD2 CRTH2 CRTH2/DP2 Receptor DK_PGD2->CRTH2 Binding and Activation G_protein Gαi Protein CRTH2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ Intracellular cAMP AC->cAMP Response Cellular Responses (e.g., Chemotaxis, Degranulation) cAMP->Response

References

Methodological & Application

Application Notes and Protocols for the Quantification of 13,14-dihydro-15-keto Prostaglandin D2 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), a key mediator in various physiological and pathological processes, including allergic reactions and inflammation.[1][2][3] Unlike its parent molecule, DK-PGD2 is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2][3] This selectivity makes DK-PGD2 a crucial biomarker for understanding the role of the PGD2/DP2 signaling axis in diseases such as asthma and allergic rhinitis. Accurate and sensitive quantification of DK-PGD2 in biological matrices is therefore essential for both basic research and the development of novel therapeutics targeting this pathway.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of eicosanoids like DK-PGD2, offering high sensitivity, specificity, and throughput.[3] This document provides detailed application notes and protocols for the quantification of DK-PGD2 in biological samples using LC-MS/MS.

Signaling Pathway of PGD2 Metabolism and Action

Prostaglandin D2 is enzymatically converted to 13,14-dihydro-15-keto PGD2. This metabolite then selectively binds to the DP2 receptor, initiating a signaling cascade that contributes to inflammatory responses. The metabolic pathway is depicted below.

PGD2_Metabolism PGD2 Prostaglandin D2 (PGD2) 15-keto-PGD2 15-keto-PGD2 PGD2->15-keto-PGD2 15-PGDH DK_PGD2 13,14-dihydro-15-keto-PGD2 (DK-PGD2) 15-keto-PGD2->DK_PGD2 15-oxo-PGΔ13-reductase DP2_receptor DP2 (CRTH2) Receptor DK_PGD2->DP2_receptor Binds to Inflammation Inflammatory Response (e.g., eosinophil migration) DP2_receptor->Inflammation Activates

PGD2 Metabolic and Signaling Pathway

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of DK-PGD2 from plasma and other biological fluids.

Materials:

  • Biological sample (e.g., 500 µL plasma)

  • Deuterated internal standard (IS) solution (e.g., DK-PGD2-d4)

  • Methanol

  • Ethanol

  • Methyl formate

  • Hexane

  • 0.1% Formic acid in water

  • Antioxidant solution (e.g., butylated hydroxytoluene (BHT) in ethanol)

  • SPE cartridges (e.g., C18, 100 mg)

Procedure:

  • Thaw biological samples on ice.

  • To 500 µL of sample, add 10 µL of antioxidant solution and 10 µL of the internal standard solution (concentration to be optimized based on instrument sensitivity, typically 1-10 ng/mL).

  • Vortex briefly to mix.

  • Acidify the sample to pH 3-4 with 0.1% formic acid.

  • Condition the SPE cartridge:

    • Wash with 2 mL of methanol.

    • Equilibrate with 2 mL of 0.1% formic acid in water.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge:

    • Wash with 2 mL of 0.1% formic acid in water.

    • Wash with 2 mL of hexane.

  • Dry the cartridge under a gentle stream of nitrogen for 5-10 minutes.

  • Elute the analytes:

    • Elute with 2 mL of methyl formate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 20% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Parameters (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DK-PGD2 351.2189.1-25
DK-PGD2-d4 (IS) 355.2193.1-25

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Experimental Workflow

The overall experimental workflow for the quantification of DK-PGD2 is summarized in the diagram below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with DK-PGD2-d4 (IS) Sample->Spike_IS Extraction Solid-Phase Extraction (SPE) Spike_IS->Extraction Evap_Recon Evaporation and Reconstitution Extraction->Evap_Recon LC_Separation LC Separation (Reversed-Phase) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of DK-PGD2 Calibration->Quantification

DK-PGD2 Quantification Workflow

Data Presentation

Quantitative data for DK-PGD2 and related metabolites from various studies are summarized below. It is important to note that the concentrations of these metabolites are typically very low and can vary depending on the biological matrix and the physiological or pathological state of the subject.

Table 1: Quantitative Levels of PGD2 Metabolites in Human Plasma

MetaboliteConcentration (pg/mL)MatrixPopulationReference
Major Urinary Metabolite of PGD2 3.5 ± 1.4PlasmaNormal Volunteers[4]
15-keto-13,14-dihydro-PGE2 33 ± 10PlasmaPeripheral Human[5]
15-keto-13,14-dihydro-PGF2α 40 ± 16PlasmaPeripheral Human[5]

Note: Data for DK-PGD2 in human plasma is limited in the public domain, and the values for related metabolites are provided for reference.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the sensitive and specific quantification of 13,14-dihydro-15-keto prostaglandin D2 by LC-MS/MS. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to accurately measure this important biomarker, facilitating a deeper understanding of its role in health and disease and aiding in the development of targeted therapies. The use of a stable isotope-labeled internal standard and careful optimization of sample preparation and instrument parameters are critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for 13,14-dihydro-15-keto PGD2 ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol and supporting information for the quantification of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). DK-PGD2 is a stable metabolite of prostaglandin D2 (PGD2) and serves as a selective agonist for the CRTH2/DP2 receptor, playing a role in various physiological and pathological processes, including allergic inflammation.[1][2][3][4]

Scientific Background

13,14-dihydro-15-keto PGD2 is formed from PGD2 through the 15-hydroxy PGDH pathway.[1][3][4] It is a key mediator in inflammatory responses, particularly those involving Th2 cells, eosinophils, and basophils.[2][5] The binding of DK-PGD2 to the G-protein coupled receptor CRTH2 (also known as DP2) initiates a signaling cascade that leads to decreased intracellular cAMP levels and increased intracellular calcium mobilization.[2] This signaling is implicated in the pathogenesis of allergic diseases such as asthma.[2][5] Unlike PGD2, which can also signal through the DP1 receptor to mediate anti-inflammatory effects, DK-PGD2 is a selective agonist for the pro-inflammatory CRTH2 receptor.[2][6]

Assay Principle

This competitive ELISA is designed for the quantitative determination of 13,14-dihydro-15-keto PGD2. The assay utilizes a microtiter plate pre-coated with a capture antibody. A known amount of horseradish peroxidase (HRP) conjugated 13,14-dihydro-15-keto PGD2 is added to the wells along with the standards and samples. The 13,14-dihydro-15-keto PGD2 in the samples or standards competes with the HRP-conjugated form for binding to the limited number of capture antibody sites. After an incubation period, the unbound components are washed away. A substrate solution is then added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of 13,14-dihydro-15-keto PGD2 in the samples. The concentration is determined by comparing the optical density of the samples to a standard curve.

Experimental Protocols

1. Materials Required (Typical Kit Contents)

  • Microtiter plate (96 wells) pre-coated with anti-13,14-dihydro-15-keto PGD2 antibody

  • 13,14-dihydro-15-keto PGD2 Standard

  • HRP-conjugated 13,14-dihydro-15-keto PGD2

  • Standard and Sample Diluent

  • Wash Buffer Concentrate

  • TMB Substrate

  • Stop Solution

  • Plate Sealer

2. Sample Preparation

  • Serum: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 3000 x g for 15 minutes at 4°C. Collect the serum and store at -80°C.

  • Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 3000 x g for 15 minutes at 4°C. Collect the plasma and store at -80°C.

  • Cell Culture Supernatants: Centrifuge cell cultures at 1500 x g for 10 minutes at 4°C to remove cells. Collect the supernatant and store at -80°C.

  • Urine and Fecal Extracts: These samples may also be used, but require specific extraction and purification protocols to minimize interference. It is recommended to consult relevant literature for detailed procedures.

3. Assay Procedure

  • Reagent Preparation: Bring all reagents to room temperature before use. Dilute the Wash Buffer Concentrate as instructed in the kit manual. Prepare the 13,14-dihydro-15-keto PGD2 standards by performing serial dilutions of the provided stock standard in the Standard and Sample Diluent.

  • Standard and Sample Addition: Add 50 µL of the prepared standards and samples to the appropriate wells of the microtiter plate.

  • Competitive Reaction: Add 50 µL of HRP-conjugated 13,14-dihydro-15-keto PGD2 to each well.

  • Incubation: Cover the plate with a plate sealer and incubate for 1 hour at room temperature with gentle shaking.

  • Washing: Aspirate the liquid from each well and wash five times with 300 µL of diluted Wash Buffer per well. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Substrate Addition: Add 100 µL of TMB Substrate to each well.

  • Development: Incubate the plate in the dark at room temperature for 15-20 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

4. Data Analysis

  • Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Sample Concentration: Determine the concentration of 13,14-dihydro-15-keto PGD2 in the samples by interpolating their mean absorbance values from the standard curve.

  • Dilution Factor: Multiply the interpolated concentration by the dilution factor if the samples were diluted prior to the assay.

Data Presentation

The performance characteristics of a typical 13,14-dihydro-15-keto PGD2 ELISA kit are summarized in the table below. These values are representative and may vary between different kit manufacturers.

ParameterTypical Value
Assay Type Competitive ELISA
Sample Types Serum, Plasma, Cell Culture Supernatants, Urine, Fecal Extracts
Sensitivity 1.0 - 20.8 pg/mL
Assay Range 15.63 - 1,000 pg/mL
Intra-assay CV < 10%
Inter-assay CV < 10%
Time to Result 1.5 - 2.5 hours

Note: The sensitivity and assay range are based on data from similar prostaglandin metabolite ELISA kits.[7][8]

Visualizations

G cluster_membrane Cell Membrane cluster_intracellular Intracellular PGD2 PGD2 CRTH2 CRTH2/DP2 Receptor PGD2->CRTH2 Binds DK_PGD2 13,14-dihydro-15-keto PGD2 DK_PGD2->CRTH2 Binds (Selective Agonist) G_protein Gi/o Protein CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to Response Cellular Response (e.g., Chemotaxis, Degranulation) cAMP->Response Modulates IP3 IP3 PLC->IP3 Generates Ca2 [Ca2+]i IP3->Ca2 Mobilizes Ca2->Response Triggers

Caption: Signaling pathway of 13,14-dihydro-15-keto PGD2 via the CRTH2/DP2 receptor.

G cluster_steps Competitive ELISA Workflow A 1. Add Standards/Samples to Antibody-Coated Plate B 2. Add HRP-Conjugated DK-PGD2 A->B C 3. Incubate (Competitive Binding) B->C D 4. Wash to Remove Unbound Reagents C->D E 5. Add TMB Substrate D->E F 6. Incubate (Color Development) E->F G 7. Add Stop Solution F->G H 8. Read Absorbance at 450 nm G->H I 9. Calculate Results H->I

Caption: General workflow for a competitive ELISA.

References

Application Notes and Protocols for the Measurement of 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2) Metabolites in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2), a major cyclooxygenase product, is a potent lipid mediator involved in a variety of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. Due to its short half-life in circulation, direct measurement of PGD2 is often challenging. Therefore, the quantification of its downstream metabolites in urine provides a reliable and non-invasive approach to assess systemic PGD2 production.

This document provides detailed application notes and protocols for the measurement of the major urinary metabolites of PGD2. While 13,14-dihydro-15-keto-PGD2 (DK-PGD2) is an initial metabolite, it is further metabolized before excretion. The primary urinary metabolites that serve as robust biomarkers for PGD2 biosynthesis are tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) and 2,3-dinor-11β-prostaglandin F2α . Elevated levels of these metabolites have been associated with mast cell activation disorders, such as systemic mastocytosis, and various allergic conditions, including food allergies and aspirin-intolerant asthma.[1][2][3][4]

Biological Significance and Signaling Pathway

PGD2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. It is then rapidly converted in vivo to DK-PGD2 through the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway. DK-PGD2 is subsequently metabolized to more stable compounds that are excreted in the urine. The measurement of these urinary metabolites provides a time-integrated index of systemic PGD2 production.

PGD2_Metabolism Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase DK_PGD2 13,14-dihydro-15-keto-PGD2 (DK-PGD2) PGD2->DK_PGD2 15-PGDH Urinary_Metabolites Major Urinary Metabolites (e.g., tetranor-PGDM, 2,3-dinor-11β-PGF2α) DK_PGD2->Urinary_Metabolites Further Metabolism Excretion Urinary Excretion Urinary_Metabolites->Excretion

Figure 1: Simplified metabolic pathway of Prostaglandin D2.

Quantitative Data Summary

The following table summarizes the reported concentrations of major PGD2 metabolites in human urine samples. It is important to note that values can vary depending on the analytical method, patient population, and units of measurement.

AnalyteConditionConcentration RangeReference
tetranor-PGDM Healthy Volunteers1.5 - 10.8 ng/mg creatinine (B1669602)[5]
Food Allergy PatientsSignificantly higher than healthy controls[1][6]
Aspirin-Intolerant AsthmaElevated[4]
2,3-dinor-11β-PGF2α Healthy Volunteers< 1820 pg/mg creatinine[7]
Systemic MastocytosisElevated (> 1820 pg/mg creatinine)[7]
Mast Cell Activation SyndromeElevated (Acute/baseline ratio ≥ 1.31)[2][8]

Experimental Protocols

Accurate and reproducible measurement of PGD2 metabolites in urine requires careful attention to sample collection, preparation, and analysis. Two common analytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Patient Preparation and Sample Handling

Proper patient preparation and sample handling are critical for reliable results.

  • Medications: Patients should avoid taking aspirin (B1665792) and other non-steroidal anti-inflammatory drugs (NSAIDs) for at least 48 hours to two weeks prior to urine collection, as these medications can suppress prostaglandin production.[5][7]

  • Collection: A 24-hour urine collection is often preferred for a time-averaged measurement, though random urine samples are also acceptable.[7] For random samples, a mid-stream collection is recommended.

  • Storage: Urine samples should be collected in a sterile container and immediately placed on ice. For long-term storage, samples must be frozen at -80°C to prevent degradation of the analytes.[9] Aliquoting samples before freezing is recommended to avoid multiple freeze-thaw cycles.

Protocol 1: Measurement by ELISA

This protocol is a representative example based on commercially available ELISA kits for prostaglandin metabolites.[10][11][12] Researchers should always refer to the specific instructions provided with their chosen kit.

Materials:

  • ELISA kit for a PGD2 metabolite (e.g., 11β-PGF2α, which cross-reacts with 2,3-dinor-11β-PGF2α)

  • Microplate reader with a 405-420 nm filter

  • Adjustable pipettes and sterile tips

  • Deionized or distilled water

  • Plate shaker

  • Absorbent paper

Assay Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. This typically involves diluting concentrated buffers and reconstituting lyophilized standards.

  • Standard Curve Preparation: Create a serial dilution of the provided standard to generate a standard curve.

  • Sample Preparation: Dilute urine samples in the provided assay buffer to ensure the analyte concentration falls within the dynamic range of the assay. A dilution of 1:8 or greater is often recommended.

  • Assay Protocol:

    • Add standards and samples to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated prostaglandin tracer to each well (except for blank wells).

    • Add the specific antibody to each well (except for blank and non-specific binding wells).

    • Incubate the plate, typically for 1.5 to 18 hours at room temperature or 4°C, often with gentle shaking.[11]

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a specified time (e.g., 60-90 minutes) to allow for color development.[11]

    • Stop the enzyme reaction by adding the stop solution.

  • Data Analysis:

    • Read the absorbance of each well at the recommended wavelength.

    • Subtract the average absorbance of the non-specific binding wells from all other readings.

    • Plot the absorbance values for the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of the PGD2 metabolite in the samples by interpolating their absorbance values on the standard curve.

    • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Protocol 2: Measurement by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the quantification of prostaglandin metabolites.[13][14] This protocol outlines a general procedure for the analysis of tetranor-PGDM and 2,3-dinor-11β-PGF2α.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine_Sample Urine Sample Internal_Standard Add Internal Standard (e.g., deuterated analyte) Urine_Sample->Internal_Standard SPE Solid-Phase Extraction (SPE) Internal_Standard->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation Liquid Chromatography (LC Separation) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 2: General workflow for urinary PGD2 metabolite analysis by LC-MS/MS.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Deuterated internal standards (e.g., tetranor-PGDM-d6)

  • LC-MS grade solvents (e.g., methanol (B129727), acetonitrile, water, formic acid)

  • Nitrogen evaporator

  • Vortex mixer and centrifuge

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge the samples to pellet any debris.

    • To an aliquot of the urine supernatant, add a known amount of the deuterated internal standard.[9]

    • Acidify the sample with formic acid.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the prepared urine sample onto the cartridge.

    • Wash the cartridge with water (and optionally a low percentage of methanol) to remove interfering substances.

    • Elute the analytes from the cartridge with methanol, often acidified with formic acid.[9]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase.[13]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Liquid Chromatography: Separate the analytes using a suitable C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile/methanol with formic acid).

    • Mass Spectrometry: Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode. Monitor specific precursor-to-product ion transitions for the native analytes and their corresponding internal standards.

  • Data Analysis:

    • Generate a calibration curve by analyzing standards of known concentrations.

    • Calculate the concentration of the PGD2 metabolites in the urine samples based on the peak area ratios of the analyte to the internal standard and the calibration curve.

    • Normalize the results to urinary creatinine concentration.

Conclusion

The measurement of urinary metabolites, such as tetranor-PGDM and 2,3-dinor-11β-PGF2α, provides a valuable and non-invasive tool for assessing systemic PGD2 production. These biomarkers are particularly relevant in the study of mast cell-driven diseases and allergic inflammation. The choice between ELISA and LC-MS/MS will depend on the specific research needs, available resources, and the desired level of sensitivity and specificity. Adherence to proper sample handling and detailed analytical protocols is essential for obtaining accurate and reliable data.

References

Application Notes and Protocols for the Detection of DK-PGD2 in Bronchoalveolar Lavage Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator implicated in the pathophysiology of various inflammatory and allergic diseases, most notably asthma.[1] PGD2 is rapidly metabolized in vivo to several products, including 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2). DK-PGD2 is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1] The activation of the CRTH2 receptor on immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils, triggers a cascade of pro-inflammatory responses, including cell migration, degranulation, and cytokine release.[1][2]

Given the significant role of the PGD2/DK-PGD2/CRTH2 axis in airway inflammation, the quantification of DK-PGD2 in bronchoalveolar lavage fluid (BALF) offers a valuable tool for researchers and drug development professionals. Measuring DK-PGD2 levels in BALF can serve as a biomarker for mast cell activation and Th2-driven inflammation in the lungs, aid in patient stratification for clinical trials targeting the CRTH2 pathway, and help in assessing the pharmacodynamic effects of novel therapeutics.

These application notes provide an overview of the role of the PGD2/DK-PGD2 pathway in respiratory diseases and detailed protocols for the collection of BALF and the quantification of DK-PGD2 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While direct quantitative data for DK-PGD2 in BALF is limited in published literature, this document also presents data for its precursor, PGD2, to provide context for expected levels in health and disease.

Data Presentation: PGD2 Levels in Bronchoalveolar Lavage Fluid

ConditionPGD2 Concentration (pg/mL)Fold Increase vs. Healthy ControlsReference
Healthy Controls< 8-[3]
Asthmatic Patients (baseline)332 ± 114~150-fold[3]
Severe AsthmaticsSignificantly higher vs. mild/moderate asthma and healthy controlsNot specified[4]

Table 1: PGD2 Levels in BALF of Healthy vs. Asthmatic Individuals.

ConditionPGD2 Concentration (pg/mL)Fold Increase vs. Pre-ChallengeReference
Pre-Antigen Challenge< 8-[3]
Post-Antigen Challenge (in asthmatics)332 ± 114~150-fold[3]

Table 2: PGD2 Levels in BALF of Asthmatic Patients Before and After Antigen Challenge.

Signaling Pathway and Experimental Workflow

DK-PGD2/CRTH2 Signaling Pathway

The binding of DK-PGD2 to its receptor, CRTH2, initiates a pro-inflammatory signaling cascade. This pathway is central to the recruitment and activation of key immune cells in allergic airway inflammation.

DK_PGD2_CRTH2_Signaling DK-PGD2/CRTH2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response DK_PGD2 DK-PGD2 CRTH2 CRTH2 Receptor DK_PGD2->CRTH2 Binds G_protein Gαi/βγ CRTH2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP_inhibition Inhibition of Adenylyl Cyclase G_protein->cAMP_inhibition PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Cell_Activation Cell Activation Ca_release->Cell_Activation Degranulation Degranulation PKC->Degranulation Cytokine_Release Cytokine Release (IL-4, IL-5, IL-13) PKC->Cytokine_Release cAMP ↓ cAMP cAMP_inhibition->cAMP

Caption: DK-PGD2 binds to the CRTH2 receptor, leading to downstream signaling and pro-inflammatory cellular responses.

Experimental Workflow for DK-PGD2 Detection in BALF

The following diagram outlines the major steps involved in the quantification of DK-PGD2 from bronchoalveolar lavage fluid samples.

Experimental_Workflow Experimental Workflow for DK-PGD2 Detection in BALF cluster_collection Sample Collection & Processing cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis BALF_Collection Bronchoalveolar Lavage (BALF Collection) Centrifugation Centrifugation (4°C, 400 x g, 10 min) BALF_Collection->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Storage Storage at -80°C Supernatant_Collection->Storage Thawing Thaw BALF Supernatant on Ice Storage->Thawing Internal_Standard Spike with Internal Standard (e.g., d4-DK-PGD2) Thawing->Internal_Standard SPE Solid Phase Extraction (SPE) Internal_Standard->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (LC Separation) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification using Standard Curve Data_Acquisition->Quantification Normalization Normalization to Internal Standard Quantification->Normalization Final_Concentration Determination of Final Concentration Normalization->Final_Concentration

Caption: Workflow for DK-PGD2 analysis from BALF collection to final data interpretation.

Experimental Protocols

Bronchoalveolar Lavage (BAL) Fluid Collection and Processing

This protocol is a general guideline and should be performed by trained medical personnel in accordance with institutional review board (IRB) approved protocols.

Materials:

  • Sterile, non-pyrogenic 0.9% saline solution, warmed to 37°C

  • Sterile siliconized collection traps

  • Bronchoscope

  • Refrigerated centrifuge

  • Sterile polypropylene (B1209903) centrifuge tubes

  • Protease inhibitor cocktail

Procedure:

  • Perform bronchoscopy according to standard clinical procedures.

  • Wedge the bronchoscope in a subsegmental bronchus.

  • Instill 4-5 aliquots of 50 mL sterile saline (total volume 200-250 mL).

  • Gently aspirate the fluid after each instillation and collect it in a sterile siliconized trap on ice.

  • Pool the collected BALF and record the total volume recovered.

  • Immediately add a protease inhibitor cocktail to the BALF to prevent protein degradation.

  • Transfer the BALF to sterile polypropylene centrifuge tubes.

  • Centrifuge at 400 x g for 10 minutes at 4°C to pellet the cells.

  • Carefully collect the supernatant (cell-free BALF).

  • Aliquot the supernatant into cryovials and store immediately at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Adapted Protocol for DK-PGD2 Quantification in BALF by LC-MS/MS

This protocol is adapted from established methods for prostaglandin analysis in biological fluids.[5][6] Validation of this method for DK-PGD2 in BALF is recommended before use in large-scale studies.

Materials:

  • BALF supernatant

  • Deuterated DK-PGD2 (DK-PGD2-d4) internal standard

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727), Acetonitrile, Water, Formic Acid (LC-MS grade)

  • Hexane, Ethyl Acetate (B1210297)

  • Nitrogen evaporator

  • LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw frozen BALF samples on ice.

    • To 500 µL of BALF supernatant, add 10 µL of DK-PGD2-d4 internal standard (concentration to be optimized, e.g., 1 ng/mL).

    • Acidify the sample to pH 3-4 with formic acid.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Wash with a low percentage of organic solvent (e.g., 15% methanol in water) to remove less hydrophobic impurities.

    • Elute DK-PGD2 and the internal standard with an appropriate solvent (e.g., ethyl acetate or methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Liquid Chromatography (LC):

      • Use a C18 reverse-phase column.

      • Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). The gradient should be optimized to achieve good separation of DK-PGD2 from other isomers and matrix components.

    • Tandem Mass Spectrometry (MS/MS):

      • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

      • Use Multiple Reaction Monitoring (MRM) for detection and quantification. The specific precursor-to-product ion transitions for DK-PGD2 and DK-PGD2-d4 need to be determined by infusing pure standards.

  • Quantification:

    • Generate a standard curve by spiking known amounts of DK-PGD2 into a surrogate matrix (e.g., charcoal-stripped BALF or buffer) and processing them alongside the samples.

    • Calculate the concentration of DK-PGD2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Principles of DK-PGD2 Detection by Competitive ELISA

While a commercially available ELISA kit specifically validated for DK-PGD2 in BALF was not identified, a competitive ELISA is a suitable format for the quantification of small molecules like prostaglandins (B1171923). The development of a custom assay would be required.

Principle of the Assay: A known amount of DK-PGD2 is pre-coated onto a microplate. The BALF sample, along with a primary antibody specific for DK-PGD2, is added to the wells. The DK-PGD2 in the sample competes with the coated DK-PGD2 for binding to the limited amount of primary antibody. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody. A substrate is then added, and the resulting colorimetric signal is inversely proportional to the amount of DK-PGD2 in the sample.

Key Steps in Assay Development:

  • Antibody Generation: Production of a highly specific monoclonal or polyclonal antibody against DK-PGD2.

  • Assay Optimization: Optimization of coating concentrations, antibody dilutions, incubation times, and blocking buffers.

  • Validation: The assay must be validated for its specificity, sensitivity, linearity, accuracy, and precision in the BALF matrix. This includes spike-and-recovery experiments and parallelism assessments to ensure that the sample matrix does not interfere with the assay.[7]

Conclusion

The detection and quantification of DK-PGD2 in bronchoalveolar lavage fluid represents a promising approach for advancing our understanding of Th2-mediated airway inflammation. The protocols and information provided herein offer a framework for researchers and drug developers to explore the role of the PGD2/DK-PGD2/CRTH2 pathway in respiratory diseases. While challenges remain, particularly the need for more extensive quantitative data and validated commercial assays for DK-PGD2, the methodologies described provide a solid foundation for future investigations in this critical area of research.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 13,14-dihydro-15-keto PGD2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2) formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1] It has emerged as a molecule of significant interest in the study of inflammatory and allergic responses. DK-PGD2 is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on T-Helper type 2 cells (CRTH2), also known as the DP2 receptor.[1][2] This G protein-coupled receptor (GPCR) is predominantly expressed on key immune cells involved in type 2 inflammation, such as T helper type 2 (Th2) cells, eosinophils, and basophils.[1] Unlike PGD2, which also activates the D prostanoid receptor 1 (DP1), DK-PGD2 exhibits significantly lower affinity for the DP1 receptor, making it a valuable tool for selectively studying CRTH2-mediated signaling pathways.[1]

Activation of the Gαi-coupled CRTH2 receptor by DK-PGD2 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This signaling pathway is implicated in a variety of cellular responses, including chemotaxis, cellular shape change, and cytokine release, all of which are central to the progression of allergic diseases like asthma.[1][2][3]

These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the biological activity of DK-PGD2. The assays described herein are essential tools for researchers and drug development professionals seeking to understand the pharmacology of DK-PGD2 and to screen for novel modulators of the CRTH2 receptor.

Signaling Pathway of DK-PGD2

DK-PGD2 exerts its biological effects primarily through the CRTH2 receptor. The binding of DK-PGD2 to this receptor triggers a cascade of intracellular events that mediate the cellular response.

DK_PGD2_Signaling DK-PGD2 Signaling Pathway via CRTH2 Receptor DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) CRTH2 CRTH2/DP2 Receptor (Gαi-coupled) DK_PGD2->CRTH2 G_protein Gαi/βγ Complex CRTH2->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase (Inhibited) G_protein->Adenylyl_Cyclase Gαi inhibits PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates cAMP ↓ Intracellular cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Responses: - Chemotaxis - Shape Change - Cytokine Release cAMP->Cellular_Response PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Ca_release->Cellular_Response

DK-PGD2 signaling cascade through the CRTH2 receptor.

Quantitative Data Summary

The following tables summarize the quantitative data for DK-PGD2 activity in various cell-based assays.

Table 1: Potency of DK-PGD2 in Functional Cell-Based Assays

Assay TypeCell TypeParameterValue (nM)
Eosinophil Shape ChangeHuman EosinophilsEC502.7 ± 2.3[2]
ILC2 MigrationHuman ILC2sEC5014.2 ± 3.4[2]

Table 2: Binding Affinity of DK-PGD2 for Prostaglandin Receptors

ReceptorCell LineParameterValue (nM)
CRTH2K562/CRTH2Ki61 ± 23
DPK562/DPKi>30,000[4]

Experimental Protocols

cAMP Inhibition Assay

This assay measures the ability of DK-PGD2 to inhibit the production of cyclic AMP (cAMP) in cells expressing the CRTH2 receptor, providing a direct measure of Gαi-coupled receptor activation.

cAMP_Assay_Workflow cAMP Inhibition Assay Workflow start Start cell_plating 1. Seed CRTH2-expressing cells (e.g., CHO-CRTH2) in 96-well plates start->cell_plating incubation1 2. Incubate overnight cell_plating->incubation1 compound_addition 3. Add serial dilutions of DK-PGD2 incubation1->compound_addition incubation2 4. Incubate (15-30 min) compound_addition->incubation2 forskolin_stimulation 5. Add Forskolin (B1673556) to stimulate cAMP production incubation2->forskolin_stimulation incubation3 6. Incubate (30 min) forskolin_stimulation->incubation3 cell_lysis 7. Lyse cells incubation3->cell_lysis cAMP_detection 8. Measure cAMP levels using a detection kit (e.g., HTRF, ELISA) cell_lysis->cAMP_detection data_analysis 9. Analyze data and determine IC50 cAMP_detection->data_analysis

Workflow for the cAMP inhibition assay.

Methodology:

  • Cell Culture and Plating:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human CRTH2 receptor (CHO-CRTH2) in appropriate growth medium.

    • Seed the cells into white, opaque 96- or 384-well plates at a density optimized for the cAMP assay and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of DK-PGD2 in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • Aspirate the culture medium from the cells and add the DK-PGD2 dilutions to the respective wells.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Forskolin Stimulation:

    • Prepare a solution of forskolin in assay buffer. The final concentration of forskolin should be predetermined to elicit a submaximal cAMP response (typically in the low micromolar range).

    • Add the forskolin solution to all wells, except for the basal control wells.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection and Data Analysis:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit (e.g., HTRF®, AlphaScreen®, or ELISA-based kits).

    • Measure the intracellular cAMP levels.

    • Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the DK-PGD2 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the CRTH2 receptor by DK-PGD2.

Calcium_Assay_Workflow Calcium Mobilization Assay Workflow start Start cell_plating 1. Seed CRTH2-expressing cells in black-walled, clear-bottom 96-well plates start->cell_plating incubation1 2. Incubate overnight cell_plating->incubation1 dye_loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubation1->dye_loading incubation2 4. Incubate (1 hour) dye_loading->incubation2 baseline_reading 5. Measure baseline fluorescence incubation2->baseline_reading compound_addition 6. Add serial dilutions of DK-PGD2 baseline_reading->compound_addition kinetic_reading 7. Measure kinetic fluorescence changes compound_addition->kinetic_reading data_analysis 8. Analyze data and determine EC50 kinetic_reading->data_analysis Shape_Change_Assay_Workflow Eosinophil Shape Change Assay Workflow start Start isolate_granulocytes 1. Isolate granulocytes from human peripheral blood start->isolate_granulocytes incubation1 2. Incubate granulocytes in assay buffer (5 min, 37°C) isolate_granulocytes->incubation1 compound_addition 3. Add serial dilutions of DK-PGD2 incubation1->compound_addition incubation2 4. Incubate (5 min, 37°C) compound_addition->incubation2 stop_reaction 5. Stop reaction with a fixative solution incubation2->stop_reaction flow_cytometry 6. Analyze by flow cytometry (measure forward scatter of eosinophils) stop_reaction->flow_cytometry data_analysis 7. Analyze data and determine EC50 flow_cytometry->data_analysis Chemotaxis_Assay_Workflow Chemotaxis Assay Workflow start Start prepare_chambers 1. Prepare Transwell chambers with a polycarbonate membrane (e.g., 5 µm pores) start->prepare_chambers add_chemoattractant 2. Add serial dilutions of DK-PGD2 to the lower chamber prepare_chambers->add_chemoattractant add_cells 3. Add CRTH2-expressing cells to the upper chamber add_chemoattractant->add_cells incubation 4. Incubate (1-3 hours, 37°C) add_cells->incubation quantify_migration 5. Quantify migrated cells in the lower chamber (e.g., cell counting, viability assay) incubation->quantify_migration data_analysis 6. Analyze data and determine EC50 quantify_migration->data_analysis

References

Unveiling the In Vivo Functions of 13,14-dihydro-15-keto Prostaglandin D2: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide for utilizing animal models to investigate the physiological and pathological roles of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2). This document outlines experimental designs for studying DK-PGD2 in the context of allergic asthma and pulmonary fibrosis, including detailed methodologies, data interpretation, and visualization of relevant signaling pathways.

Introduction to 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2)

DK-PGD2 is a stable metabolite of prostaglandin D2 (PGD2), a key lipid mediator involved in various biological processes, including inflammation. DK-PGD2 is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The interaction between DK-PGD2 and CRTH2 is implicated in the pathogenesis of type 2 inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis. Understanding the in vivo functions of DK-PGD2 is crucial for the development of novel therapeutics targeting the PGD2 pathway.

Animal Models for Studying DK-PGD2 Function

The most common animal models to study the effects of DK-PGD2 are mouse models of allergic airway inflammation and pulmonary fibrosis. These models are well-established and recapitulate key features of human diseases where DK-PGD2 is thought to play a significant role.

Allergic Asthma Model: Ovalbumin (OVA)-Induced Airway Inflammation

This model is widely used to study the mechanisms of allergic asthma and to evaluate the efficacy of potential therapeutics. DK-PGD2, through its action on CRTH2, is known to promote the migration and activation of eosinophils and T-helper 2 (Th2) cells, key players in allergic airway inflammation.

Pulmonary Fibrosis Model: Bleomycin-Induced Lung Fibrosis

This model is the standard for studying the pathogenesis of pulmonary fibrosis and for testing anti-fibrotic therapies. While the role of DK-PGD2 in fibrosis is less established than in allergy, emerging evidence suggests a potential involvement of the PGD2 pathway in fibrotic processes.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

This protocol describes the induction of allergic airway inflammation in mice using ovalbumin, followed by challenge with a DK-PGD2 agonist to study its specific effects.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • This compound (DK-PGD2) or a selective CRTH2 agonist (e.g., from Cayman Chemical)

  • Vehicle for DK-PGD2 (e.g., saline with a small percentage of ethanol (B145695) or DMSO, to be optimized for solubility and tolerability)

  • Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)

Experimental Workflow:

G cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment DK-PGD2 Administration cluster_analysis Analysis Phase sensitization_d0 Day 0: Sensitization (i.p. OVA/Alum) sensitization_d14 Day 14: Booster (i.p. OVA/Alum) sensitization_d0->sensitization_d14 14 days challenge_d21 Day 21-23: Intranasal OVA Challenge sensitization_d14->challenge_d21 7 days treatment Day 24: Intranasal DK-PGD2 or Vehicle challenge_d21->treatment 1 day analysis Day 25: - BALF Analysis - Histology - AHR Measurement treatment->analysis 24 hours

Caption: Workflow for OVA-induced allergic asthma model with DK-PGD2 challenge.

Procedure:

  • Sensitization:

    • On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.

    • Control groups should receive i.p. injections of saline with alum.

  • Challenge:

    • On days 21, 22, and 23, challenge the sensitized mice by intranasal administration of 50 µg of OVA in 50 µL of saline under light anesthesia.

    • Control groups should receive intranasal saline.

  • DK-PGD2 Administration (Day 24):

    • Prepare a stock solution of DK-PGD2 in a suitable vehicle. The final concentration should be determined based on dose-response studies, with reported effective doses for similar compounds administered intranasally in the µg/kg range.

    • Under light anesthesia, administer DK-PGD2 or vehicle intranasally (e.g., 25 µL per nostril).

  • Analysis (Day 25):

    • Bronchoalveolar Lavage (BAL):

      • Euthanize mice and perform BAL by instilling and retrieving 1 mL of sterile saline via a tracheal cannula three times.

      • Determine total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF) using a hemocytometer and cytospin preparations stained with Wright-Giemsa.

    • Lung Histology:

      • Perfuse the lungs with saline and fix in 10% neutral buffered formalin.

      • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic Acid-Schiff (PAS) to visualize mucus production.

      • Score the lung inflammation semi-quantitatively.

    • Airway Hyperresponsiveness (AHR) Measurement:

      • Measure AHR in response to increasing concentrations of methacholine (B1211447) using either invasive (e.g., FlexiVent) or non-invasive (whole-body plethysmography) methods.

Protocol 2: Bleomycin-Induced Pulmonary Fibrosis in Mice

This protocol details the induction of pulmonary fibrosis using bleomycin (B88199) and subsequent investigation of DK-PGD2's role.

Materials:

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Δ12-Prostaglandin D2 (DK-PGD2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Δ12-Prostaglandin D2 (DK-PGD2) is a metabolite of Prostaglandin (B15479496) D2 (PGD2), a critical lipid mediator involved in a variety of physiological and pathological processes. PGD2 is known to be unstable and rapidly transforms into several metabolites, including DK-PGD2.[1][2] Emerging research has identified DK-PGD2 as a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3][4] This interaction implicates DK-PGD2 in the modulation of immune and inflammatory responses, particularly in the context of allergic asthma, where it can activate eosinophils and Th2 lymphocytes.[2][3][5] The quantification of DK-PGD2 in biological matrices is therefore crucial for understanding its role in disease and for the development of novel therapeutics targeting inflammatory pathways.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a sensitive and selective method for the quantification of DK-PGD2.[6][7] This application note provides a detailed protocol for the analysis of DK-PGD2 using HPLC, including sample preparation, chromatographic conditions, and data analysis.

Signaling Pathway of DK-PGD2

DK-PGD2 exerts its biological effects primarily through the activation of the CRTH2 receptor. This G-protein coupled receptor is expressed on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils. Upon binding of DK-PGD2, the CRTH2 receptor initiates a signaling cascade that can lead to the regulation of gene expression associated with immune responses. For instance, activation of ILC2s by Δ12-PGD2 has been shown to upregulate genes associated with the "regulation of receptor signaling pathway via JAK-STAT" and "regulation of eosinophil differentiation".[1][2]

DK_PGD2_Signaling_Pathway DK_PGD2 Δ12-PGD2 CRTH2 CRTH2 Receptor DK_PGD2->CRTH2 Binds to G_Protein G-Protein Activation CRTH2->G_Protein Activates Downstream Downstream Signaling (e.g., JAK-STAT pathway) G_Protein->Downstream Gene_Expression Gene Expression Changes Downstream->Gene_Expression Regulates Biological_Response Biological Response (e.g., Eosinophil Activation, Th2 Lymphocyte Activation) Gene_Expression->Biological_Response Leads to

Caption: DK-PGD2 signaling through the CRTH2 receptor.

Experimental Protocols

Sample Preparation

The accurate quantification of DK-PGD2 necessitates efficient extraction from biological matrices while minimizing degradation. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods.[7]

Liquid-Liquid Extraction (LLE) Protocol for Plasma/Serum:

  • To 500 µL of plasma or serum, add an internal standard (e.g., d4-PGD2) to account for extraction losses.[7]

  • Acidify the sample to approximately pH 3 with a suitable acid (e.g., 1 M citric acid or formic acid).[7]

  • Add 2 mL of an organic solvent mixture, such as hexane/ethyl acetate (B1210297) (1:1, v/v).[7]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.[6]

  • Carefully collect the upper organic layer.

  • Repeat the extraction (steps 3-6) two more times.

  • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC analysis.[7]

HPLC Instrumentation and Conditions

The separation of DK-PGD2 and its isomers requires a robust HPLC method, often coupled with a mass spectrometer for sensitive and specific detection (LC-MS/MS).

Instrumentation:

  • HPLC System: A system capable of gradient elution.

  • Analytical Column: A reversed-phase C18 column is commonly used. A phenyl-hexyl stationary phase can also provide excellent separation for prostaglandin isomers.[6][7]

  • Detector: A tandem mass spectrometer (MS/MS) is highly recommended for selectivity and sensitivity.[7]

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A linear gradient tailored to resolve DK-PGD2 from other prostaglandins (B1171923). A typical gradient might start at 20-30% B and increase to 80-90% B over 10-15 minutes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detector Tandem Mass Spectrometer (MS/MS) in negative ion mode
Ionization Mode Electrospray Ionization (ESI)

Experimental Workflow

The overall process from sample collection to data analysis is depicted in the following workflow diagram.

HPLC_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Cell Supernatant) Extraction Sample Preparation (e.g., LLE or SPE) Sample_Collection->Extraction HPLC HPLC Separation (Reversed-Phase C18) Extraction->HPLC MS MS/MS Detection (Negative Ion Mode) HPLC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis Results Results Data_Analysis->Results

Caption: Experimental workflow for DK-PGD2 analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of PGD2 and its metabolites using LC-MS/MS methods, which can be considered as a benchmark for a validated DK-PGD2 assay.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.5 ng/mL[8]
Limit of Quantification (LOQ) 1.0 ng/mL[8]
Recovery (LLE) 77.0 ± 3.0% for PGD2[7]
Linearity (r²) > 0.99[8]
Intra-day Precision (%CV) < 6.51%[8]
Inter-day Precision (%CV) < 5.93%[8]

Logical Relationship Diagram

The logical progression from the initial research question to the final analytical result is outlined below.

Logical_Relationship cluster_0 Pre-Analytical cluster_1 Analytical cluster_2 Post-Analytical Research_Question Define Research Question (e.g., Role of DK-PGD2 in inflammation) Sample_Type Select Biological Matrix (Plasma, tissue, etc.) Research_Question->Sample_Type Method_Development Develop Analytical Method (HPLC-MS/MS) Sample_Type->Method_Development Sample_Prep Perform Sample Preparation (Extraction & Cleanup) Method_Development->Sample_Prep Analysis Execute HPLC Analysis Sample_Prep->Analysis Data_Processing Process Raw Data (Integration, Calibration) Analysis->Data_Processing Quantification Quantify DK-PGD2 Concentration Data_Processing->Quantification Interpretation Interpret Results in Biological Context Quantification->Interpretation

Caption: Logical steps in DK-PGD2 analysis.

References

Application Notes and Protocols for the Preparation of 13,14-dihydro-15-keto Prostaglandin D2 Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a key metabolite of prostaglandin D2 (PGD2), formed through the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1][2] As a stable metabolite, DK-PGD2 serves as a crucial biomarker for monitoring PGD2 biosynthesis in various physiological and pathological processes. Accurate quantification of DK-PGD2 is essential for research in inflammation, allergic responses, and other areas where PGD2 signaling is implicated. These application notes provide detailed protocols for the preparation of DK-PGD2 standards for calibration, ensuring accurate and reproducible quantification in experimental samples.

Biosynthesis and Signaling Pathway of DK-PGD2

Prostaglandin D2 is synthesized from prostaglandin H2 (PGH2) by the action of PGD2 synthase.[1] Subsequently, PGD2 is metabolized in a two-step enzymatic process to form DK-PGD2. First, the hydroxyl group at the C-15 position of PGD2 is oxidized to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), forming the unstable intermediate 15-keto PGD2.[1] Following this, the double bond between C-13 and C-14 is reduced by 15-oxo-prostaglandin Δ13-reductase, yielding 13,14-dihydro-15-keto PGD2.[1] DK-PGD2 is a selective agonist for the CRTH2/DP2 receptor, initiating downstream signaling cascades.[2]

DK-PGD2 Biosynthesis and Signaling Pathway DK-PGD2 Biosynthesis and Signaling Pathway Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD2 Synthase 15-keto PGD2 15-keto PGD2 PGD2->15-keto PGD2 15-PGDH DK-PGD2 DK-PGD2 15-keto PGD2->DK-PGD2 15-oxo-PG Δ13-reductase CRTH2/DP2 Receptor CRTH2/DP2 Receptor DK-PGD2->CRTH2/DP2 Receptor Agonist Binding Downstream Signaling Downstream Signaling CRTH2/DP2 Receptor->Downstream Signaling Standard Preparation Workflow Workflow for DK-PGD2 Standard Preparation cluster_0 DK-PGD2 Standard cluster_1 Internal Standard DK_PGD2_Solid DK-PGD2 Solid Standard DK_PGD2_Stock Stock Solution (1 mg/mL) DK_PGD2_Solid->DK_PGD2_Stock Dissolve in Ethanol DK_PGD2_Intermediate Intermediate Stock (10 µg/mL) DK_PGD2_Stock->DK_PGD2_Intermediate Dilute DK_PGD2_Working Working Standards (Serial Dilution) DK_PGD2_Intermediate->DK_PGD2_Working Serially Dilute Calibration_Curve Calibration Curve Samples DK_PGD2_Working->Calibration_Curve IS_Solid DK-PGD2-d4 Solid Standard IS_Stock Stock Solution (1 mg/mL) IS_Solid->IS_Stock Dissolve in Ethanol IS_Working Working Spiking Solution IS_Stock->IS_Working Dilute IS_Working->Calibration_Curve Spike Analytical_Workflow Analytical Workflow for DK-PGD2 Quantification Sample_Collection Biological Sample Collection Spiking Spike with DK-PGD2-d4 Sample_Collection->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

References

In Vitro Synthesis of 13,14-dihydro-15-keto Prostaglandin D2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the in vitro synthesis of 13,14-dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2), a stable metabolite of Prostaglandin D2 (PGD2) and a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This document details the enzymatic synthesis of DK-PGD2 from PGD2, purification methods, and protocols for its characterization and functional analysis. The information presented is intended to facilitate the production and application of DK-PGD2 in research and drug development settings.

Introduction

13,14-dihydro-15-keto PGD2 (DK-PGD2) is a biologically active metabolite of PGD2, formed through the sequential action of two key enzymes: 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and 15-oxoprostaglandin Δ13-reductase.[1] Unlike its precursor PGD2, which signals through both the DP1 and CRTH2 receptors, DK-PGD2 is a selective agonist for the CRTH2 receptor.[2][3] This selectivity makes DK-PGD2 a valuable tool for studying the specific roles of the CRTH2 receptor in various physiological and pathological processes, particularly in the context of allergic inflammation and other immune responses. The in vitro synthesis of DK-PGD2 allows for the production of a pure and well-characterized compound for use in a variety of experimental applications.

Physicochemical Properties and Stability

DK-PGD2 is a lipid molecule with a molecular weight of 352.5 g/mol and a molecular formula of C20H32O5.[2] It is soluble in organic solvents such as ethanol (B145695), DMSO, and DMF. While generally more stable than its parent compound PGD2, the stability of 13,14-dihydro-15-keto prostaglandins (B1171923) can be affected by pH and the presence of proteins like albumin.[4][5] For the related compound, 13,14-dihydro-15-keto-PGE2, decomposition is observed at both high and very low pH.[5] It is recommended to store DK-PGD2 in a suitable organic solvent at -20°C or lower to ensure its stability.[2][6]

Table 1: Physicochemical Properties of 13,14-dihydro-15-keto PGD2

PropertyValueReference
Molecular FormulaC20H32O5[2]
Molecular Weight352.5 g/mol [2]
Purity (typical)≥95%[2]
Storage Temperature-20°C[2][6]
Stability≥ 2 years at -20°C[2][6]

Biosynthesis and Signaling Pathway

The enzymatic synthesis of DK-PGD2 from PGD2 is a two-step process. First, the 15-hydroxyl group of PGD2 is oxidized to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in the presence of NAD+ as a cofactor, forming the intermediate 15-keto-PGD2. Subsequently, the double bond at carbon 13 and 14 is reduced by 15-oxoprostaglandin Δ13-reductase, yielding 13,14-dihydro-15-keto PGD2.

DK-PGD2 exerts its biological effects by selectively binding to and activating the CRTH2 receptor, a G protein-coupled receptor (GPCR). Activation of CRTH2 by DK-PGD2 leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, coupled with an increase in intracellular calcium mobilization. This signaling cascade is implicated in the chemotaxis of Th2 cells, eosinophils, and basophils.

DK-PGD2_Biosynthesis_and_Signaling cluster_synthesis In Vitro Synthesis cluster_signaling CRTH2 Signaling Pathway PGD2 PGD2 15-keto-PGD2 15-keto-PGD2 PGD2->15-keto-PGD2 15-PGDH DK-PGD2 DK-PGD2 15-keto-PGD2->DK-PGD2 15-oxo-reductase CRTH2_receptor CRTH2 Receptor DK-PGD2->CRTH2_receptor Binds to 15-PGDH 15-PGDH NADH NADH 15-PGDH->NADH 15-oxo-reductase 15-oxo-reductase NADP+ NADP+ 15-oxo-reductase->NADP+ NAD+ NAD+ NAD+->15-PGDH NADPH NADPH NADPH->15-oxo-reductase G_protein Gi/o Protein CRTH2_receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ca_mobilization ↑ Intracellular Ca2+ G_protein->Ca_mobilization Stimulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Chemotaxis (Th2, Eosinophils, Basophils) cAMP->Cellular_Response Ca_mobilization->Cellular_Response

Diagram 1: Biosynthesis and Signaling of DK-PGD2

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 13,14-dihydro-15-keto PGD2

This protocol is adapted from a method for the synthesis of the related compound, 13,14-dihydro-15-keto-PGE2, and should be optimized for PGD2 as the substrate.

Materials:

  • Prostaglandin D2 (PGD2)

  • Recombinant human 15-hydroxyprostaglandin dehydrogenase (15-PGDH)

  • Recombinant 15-oxoprostaglandin Δ13-reductase

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • β-Nicotinamide adenine dinucleotide phosphate (B84403), reduced form (NADPH)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Ethyl acetate

  • Solid-phase extraction (SPE) C18 cartridges

  • Methanol (B129727)

  • Hexane (B92381)

  • High-performance liquid chromatography (HPLC) system with a reverse-phase C18 column

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve PGD2 in a minimal amount of ethanol and then dilute with 50 mM potassium phosphate buffer (pH 7.4) to a final concentration of 100 µM.

    • Add NAD+ to a final concentration of 1 mM and NADPH to a final concentration of 1 mM.

    • Initiate the reaction by adding 15-PGDH and 15-oxoprostaglandin Δ13-reductase. The optimal enzyme concentrations should be determined empirically.

    • Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Reaction Quenching and Extraction:

    • Stop the reaction by acidifying the mixture to pH 3.5 with 1 M citric acid.

    • Extract the lipids three times with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

  • Purification:

    • Solid-Phase Extraction (SPE):

      • Reconstitute the dried extract in a small volume of methanol/water (10:90, v/v).

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the sample onto the cartridge.

      • Wash the cartridge with hexane to remove non-polar impurities.

      • Elute the DK-PGD2 with methyl formate (B1220265) or ethyl acetate.

      • Evaporate the eluate to dryness.

    • Reverse-Phase HPLC (RP-HPLC):

      • Reconstitute the sample from the SPE step in the mobile phase.

      • Inject the sample onto a C18 HPLC column.

      • Use a suitable mobile phase gradient, for example, a gradient of acetonitrile (B52724) in water containing 0.1% acetic acid, to separate DK-PGD2 from any remaining PGD2 and other byproducts.[7]

      • Monitor the elution profile at an appropriate wavelength (e.g., 210 nm) and collect the fractions corresponding to the DK-PGD2 peak.

      • Confirm the identity and purity of the collected fractions by LC-MS/MS.

Table 2: Summary of a Representative Enzymatic Synthesis Protocol (Adapted for DK-PGD2)

ParameterCondition
SubstrateProstaglandin D2 (100 µM)
Enzymes15-PGDH, 15-oxoprostaglandin Δ13-reductase
CofactorsNAD+ (1 mM), NADPH (1 mM)
Buffer50 mM Potassium Phosphate, pH 7.4
Temperature37°C
Incubation Time2-4 hours
PurificationC18 SPE followed by RP-HPLC
Protocol 2: Quantification of DK-PGD2 by LC-MS/MS

Materials:

  • Synthesized and purified DK-PGD2

  • Deuterated DK-PGD2 internal standard (e.g., DK-PGD2-d4)[6]

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Sample Preparation:

    • To a known volume of the sample containing DK-PGD2, add a known amount of the deuterated internal standard.

    • Perform a solid-phase extraction as described in Protocol 1 to concentrate the analyte and remove interfering substances.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample onto the C18 column.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set the mass spectrometer to operate in negative ion mode.

    • Monitor the specific mass transitions for DK-PGD2 and its deuterated internal standard. For example, for PGE2 and PGD2, a mass transition of m/z 351 to 271 is commonly used.[8] The specific transitions for DK-PGD2 should be optimized.

    • Create a calibration curve using known concentrations of DK-PGD2 and the internal standard to quantify the amount of DK-PGD2 in the sample.

Protocol 3: CRTH2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of synthesized DK-PGD2 for the CRTH2 receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human CRTH2 receptor (e.g., HEK293 cells)

  • [3H]-PGD2 (radioligand)

  • Synthesized DK-PGD2

  • Unlabeled PGD2 (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add a constant amount of CRTH2-expressing cell membranes to each well.

    • Add a constant concentration of [3H]-PGD2 (typically at its Kd concentration).

    • Add increasing concentrations of the competitor ligand (synthesized DK-PGD2 or unlabeled PGD2).

    • For total binding, add only the radioligand and membranes.

    • For non-specific binding, add a high concentration of unlabeled PGD2 in addition to the radioligand and membranes.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold binding buffer.

  • Quantification:

    • Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Table 3: Reported Binding Affinities (Ki) for CRTH2

LigandKi (nM)Reference
PGD22.4 ± 0.2[9]
13,14-dihydro-15-keto PGD22.91 ± 0.29[9]
15-deoxy-Δ12,14-PGJ23.15 ± 0.32[9]
Protocol 4: Functional Assay - Calcium Mobilization

This protocol measures the ability of synthesized DK-PGD2 to induce a functional response (calcium mobilization) in CRTH2-expressing cells.

Materials:

  • A cell line endogenously or recombinantly expressing the CRTH2 receptor (e.g., human Th2 cells, eosinophils, or transfected cell lines)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Synthesized DK-PGD2

  • PGD2 (as a positive control)

  • A selective CRTH2 antagonist (for confirming specificity)

  • A fluorescence plate reader or flow cytometer capable of measuring intracellular calcium.

Procedure:

  • Cell Loading:

    • Load the CRTH2-expressing cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Stimulation and Measurement:

    • Resuspend the loaded cells in a suitable buffer.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of synthesized DK-PGD2 or PGD2 to the cells.

    • Immediately measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

    • To confirm that the response is mediated by CRTH2, pre-incubate the cells with a selective CRTH2 antagonist before adding DK-PGD2.

  • Data Analysis:

    • Plot the peak fluorescence intensity against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) by non-linear regression analysis.

Experimental_Workflow cluster_characterization Characterization cluster_functional Functional Assays Start Start: PGD2 Enzymatic_Synthesis Enzymatic Synthesis (15-PGDH, 15-oxo-reductase) Start->Enzymatic_Synthesis Purification Purification (SPE, RP-HPLC) Enzymatic_Synthesis->Purification Characterization Characterization Purification->Characterization LC_MS LC-MS/MS (Identity & Purity) Characterization->LC_MS Binding_Assay CRTH2 Binding Assay (Affinity) Characterization->Binding_Assay Functional_Assays Functional Assays Calcium_Assay Calcium Mobilization (Potency) Functional_Assays->Calcium_Assay Chemotaxis_Assay Chemotaxis Assay (Biological Activity) Functional_Assays->Chemotaxis_Assay End Pure DK-PGD2 for Research LC_MS->Functional_Assays Binding_Assay->Functional_Assays Calcium_Assay->End Chemotaxis_Assay->End

Diagram 2: Experimental Workflow for DK-PGD2 Synthesis and Analysis

Conclusion

The in vitro synthesis of 13,14-dihydro-15-keto PGD2 provides a reliable source of this selective CRTH2 agonist for research purposes. The enzymatic approach detailed in these application notes offers a straightforward method for producing DK-PGD2 from its readily available precursor, PGD2. The subsequent purification and characterization protocols ensure the quality and purity of the synthesized compound, enabling its use in a variety of functional assays to investigate the role of the CRTH2 receptor in health and disease. These methods and data will be valuable for researchers in academia and the pharmaceutical industry who are focused on immunology, inflammation, and drug discovery.

References

Application Notes and Protocols for DK-PGD2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-deoxy-11-keto-prostaglandin D2 (DK-PGD2) is a metabolite of prostaglandin (B15479496) D2 (PGD2) formed via the 15-hydroxy PGDH pathway. It is a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] Activation of the DP2 receptor by DK-PGD2 is implicated in the pathophysiology of allergic inflammation, particularly in conditions like asthma, by mediating the activation and chemotaxis of key immune cells such as T helper type 2 (Th2) cells, eosinophils, and basophils.[2][3][4] Therefore, accurate quantification of DK-PGD2 in biological samples is crucial for understanding its role in disease and for the development of novel therapeutics targeting the PGD2/DP2 signaling axis.

These application notes provide detailed protocols for the collection, storage, and analysis of DK-PGD2 in various biological matrices.

I. Sample Collection and Storage

Proper sample collection and storage are paramount to ensure the integrity and stability of DK-PGD2 for accurate analysis. As a lipid mediator, DK-PGD2 is susceptible to degradation. The following guidelines are based on best practices for prostaglandin analysis.

General Precautions:

  • Use polypropylene (B1209903) tubes for all sample collection and storage to minimize analyte adsorption.

  • Work quickly and keep samples on ice during processing.

  • For plasma and urine, the addition of an antioxidant such as butylated hydroxytoluene (BHT) can help prevent free radical-catalyzed peroxidation.

Table 1: Sample Collection and Storage Recommendations

Biological MatrixCollection ProcedureImmediate ProcessingShort-Term Storage (≤ 24 hours)Long-Term Storage (> 24 hours)Freeze-Thaw Cycles
Plasma Collect whole blood in tubes containing EDTA or heparin as an anticoagulant.Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Transfer the supernatant (plasma) to a clean polypropylene tube.2-8°CAliquot and store at -80°C.Minimize. All analytes are reported to be stable for at least three freeze/thaw cycles.[5]
Urine Collect a mid-stream urine sample in a sterile container. For 24-hour collection, keep the collection vessel refrigerated.Centrifuge at 1000 x g for 15 minutes at 2-8°C to remove particulate matter. Transfer the supernatant to a clean polypropylene tube.2-8°CAliquot and store at -80°C. Studies on other eicosanoids show stability for up to 10 years at -40°C.[6][7][8]Minimize. Some prostaglandins (B1171923) are stable for up to 10 freeze-thaw cycles.[6][7]
Tissue Homogenates Excise tissue of interest and immediately snap-freeze in liquid nitrogen.Homogenize the frozen tissue in 1X PBS.-80°CStore the homogenate at -80°C until analysis.Avoid multiple freeze-thaw cycles.
Cell Culture Supernatants Collect the cell culture medium.Centrifuge to remove cells and debris.2-8°CAliquot and store at -80°C.Minimize.

II. Experimental Protocols

Two primary methods for the quantification of DK-PGD2 are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A. Quantification of DK-PGD2 by ELISA

Note: As of the latest search, a commercially available ELISA kit specifically validated for DK-PGD2 has not been identified. However, some PGD2 ELISA kits may exhibit cross-reactivity with its metabolites. It is crucial to validate the cross-reactivity of any PGD2 ELISA kit with a certified DK-PGD2 standard before use. The following is a general protocol for a competitive ELISA, which is the common format for prostaglandin immunoassays.

Principle: In a competitive ELISA, a fixed amount of labeled DK-PGD2 (tracer) competes with the unlabeled DK-PGD2 in the sample or standard for a limited number of binding sites on a specific antibody coated on a microplate. The amount of tracer that binds to the antibody is inversely proportional to the concentration of DK-PGD2 in the sample.

General Protocol (based on PGD2 ELISA kits):

  • Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, as per the manufacturer's instructions.

  • Standard Curve Preparation: Prepare a serial dilution of the DK-PGD2 standard to generate a standard curve.

  • Sample Incubation: Add standards or prepared samples to the wells of the antibody-coated microplate.

  • Tracer Addition: Add the enzyme-conjugated DK-PGD2 tracer to each well.

  • Antibody Addition: Add the specific antibody to each well.

  • Incubation: Incubate the plate, typically for 18 hours at 4°C or for a shorter duration at room temperature.[9]

  • Washing: Wash the plate multiple times to remove unbound reagents.

  • Substrate Addition: Add a substrate solution that reacts with the enzyme on the tracer to produce a colorimetric signal.

  • Development: Incubate the plate to allow for color development.

  • Stopping the Reaction: Add a stop solution to terminate the reaction.

  • Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (typically 405-420 nm).[9]

  • Calculation: Calculate the DK-PGD2 concentration in the samples by interpolating from the standard curve.

B. Quantification of DK-PGD2 by LC-MS/MS

LC-MS/MS is a highly sensitive and specific method for the quantification of prostaglandins and their metabolites. The following protocol is a comprehensive guide for the analysis of DK-PGD2.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Acidification: Acidify the plasma or urine sample to a pH of approximately 3.0 with a suitable acid (e.g., 1M citric acid).

  • Internal Standard: Spike the sample with a deuterated internal standard of DK-PGD2 (if available) or a related prostaglandin to correct for extraction losses and matrix effects.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water followed by a low-percentage organic solvent (e.g., 15% methanol) to remove interfering substances.

  • Elution: Elute the prostaglandins from the cartridge using an organic solvent such as methyl formate (B1220265) or ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column is typically used for the separation of prostaglandins.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is commonly employed.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.

  • Injection Volume: Typically 10-20 µL of the reconstituted sample is injected.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Negative ion electrospray ionization (ESI) is the preferred mode for prostaglandin analysis.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for DK-PGD2 and its internal standard.

  • MRM Transitions: The specific MRM transitions for DK-PGD2 would need to be determined by infusing a pure standard into the mass spectrometer. For the related PGD2, a common transition is m/z 351 to 271.[10]

Table 2: Summary of LC-MS/MS Parameters for Prostaglandin Analysis

ParameterTypical Conditions
LC Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Gradient Optimized for separation of prostaglandins
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)
Detection Mode Multiple Reaction Monitoring (MRM)

III. Visualizations

A. Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Urine, etc.) Acidify Acidification (pH 3) Sample->Acidify IS Spike Internal Standard Acidify->IS Load Load onto C18 Cartridge IS->Load Wash Wash Cartridge Load->Wash Elute Elute with Organic Solvent Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: Workflow for DK-PGD2 analysis by LC-MS/MS.

B. DK-PGD2 Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Responses DP2 DP2 (CRTH2) Receptor PI3K PI3K DP2->PI3K activates DK_PGD2 DK-PGD2 DK_PGD2->DP2 binds AKT Akt (PKB) PI3K->AKT activates Chemotaxis Chemotaxis AKT->Chemotaxis Activation Cell Activation AKT->Activation Cytokine Cytokine Release (IL-4, IL-5, IL-13) AKT->Cytokine Degranulation Degranulation AKT->Degranulation

Caption: DK-PGD2 signaling via the DP2 receptor.

IV. Data Presentation

Quantitative data from DK-PGD2 analysis should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 3: Example Data Table for DK-PGD2 Concentrations

Sample IDGroupBiological MatrixDK-PGD2 Concentration (pg/mL)
001ControlPlasma15.2
002ControlPlasma18.5
003TreatedPlasma45.8
004TreatedPlasma52.1
005ControlUrine120.7
006ControlUrine135.4
007TreatedUrine350.2
008TreatedUrine388.9

The protocols and guidelines presented here provide a comprehensive framework for the collection, storage, and analysis of DK-PGD2. While LC-MS/MS offers the most sensitive and specific method for quantification, careful validation is required for any analytical method, including potential ELISA-based approaches. Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of the role of DK-PGD2 in health and disease.

References

Application Notes and Protocols: 13,14-dihydro-15-keto PGD2 in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), an inflammatory mediator produced predominantly by mast cells.[1][2][3] DK-PGD2 is distinguished by its selective agonist activity at the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2][3] Unlike its parent molecule PGD2, which binds to both DP1 and CRTH2 receptors, DK-PGD2 exhibits a significantly lower affinity for the DP1 receptor, making it an invaluable pharmacological tool for elucidating the specific roles of the CRTH2 signaling pathway in various physiological and pathological processes.[4]

The activation of the CRTH2 receptor by agonists like DK-PGD2 is critically implicated in the pathogenesis of type 2 inflammatory disorders, such as asthma and allergic rhinitis.[5][6] The receptor is highly expressed on key effector cells of allergic inflammation, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[4][7] Stimulation of CRTH2 on these cells triggers a cascade of pro-inflammatory responses, including intracellular calcium mobilization, chemotaxis, degranulation, and the release of pro-inflammatory cytokines.[4][6][8] Consequently, targeting the CRTH2 receptor with antagonists is a promising therapeutic strategy for allergic diseases, and DK-PGD2 serves as a crucial reagent in the discovery and characterization of such antagonists.

These application notes provide a comprehensive overview of the use of DK-PGD2 in drug discovery, including its biological functions, relevant signaling pathways, quantitative pharmacological data, and detailed protocols for key in vitro assays.

Biological Activity and Mechanism of Action

DK-PGD2 exerts its biological effects primarily through the activation of the CRTH2 receptor, a G protein-coupled receptor (GPCR). The CRTH2 receptor is coupled to the Gi alpha subunit (Gαi).[4] Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Concurrently, the Gβγ subunits dissociate and activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key event in the activation of inflammatory cells.[9]

The primary pro-inflammatory functions of DK-PGD2 mediated by CRTH2 include:

  • Chemotaxis: Induces the directed migration of Th2 cells, eosinophils, and basophils to sites of inflammation.[4]

  • Cell Activation: Promotes the activation of eosinophils and basophils, leading to the upregulation of cell surface adhesion molecules like CD11b and degranulation.[8]

  • Cytokine Release: Enhances the production and release of Th2 cytokines, such as IL-4, IL-5, and IL-13, from Th2 cells, further amplifying the allergic inflammatory cascade.[6]

Quantitative Pharmacological Data

The following tables summarize the quantitative pharmacological data for DK-PGD2 in various in vitro assays. This data is essential for designing experiments and for the comparative analysis of novel CRTH2 antagonists.

Table 1: Receptor Binding Affinity of DK-PGD2

ReceptorCell LineAssay TypeRadioligandKi (nM)Reference(s)
Human CRTH2HEK293Competition Binding[3H]PGD22.91 ± 0.29[10]
Human DP1-Competition Binding[3H]PGD2>10,000[10]

Table 2: Functional Potency of DK-PGD2 in Cellular Assays

AssayCell TypeParameter MeasuredEC50 (nM)Reference(s)
ILC2 MigrationHuman ILC2sChemotaxis17.4 - 91.7[1][11]
ILC2 Cytokine Release (IL-5)Human ILC2sIL-5 Secretion108.1 - 526.9[11]
ILC2 Cytokine Release (IL-13)Human ILC2sIL-13 Secretion125.2 - 788.3[11]
Eosinophil Shape ChangeHuman EosinophilsForward ScatterSimilar to PGD2[1]
Basophil MigrationHuman BasophilsChemotaxisDose-dependent[8]
Th2 Cell MigrationHuman Th2 CellsChemotaxisDose-dependent[4]
Calcium MobilizationHuman Th2 CellsIntracellular Ca2+Dose-dependent[4]

Signaling Pathways and Experimental Workflows

CRTH2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of DK-PGD2 to the CRTH2 receptor.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DK_PGD2 DK-PGD2 CRTH2 CRTH2 Receptor DK_PGD2->CRTH2 Binds G_protein Gi/o Protein (α, β, γ subunits) CRTH2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2_cyto Intracellular Ca2+ Increase ER->Ca2_cyto Ca2+ Release Ca2_ER Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) Ca2_cyto->Cellular_Response Triggers G_alpha->AC Inhibits G_betagamma->PLC Activates

Caption: CRTH2 signaling cascade initiated by DK-PGD2.

Experimental Workflow for Characterizing CRTH2 Antagonists

This diagram outlines a typical workflow for identifying and characterizing novel CRTH2 antagonists using DK-PGD2 as the selective agonist.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization In Vitro Characterization cluster_validation Preclinical Validation HTS High-Throughput Screening (e.g., Radioligand Binding Assay) Hit_ID Hit Identification HTS->Hit_ID Binding_Assay Receptor Binding Assay (Determine Ki) Hit_ID->Binding_Assay Functional_Assays Functional Assays Binding_Assay->Functional_Assays Ca_Mobilization Calcium Mobilization Assay (Determine IC50) Functional_Assays->Ca_Mobilization Chemotaxis_Assay Chemotaxis Assay (Determine IC50) Functional_Assays->Chemotaxis_Assay Cytokine_Release Cytokine Release Assay (Determine IC50) Functional_Assays->Cytokine_Release In_Vivo In Vivo Models of Allergic Inflammation (e.g., Asthma models) Ca_Mobilization->In_Vivo Chemotaxis_Assay->In_Vivo Cytokine_Release->In_Vivo

References

Application Notes and Protocols for the Detection of 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), an important signaling molecule in various physiological and pathological processes, including allergic reactions and inflammation.[1][2] DK-PGD2 is formed from PGD2 through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] Unlike its precursor PGD2, which can signal through both the DP1 and DP2 (CRTH2) receptors, DK-PGD2 is a selective agonist for the CRTH2 receptor.[1][2] This selectivity makes DK-PGD2 a key player in mediating pro-inflammatory responses associated with CRTH2 activation. The accurate detection and quantification of DK-PGD2 are crucial for understanding its role in disease and for the development of novel therapeutics targeting the PGD2 pathway.

These application notes provide an overview of the currently available methods for the detection of DK-PGD2, with a focus on immunoassay-based techniques. Due to the limited availability of specific monoclonal antibodies for DK-PGD2, this document also provides guidance on adapting existing protocols and highlights important considerations for researchers in this field.

Signaling Pathway of DK-PGD2

DK-PGD2 exerts its biological effects by binding to the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This receptor is a G-protein coupled receptor (GPCR) that signals through the Gαi subunit.[3][4] Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][4] This signaling cascade ultimately modulates cellular responses, including chemotaxis of T helper type 2 (Th2) cells, eosinophils, and basophils.[1]

DK_PGD2_Signaling_Pathway DK-PGD2 Signaling Pathway DK_PGD2 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2) CRTH2 CRTH2 (DP2) Receptor (Gαi-coupled) DK_PGD2->CRTH2 binds to G_protein Gαi Protein Complex CRTH2->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits cAMP Intracellular cAMP Levels Decrease Adenylyl_Cyclase->cAMP leads to Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response modulates

Caption: Signaling cascade initiated by the binding of DK-PGD2 to its receptor, CRTH2.

Current Detection Methods and Available Tools

As of late 2025, there is a notable scarcity of commercially available monoclonal antibodies that are highly specific for 13,14-dihydro-15-keto prostaglandin D2. The majority of available antibodies target the precursor molecule, PGD2, or its receptor, CRTH2. This presents a challenge for the specific detection of DK-PGD2 using techniques like immunohistochemistry and western blotting.

However, enzyme-linked immunosorbent assay (ELISA) kits are available for the detection of a closely related metabolite, 13,14-dihydro-15-keto prostaglandin F2α (PGFM). While not specific for DK-PGD2, the protocols and performance characteristics of these kits can serve as a valuable reference for developing and validating immunoassays for DK-PGD2, should specific antibodies become available.

Quantitative Data from Related Immunoassays

The following table summarizes the performance characteristics of commercially available ELISA kits for the related metabolite, PGFM. This data is provided to give researchers an indication of the expected sensitivity and range of detection for a potential DK-PGD2 immunoassay.

Kit NameManufacturerAssay TypeSample TypesSensitivityAssay Range
PGFM ELISA KitMyBioSourceCompetitiveSerum, plasma, cell culture supernatants, body fluid, tissue homogenate1.0 pg/mLNot Specified
13,14-dihydro-15-keto Prostaglandin F2α ELISA KitCayman ChemicalCompetitivePlasma15 pg/mL (80% B/B0)2.3-5,000 pg/mL
Human 13, 14 dihydro 15 keto prostaglandin F2 Alpha (PGFM) ELISA KitMyBioSourceCompetitiveNot Specified0.1 ng/mL0.5-10 ng/mL
DetectX® 13,14,Dihydro-15-keto-Prostaglandin F2α (PGFM) ELISA KitArbor AssaysCompetitiveSerum, Plasma, Fecal Extracts, Urine, Tissue Culture Media20.8 pg/mLNot Specified

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

The following is a generalized protocol for a competitive ELISA, which is the most common format for small molecule detection. This protocol should be adapted and optimized based on the specific instructions of a future DK-PGD2 ELISA kit, should one become available.

ELISA_Workflow Competitive ELISA Workflow Start Start Coat_Plate Coat microtiter plate with capture antibody (e.g., anti-rabbit IgG) Start->Coat_Plate Wash1 Wash plate Coat_Plate->Wash1 Add_Reagents Add standards, samples, DK-PGD2-HRP conjugate, and specific primary antibody Wash1->Add_Reagents Incubate1 Incubate to allow competition Add_Reagents->Incubate1 Wash2 Wash plate to remove unbound reagents Incubate1->Wash2 Add_Substrate Add TMB substrate Wash2->Add_Substrate Incubate2 Incubate for color development Add_Substrate->Incubate2 Stop_Reaction Add stop solution Incubate2->Stop_Reaction Read_Plate Read absorbance at 450 nm Stop_Reaction->Read_Plate Analyze Analyze data and calculate DK-PGD2 concentration Read_Plate->Analyze End End Analyze->End

Caption: A generalized workflow for a competitive ELISA for small molecule detection.

Methodology:

  • Plate Coating: A microtiter plate is pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).

  • Competitive Binding: Standards or samples containing DK-PGD2 are added to the wells, along with a fixed amount of DK-PGD2 conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and a limited amount of a specific primary antibody against DK-PGD2. The sample DK-PGD2 and the enzyme-conjugated DK-PGD2 compete for binding to the primary antibody.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The HRP enzyme on the bound DK-PGD2 conjugate catalyzes a color change.

  • Reaction Termination: A stop solution is added to terminate the reaction.

  • Data Acquisition: The absorbance is read using a microplate reader at the appropriate wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of DK-PGD2 in the sample.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of DK-PGD2 in the samples is then determined by interpolating their absorbance values on the standard curve.

Immunohistochemistry (IHC)

The following is a general protocol for IHC on paraffin-embedded tissue sections. Crucially, this protocol is contingent on the future availability of a validated monoclonal antibody specific for DK-PGD2.

IHC_Workflow Immunohistochemistry (IHC) Workflow Start Start Deparaffinization Deparaffinization and Rehydration of tissue sections Start->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-induced or enzymatic) Deparaffinization->Antigen_Retrieval Blocking Blocking of endogenous peroxidase and non-specific binding sites Antigen_Retrieval->Blocking Primary_Ab Incubation with primary antibody (anti-DK-PGD2) Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubation with HRP-conjugated secondary antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Detection Detection with DAB substrate Wash2->Detection Counterstain Counterstaining with Hematoxylin (B73222) Detection->Counterstain Dehydration Dehydration and Mounting Counterstain->Dehydration Microscopy Microscopic analysis Dehydration->Microscopy End End Microscopy->End

Caption: A standard workflow for immunohistochemical staining of tissue sections.

Methodology:

  • Deparaffinization and Rehydration: Paraffin-embedded tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.

  • Antigen Retrieval: This step is crucial for unmasking the antigen epitopes. Heat-induced epitope retrieval (HIER) using a citrate (B86180) or EDTA buffer is commonly employed.

  • Blocking: Endogenous peroxidase activity is quenched using a hydrogen peroxide solution. Non-specific antibody binding is blocked using a blocking serum (e.g., normal goat serum).

  • Primary Antibody Incubation: The tissue sections are incubated with the primary antibody specific for DK-PGD2 at an optimized dilution and incubation time (e.g., overnight at 4°C).

  • Secondary Antibody Incubation: After washing, the sections are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The sections are incubated with a chromogenic substrate, such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate in the presence of HRP.

  • Counterstaining: The sections are counterstained with hematoxylin to visualize the cell nuclei.

  • Dehydration and Mounting: The stained sections are dehydrated, cleared in xylene, and mounted with a coverslip.

  • Analysis: The slides are examined under a microscope to assess the localization and intensity of DK-PGD2 staining.

Western Blotting

Similar to IHC, a specific and validated monoclonal antibody is a prerequisite for the successful detection of DK-PGD2 via Western Blot. The following is a general protocol.

Methodology:

  • Sample Preparation: Tissues or cells are lysed in a suitable buffer to extract proteins. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with the primary antibody against DK-PGD2 at an optimized concentration.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected using an imaging system.

Conclusion and Future Outlook

The detection and quantification of this compound are of significant interest for research into inflammatory and allergic diseases. While the current lack of specific monoclonal antibodies for DK-PGD2 presents a challenge for its direct detection in complex biological samples using techniques like IHC and Western Blotting, the availability of ELISA kits for related metabolites provides a framework for the development of such assays. Researchers are encouraged to critically evaluate the cross-reactivity of existing PGD2 antibodies and to advocate for the development of highly specific monoclonal antibodies for DK-PGD2. The protocols provided herein serve as a general guide and will require optimization once suitable antibodies become commercially available.

References

Application Notes: DK-PGD2 as a Biomarker for Mast Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells (MCs) are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory diseases such as systemic mastocytosis (SM), mast cell activation syndrome (MCAS), and asthma.[1][2] Upon activation, MCs release a host of pre-formed and newly synthesized mediators, including histamine, proteases (like tryptase), and lipid-derived molecules like prostaglandin (B15479496) D2 (PGD2).[1] PGD2 is the primary cyclooxygenase metabolite of arachidonic acid released by activated mast cells and is a potent mediator of allergic inflammation, causing vasodilation and bronchoconstriction.[3][4][5]

However, PGD2 is highly unstable, making its direct measurement an unreliable indicator of in vivo production.[1][4] Consequently, its more stable metabolites have emerged as superior biomarkers for assessing mast cell activation.[4][6] Among these, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) and 9α,11β-prostaglandin F2α (9α,11β-PGF2α) and its derivative 2,3-dinor-11β-PGF2α are clinically significant.[7][8] DK-PGD2 is particularly noteworthy as it is a highly selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2 or DP2), a key receptor in the inflammatory cascade.[3][8] These application notes provide a detailed overview of the PGD2 metabolic pathway, the role of DK-PGD2 in pathophysiology, and protocols for its measurement.

Biochemical Pathway and Signaling

PGD2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[9] It is then rapidly metabolized through enzymatic or spontaneous degradation into several D-series, F-series, and J-series prostaglandins.[8][10][11] Enzymatic degradation of PGD2 leads to the formation of DK-PGD2, which acts as a potent and selective agonist for the DP2 (CRTH2) receptor.[8] Activation of DP2 on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils promotes chemotaxis, degranulation, and the release of pro-inflammatory cytokines, thereby amplifying the allergic inflammatory response.[3][12][13]

PGD2_Metabolism_and_Signaling cluster_0 PGD2 Synthesis & Metabolism cluster_1 DK-PGD2 Signaling AA Arachidonic Acid PGH2 PGH2 AA->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 hPGDS DK_PGD2 DK-PGD2 PGD2->DK_PGD2 Enzymatic Degradation PGF2a 9α,11β-PGF2α PGD2->PGF2a 11-ketoreductase PGJ2 PGJ2 Metabolites PGD2->PGJ2 Non-enzymatic Dehydration CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 Inflammatory_Cells Inflammatory Cells (Eosinophils, Th2 Cells, Basophils) CRTH2->Inflammatory_Cells Activation Response Pro-inflammatory Response (Chemotaxis, Cytokine Release) Inflammatory_Cells->Response ELISA_Workflow start Start prep Prepare Standards, Samples, and Reagents start->prep add_sample Add 50µL of Standard or Sample to pre-coated wells prep->add_sample add_biotin_ab Add 50µL of Biotinylated Detection Antibody add_sample->add_biotin_ab incubate1 Incubate for 45-60 min at 37°C add_biotin_ab->incubate1 wash1 Wash Plate 3-5 times incubate1->wash1 add_hrp Add 100µL of HRP Conjugate wash1->add_hrp incubate2 Incubate for 30 min at 37°C add_hrp->incubate2 wash2 Wash Plate 5 times incubate2->wash2 add_tmb Add 90µL of TMB Substrate wash2->add_tmb incubate3 Incubate for 15-20 min at 37°C in the dark add_tmb->incubate3 add_stop Add 50µL of Stop Solution incubate3->add_stop read Read Absorbance at 450 nm add_stop->read calculate Calculate Concentration using Standard Curve read->calculate end_node End calculate->end_node LCMS_Workflow start Start sample_prep Sample Preparation: - Add deuterated internal standards (e.g., d4-PGD2) - Acidify sample start->sample_prep extraction Liquid-Liquid or Solid-Phase Extraction (e.g., with ethyl acetate) sample_prep->extraction dry_reconstitute Evaporate organic phase to dryness and reconstitute in mobile phase extraction->dry_reconstitute injection Inject sample into LC system dry_reconstitute->injection separation Chromatographic Separation (e.g., Phenyl-Hexyl or C18 column) injection->separation ionization Electrospray Ionization (ESI) (Negative Ion Mode) separation->ionization ms1 Mass Selection (Q1): Isolate precursor ion (e.g., m/z 351) ionization->ms1 fragmentation Collision-Induced Dissociation (Q2) ms1->fragmentation ms2 Mass Analysis (Q3): Detect specific product ions fragmentation->ms2 quantification Quantify using Peak Area Ratio (Analyte vs. Internal Standard) ms2->quantification end_node End quantification->end_node

References

Application Notes and Protocols for the Experimental Use of 13,14-dihydro-15-keto PGD2 in Asthma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), a key mediator in allergic asthma.[1][2] Unlike its parent molecule, DK-PGD2 is a highly selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2][3] Activation of CRTH2 on various immune cells, including T helper type 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), eosinophils, and basophils, orchestrates a pro-inflammatory cascade that is central to the pathophysiology of asthma.[1][4][5] This document provides detailed application notes and experimental protocols for researchers investigating the role of DK-PGD2 in asthma.

Mechanism of Action and Signaling Pathway

DK-PGD2 exerts its biological effects by binding to and activating the CRTH2 receptor, a G-protein-coupled receptor (GPCR).[4][5] This binding event initiates a signaling cascade through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] The dissociation of the Gβγ subunit further activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, leading to a rise in cytosolic Ca2+ concentration.[7] This calcium influx, along with the activation of other downstream effectors, culminates in various cellular responses critical to the asthmatic phenotype, including chemotaxis, degranulation, and cytokine production.[1][7][8]

DK_PGD2_Signaling_Pathway cluster_cell_membrane Cell Membrane CRTH2 CRTH2/DP2 Receptor G_protein Gαiβγ CRTH2->G_protein Activates DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) DK_PGD2->CRTH2 Binds to G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C (PLC) G_betagamma->PLC Activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) Ca2_release->Cellular_Response

Caption: Signaling pathway of 13,14-dihydro-15-keto PGD2 (DK-PGD2) via the CRTH2 receptor.

Quantitative Data Summary

The following tables summarize key quantitative data for DK-PGD2 and related compounds in the context of asthma research.

Table 1: Receptor Binding Affinities (Ki values in nM)

CompoundHuman CRTH2Human DP1Selectivity (CRTH2 vs DP1)Reference(s)
PGD22.4 ± 0.2~0.3~8-fold less for CRTH2[1]
13,14-dihydro-15-keto PGD2 (DK-PGD2) 2.91 ± 0.29 >30,000 >10,000-fold [1]
15-deoxy-Δ12,14-PGJ23.15 ± 0.32280~89-fold[1]
PGJ210.3 ± 1.212.3~1.2-fold[1]
Δ12-PGJ218.2 ± 1.537.2~2-fold[1]

Table 2: Functional Potencies (EC50 values in nM)

AssayCell TypeCompoundEC50 (nM)Reference(s)
Eosinophil Shape ChangeHuman EosinophilsDK-PGD2 2.7 ± 2.3 [7]
PGD20.7 ± 0.2[7]
Δ12-PGD21.2 ± 1.8[7]
15-deoxy-Δ12,14-PGD21.5 ± 1.6[7]
PGJ21.6 ± 3.8[7]
Δ12-PGJ25.6 ± 1.0[7]
15-deoxy-Δ12,14-PGJ212.0 ± 0.7[7]
ILC2 MigrationHuman ILC2sDK-PGD2 14.2 ± 3.4 [7]
PGD217.4 ± 3.9[7]
Δ12-PGD219.3 ± 3.2[7]
15-deoxy-Δ12,14-PGD221.8 ± 6.3[7]
PGJ266.3 ± 7.0[7]
Δ12-PGJ291.7 ± 9.2[7]
15-deoxy-Δ12,14-PGJ238.1 ± 5.4[7]
ILC2 IL-5 SecretionHuman ILC2sDK-PGD2 108.1 (approx.)[9]
ILC2 IL-13 SecretionHuman ILC2sDK-PGD2 125.2 (approx.)[9]

Experimental Protocols

In Vitro Assays

1. Eosinophil Shape Change Assay

This assay measures the morphological changes in eosinophils upon activation with DK-PGD2, a hallmark of eosinophil activation.

Eosinophil_Shape_Change_Workflow A Isolate Granulocytes from whole blood B Incubate granulocytes and assay buffer (5 min, 37°C) A->B C Add DK-PGD2 (various concentrations) B->C D Incubate (10 min, 37°C) C->D E Fix cells (e.g., with paraformaldehyde) D->E F Analyze by Flow Cytometry (Forward Scatter - FSC) E->F

Caption: Workflow for the eosinophil shape change assay.

Protocol:

  • Isolate Granulocytes: Isolate granulocytes from fresh peripheral blood from atopic asthmatic patients using a suitable density gradient centrifugation method.

  • Incubation: In a 96-well plate, incubate 80 µL of the granulocyte suspension with 10 µL of assay buffer in a 37°C water bath for 5 minutes.

  • Stimulation: Add 10 µL of DK-PGD2 at various concentrations (e.g., 0.01 nM to 1000 nM) to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for an additional 10 minutes at 37°C.

  • Fixation: Stop the reaction by adding a fixative solution (e.g., paraformaldehyde).

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Eosinophil shape change is quantified by the increase in the forward scatter (FSC) signal of the eosinophil population.[7]

2. ILC2 Migration (Chemotaxis) Assay

This assay assesses the ability of DK-PGD2 to induce the migration of ILC2s, a critical process in their recruitment to inflamed airways.

Protocol:

  • Isolate ILC2s: Isolate ILC2s from peripheral blood of atopic asthmatic patients by flow cytometric sorting.

  • Prepare Chemotaxis Plate: Use a 96-well chemotaxis plate with a 5 µm pore size membrane.

  • Load Chemoattractant: Add DK-PGD2 at various concentrations (e.g., 0.1 nM to 10 µM) or a vehicle control to the lower chambers of the plate.

  • Load Cells: Add the isolated ILC2 suspension to the upper chambers.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a defined period (e.g., 3 hours).

  • Quantify Migration: Quantify the number of migrated cells in the lower chamber using a cell viability assay (e.g., CellTiter-Glo®) that measures ATP content, which correlates with cell number.[7][10]

3. Cytokine Release Assay from ILC2s

This protocol measures the release of key type 2 cytokines, IL-5 and IL-13, from ILC2s following stimulation with DK-PGD2.

Protocol:

  • Isolate and Culture ILC2s: Isolate ILC2s as described above and culture them in appropriate media.

  • Stimulation: Stimulate the cultured ILC2s with various concentrations of DK-PGD2 or a vehicle control.

  • Incubation: Incubate the cells for a specified duration (e.g., 24-48 hours) at 37°C and 5% CO2.

  • Collect Supernatant: Centrifuge the culture plate and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentrations of IL-5 and IL-13 in the supernatants using a sensitive immunoassay, such as a Luminex assay or ELISA.[6][10]

In Vivo Model

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This model mimics key features of human allergic asthma and is suitable for evaluating the in vivo effects of DK-PGD2.

OVA_Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Sensitization Day 0 & 14: Intraperitoneal (i.p.) injection of Ovalbumin (OVA) + Alum Challenge Days 28, 29, 30: Intranasal or aerosol challenge with OVA Sensitization->Challenge DK_PGD2_Admin Administer DK-PGD2 (e.g., intratracheally) before or during challenge Challenge->DK_PGD2_Admin Analysis Day 31: - Bronchoalveolar Lavage (BAL) - Lung Histology - Airway Hyperresponsiveness Challenge->Analysis

Caption: Workflow for an ovalbumin-induced asthma mouse model.

Protocol:

  • Sensitization: Sensitize mice (e.g., BALB/c strain) on days 0 and 14 via intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (B78521) (Alum).[3][11][12]

  • Challenge: On consecutive days (e.g., days 28, 29, and 30), challenge the sensitized mice with an aerosolized or intranasal administration of OVA.[3][11]

  • DK-PGD2 Administration: Administer DK-PGD2 via an appropriate route (e.g., intratracheal instillation) at a specified time point relative to the OVA challenge to investigate its effects on the asthmatic response.

  • Assessment of Airway Inflammation: 24-48 hours after the final challenge, assess the inflammatory response by:

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Lung Histology: Perfuse and fix the lungs for histological analysis to examine inflammatory cell infiltration, goblet cell hyperplasia, and mucus production.

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor agent (e.g., methacholine) using techniques like whole-body plethysmography.

Analytical Methods

Quantification of DK-PGD2 in Biological Samples using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of DK-PGD2 in complex biological matrices like bronchoalveolar lavage fluid (BALF) and plasma.

Protocol Outline:

  • Sample Preparation:

    • Spike the biological sample with a deuterated internal standard of DK-PGD2.

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate and concentrate the prostaglandins (B1171923).

  • LC Separation:

    • Use a suitable reversed-phase C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% acetic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% acetic acid).[13][14]

  • MS/MS Detection:

    • Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Monitor specific multiple reaction monitoring (MRM) transitions for both DK-PGD2 and its deuterated internal standard to ensure specificity and accurate quantification.

Conclusion

The protocols and data presented in this document provide a comprehensive resource for researchers investigating the role of 13,14-dihydro-15-keto PGD2 in the pathogenesis of asthma. The selective activation of the CRTH2 receptor by DK-PGD2 makes it a valuable tool for dissecting the specific contributions of this signaling pathway to allergic airway inflammation. The detailed methodologies for in vitro and in vivo experiments, along with the summarized quantitative data, will aid in the design and execution of robust studies aimed at understanding and potentially targeting this critical inflammatory axis in asthma.

References

Troubleshooting & Optimization

Technical Support Center: 13,14-dihydro-15-keto PGD2 ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) to help improve the sensitivity of your 13,14-dihydro-15-keto PGD2 (PGFM) ELISA experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard curve is poor or has a low signal. What are the common causes and solutions?

A poor standard curve is a frequent issue that directly impacts assay sensitivity and accuracy. Common causes include inaccurate pipetting, improper standard dilution, insufficient incubation times, or using reagents that have not been brought to room temperature.[1][2]

Troubleshooting Steps:

  • Pipetting Technique: Ensure pipettes are properly calibrated. Use fresh tips for each standard, sample, and reagent to avoid cross-contamination. When pipetting, ensure there are no air bubbles.[2]

  • Standard Preparation: Briefly centrifuge the standard vial before reconstitution to ensure all powder is at the bottom.[1] Allow the reconstituted standard to sit for at least 10-15 minutes with gentle agitation to ensure it has completely dissolved before making serial dilutions.[3][4] Do not prepare serial dilutions directly in the microplate wells.[4][5]

  • Reagent Temperature: Allow all kit components, including standards and buffers, to equilibrate to room temperature (18-25°C) for at least 30 minutes before use.[1][6][7]

  • Incubation Times & Temperatures: Adhere strictly to the incubation times and temperatures specified in the kit protocol. Insufficient incubation can lead to a low signal.[1][2]

Q2: I am observing high background noise in my assay. How can I reduce it?

High background can mask the signal from your samples, effectively reducing sensitivity. It is often caused by insufficient washing, non-specific binding of antibodies, or contaminated reagents.[1][8]

Troubleshooting Steps:

  • Washing: Proper washing is critical.[3] Increase the number of wash cycles (e.g., from 3 to 5). After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual wash buffer.[1] Using an automated plate washer can improve consistency.[9]

  • Blocking: Ensure that the blocking step is performed according to the protocol to prevent non-specific binding of reagents to the plate surface.[10]

  • Reagent Contamination: Prepare fresh wash buffer for each assay.[1] Do not reuse plate sealers, as this can lead to cross-contamination.[11]

Q3: My sample concentrations are below the detection limit of the assay. How can I improve sensitivity?

When the concentration of 13,14-dihydro-15-keto PGD2 in your samples is very low, several strategies can be employed to enhance the assay's sensitivity. These include sample purification and concentration, optimizing assay conditions, and considering alternative detection systems.

Troubleshooting Workflow for Low Sensitivity

G start Low Sensitivity or Signal check_protocol Verify Protocol Adherence (Incubation Times, Temps, Reagent Prep) start->check_protocol check_reagents Check Reagent Integrity (Expiration, Storage) start->check_reagents optimize_sample Optimize Sample Preparation check_protocol->optimize_sample check_reagents->optimize_sample spe Implement Solid-Phase Extraction (SPE) to concentrate analyte and remove interferences optimize_sample->spe Yes optimize_assay Optimize Assay Conditions optimize_sample->optimize_assay No spe->optimize_assay incubation Increase Incubation Time/Temperature (e.g., overnight at 4°C) optimize_assay->incubation Yes signal_amp Consider Signal Amplification optimize_assay->signal_amp No incubation->signal_amp alt_substrate Switch to a more sensitive substrate (e.g., chemiluminescent/fluorescent) signal_amp->alt_substrate Yes end Improved Sensitivity signal_amp->end No alt_substrate->end

Caption: A troubleshooting decision tree for addressing low sensitivity in ELISA.

Detailed Strategies:

  • Sample Purification and Concentration: Biological matrices like plasma, urine, or tissue homogenates contain substances that can interfere with the assay.[12][13] Solid-Phase Extraction (SPE) is a highly effective method to remove these interfering components and concentrate the analyte.[12][14]

  • Optimize Incubation Conditions: Extending the incubation time for the sample and antibody steps (e.g., overnight at 4°C) can allow for greater binding and an increased signal.[2]

  • Check for Matrix Effects: To determine if your sample matrix is interfering with the assay, perform a spike-and-recovery experiment.[9][10] Dilute a sample at two different concentrations; if the calculated final concentrations differ by more than 20%, purification is recommended.[15]

  • Signal Amplification: If protocol modifications are insufficient, consider using a more sensitive detection system. Many ELISA platforms are compatible with fluorescent or chemiluminescent substrates, which offer a much higher signal-to-noise ratio than colorimetric substrates.[8]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for Prostaglandins (B1171923) from Plasma

This protocol is a general guideline for purifying prostaglandins from complex biological matrices like plasma using a C18 SPE cartridge.[12][16] Optimization may be required for your specific sample type.

Materials:

Methodology:

  • Column Conditioning:

    • Wash the C18 cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of ultrapure water. Do not allow the column to dry out.

  • Sample Loading:

    • Acidify the plasma sample to a pH of ~3.5 with a suitable acid (e.g., formic acid to a final concentration of 1%).[12] This step protonates the prostaglandin (B15479496), allowing it to bind to the C18 stationary phase.

    • Load the acidified sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the column with 5 mL of ultrapure water to remove polar, water-soluble impurities.

    • Wash the column with 5 mL of hexane to remove non-polar, lipid-soluble impurities.[16]

  • Elution:

    • Elute the 13,14-dihydro-15-keto PGD2 from the column using 5 mL of ethyl acetate containing 1% methanol.[16]

  • Evaporation and Reconstitution:

    • Dry the eluted sample under a gentle stream of nitrogen gas.

    • Reconstitute the dried sample in an appropriate volume of the ELISA kit's assay buffer. The sample is now purified, concentrated, and ready for analysis.

SPE Workflow Diagram

G cluster_0 SPE Protocol cluster_1 Outputs condition 1. Condition Cartridge (Methanol, then Water) load 2. Load Acidified Sample (pH ~3.5) condition->load wash1 3. Wash 1 (Ultrapure Water) load->wash1 wash2 4. Wash 2 (Hexane) wash1->wash2 impurities_polar Polar Impurities (Discarded) wash1->impurities_polar elute 5. Elute Analyte (Ethyl Acetate + 1% Methanol) wash2->elute impurities_lipid Lipid Impurities (Discarded) wash2->impurities_lipid dry 6. Evaporate Solvent (Nitrogen Stream) elute->dry reconstitute 7. Reconstitute (ELISA Assay Buffer) dry->reconstitute final_sample Purified & Concentrated Sample reconstitute->final_sample

Caption: Workflow for solid-phase extraction (SPE) of prostaglandins.

Quantitative Data Summary

Optimizing your ELISA protocol can significantly improve assay performance. The following table summarizes the potential impact of various troubleshooting steps on key assay parameters.

ParameterCommon IssueRecommended ActionExpected Improvement
Standard Curve B0 Low maximum signalEnsure reagents are at room temperature; extend substrate incubation time.Higher optical density (OD) values, providing a wider dynamic range.
Limit of Detection (LOD) High backgroundIncrease the number of wash steps; use fresh wash buffer.Lower background noise, allowing for the detection of lower concentrations.
Sample Recovery Matrix interferenceImplement Solid-Phase Extraction (SPE).Recovery rates improve to >90% by removing interfering substances.[12]
Assay Variability (%CV) Inconsistent pipettingUse calibrated pipettes; run samples and standards in duplicate or triplicate.[1]Reduces the coefficient of variation (%CV) between replicate wells.[2]

References

Technical Support Center: Quantification of 13,14-dihydro-15-keto Prostaglandin D₂ (DK-PGD₂)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 13,14-dihydro-15-keto prostaglandin (B15479496) D₂ (DK-PGD₂). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the measurement of this important, yet unstable, metabolite of Prostaglandin D₂ (PGD₂).

FAQs: Frequently Asked Questions

Q1: What is 13,14-dihydro-15-keto PGD₂ (DK-PGD₂) and why is it challenging to quantify?

A1: 13,14-dihydro-15-keto PGD₂ (DK-PGD₂) is a metabolite of PGD₂ formed via the 15-hydroxy prostaglandin dehydrogenase pathway.[1] Its quantification is challenging primarily due to its inherent chemical instability. Similar to other 15-keto-13,14-dihydro prostaglandins (B1171923), DK-PGD₂ is prone to degradation, which can lead to inaccurate measurements and low assay reliability.[2][3] This instability is influenced by factors such as pH, temperature, and the presence of albumin in the sample matrix.[2][3]

Q2: Which analytical method is better for DK-PGD₂ quantification: LC-MS/MS or ELISA?

A2: Both Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) can be used for DK-PGD₂ quantification, each with its own advantages and disadvantages.

  • LC-MS/MS is generally considered the gold standard due to its high specificity and sensitivity. It can distinguish DK-PGD₂ from other structurally similar prostaglandin metabolites, minimizing the risk of cross-reactivity.

  • ELISA is a high-throughput and more accessible method. However, it is susceptible to cross-reactivity with other PGD₂ metabolites, which can lead to an overestimation of DK-PGD₂ levels.[4] Careful validation of the antibody's specificity is crucial when using an ELISA kit.

Q3: How should I collect and store my samples to ensure the stability of DK-PGD₂?

A3: Proper sample handling is critical to prevent the degradation of DK-PGD₂. Here are some general guidelines:

  • Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

  • Immediate Processing: Process the samples as quickly as possible. Centrifuge at 4°C to separate plasma.

  • Storage: Immediately freeze the plasma or other biological fluids at -80°C if not analyzed immediately. Avoid repeated freeze-thaw cycles. The stability of DK-PGD₂ is significantly affected by storage temperature.

Q4: Are there any stable metabolites of PGD₂ that can be measured as a surrogate for DK-PGD₂?

A4: While DK-PGD₂ itself is a metabolite of PGD₂, in some cases, further downstream and more stable metabolites are measured to reflect PGD₂ production. For instance, tetranor-PGDM is an abundant urinary metabolite that reflects the biosynthesis of PGD₂.[5] However, if the focus of the research is on the specific biological activity of DK-PGD₂, its direct measurement is necessary.

Troubleshooting Guides

LC-MS/MS Quantification of DK-PGD₂
Issue Potential Cause Troubleshooting Steps
Low or No Signal 1. Degradation of DK-PGD₂: The analyte may have degraded during sample collection, storage, or preparation. 2. Poor Extraction Recovery: The solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be optimal for DK-PGD₂. 3. Ion Suppression: Co-eluting matrix components can suppress the ionization of DK-PGD₂.1. Review sample handling procedures. Ensure samples are processed quickly and stored at -80°C. 2. Optimize the extraction method. Experiment with different solvents and pH conditions. Use a deuterated internal standard for DK-PGD₂ to monitor recovery. 3. Improve chromatographic separation to resolve DK-PGD₂ from interfering matrix components.
High Variability Between Replicates 1. Inconsistent Sample Preparation: Variations in extraction or derivatization steps. 2. Instrument Instability: Fluctuations in the mass spectrometer's performance.1. Standardize all sample preparation steps. Use an automated liquid handler if possible. 2. Perform regular maintenance and calibration of the LC-MS/MS system.
Peak Tailing or Splitting 1. Poor Chromatography: Suboptimal column, mobile phase, or gradient. 2. Column Contamination: Buildup of matrix components on the analytical column.1. Optimize the chromatographic method, including the column type, mobile phase composition, and gradient profile. 2. Use a guard column and ensure adequate sample cleanup before injection.
ELISA Quantification of DK-PGD₂
Issue Potential Cause Troubleshooting Steps
High Background 1. Insufficient Washing: Residual enzyme-conjugated antibody remains in the wells. 2. Cross-reactivity: The antibody may be binding to other molecules in the sample matrix. 3. Contaminated Reagents: Buffers or substrate solutions may be contaminated.1. Increase the number of wash steps and ensure complete aspiration of wash buffer. 2. Check the cross-reactivity profile of the ELISA kit. Consider sample purification to remove interfering substances. 3. Prepare fresh buffers and use sterile techniques.
Low Signal 1. Degradation of DK-PGD₂: The analyte has degraded. 2. Incorrect Standard Curve Preparation: Errors in serial dilutions of the standard. 3. Expired Reagents: The kit components may have lost their activity.1. Adhere to strict sample handling and storage protocols. 2. Carefully prepare fresh standards for each assay. 3. Check the expiration date of the kit and store it according to the manufacturer's instructions.
Inconsistent Results 1. Pipetting Errors: Inaccurate or inconsistent volumes of samples, standards, or reagents. 2. Temperature Fluctuations: Inconsistent incubation temperatures. 3. Edge Effects: Wells at the edge of the plate may experience different temperature or evaporation rates.1. Calibrate pipettes regularly and use proper pipetting techniques. 2. Ensure a stable and uniform incubation temperature. 3. Avoid using the outermost wells of the plate or fill them with blank solution.

Data Presentation

Stability of 15-keto-13,14-dihydro-PGE₂ (An Analog of DK-PGD₂)

The following table summarizes the stability of 15-keto-13,14-dihydro-PGE₂, a structurally similar compound to DK-PGD₂, under various conditions. This data provides an indication of the expected stability challenges with DK-PGD₂.

Condition Matrix Half-life (t½) Degradation Products
pH 3.0 Aqueous BufferRapid15-keto-13,14-dihydro-PGA₂
Neutral pH Aqueous BufferMore Stable15-keto-13,14-dihydro-PGA₂
Alkaline pH Aqueous BufferRapid15-keto-13,14-dihydro-PGA₂ and a bicyclic compound
Neutral pH with Albumin Buffer with AlbuminMore Rapid than buffer aloneDehydration products and albumin adducts

Data is analogous from studies on 15-keto-13,14-dihydro-PGE₂ and indicates the necessity for careful pH control and consideration of the sample matrix during DK-PGD₂ analysis.[2][3]

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of DK-PGD₂ in Human Plasma (Adapted from similar prostaglandin analyses)

This protocol is a general guideline adapted from methods for related prostaglandins and should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spike 1 mL of human plasma with a deuterated internal standard for DK-PGD₂.

  • Acidify the plasma to pH 3 with formic acid.

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the acidified plasma onto the SPE cartridge.

  • Wash the cartridge with water and then with a low percentage of methanol in water to remove polar impurities.

  • Elute the DK-PGD₂ and internal standard with a higher concentration of methanol or ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to ensure separation from other prostaglandins.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both DK-PGD₂ and its deuterated internal standard.

Detailed Methodology for ELISA Quantification of DK-PGD₂ (General Competitive ELISA Protocol)

This is a general protocol for a competitive ELISA and should be adapted based on the specific instructions provided with the commercial ELISA kit being used.

1. Reagent Preparation

  • Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions.

  • Create a standard curve by performing serial dilutions of the DK-PGD₂ standard provided in the kit.

2. Assay Procedure

  • Add standards and samples to the appropriate wells of the antibody-coated microplate.

  • Add the enzyme-conjugated DK-PGD₂ (tracer) to each well.

  • Add the specific antibody to each well.

  • Incubate the plate for the time and at the temperature specified in the kit protocol. During this incubation, the unlabeled DK-PGD₂ in the samples and standards will compete with the enzyme-conjugated DK-PGD₂ for binding to the limited amount of antibody.

  • Wash the plate several times with the wash buffer to remove any unbound reagents.

  • Add the substrate solution to each well and incubate for the specified time to allow for color development. The enzyme bound to the plate will convert the substrate into a colored product.

  • Stop the enzyme reaction by adding the stop solution.

  • Read the absorbance of each well at the recommended wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of DK-PGD₂ in the sample.

3. Data Analysis

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of DK-PGD₂ in the samples by interpolating their absorbance values from the standard curve.

Mandatory Visualizations

PGD2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGH2 PGH₂ COX1_2->PGH2 PGDS PGD Synthase PGH2->PGDS PGD2 PGD₂ PGDS->PGD2 PGDH 15-hydroxy PGDH PGD2->PGDH DP1 DP1 Receptor PGD2->DP1 DK_PGD2 13,14-dihydro-15-keto-PGD₂ (DK-PGD₂) PGDH->DK_PGD2 DP2 DP2 Receptor (CRTH2) DK_PGD2->DP2 Gs Gαs DP1->Gs Gi Gαi DP2->Gi AC_increase ↑ Adenylate Cyclase Gs->AC_increase AC_decrease ↓ Adenylate Cyclase Gi->AC_decrease cAMP_increase ↑ cAMP AC_increase->cAMP_increase Cellular_Response1 Cellular Response (e.g., Vasodilation) cAMP_increase->Cellular_Response1 cAMP_decrease ↓ cAMP AC_decrease->cAMP_decrease Cellular_Response2 Cellular Response (e.g., Chemoattraction of Th2 cells, Eosinophils, Basophils) cAMP_decrease->Cellular_Response2

Caption: PGD₂ and DK-PGD₂ Signaling Pathways.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Plasma) Add_IS Add Internal Standard (Deuterated DK-PGD₂) Sample_Collection->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: LC-MS/MS Experimental Workflow for DK-PGD₂.

Troubleshooting_Logic Problem Inaccurate DK-PGD₂ Quantification Check_Method Which Method? Problem->Check_Method LC_MS_Issues LC-MS/MS Issues Check_Method->LC_MS_Issues LC-MS/MS ELISA_Issues ELISA Issues Check_Method->ELISA_Issues ELISA Low_Signal_LC Low/No Signal LC_MS_Issues->Low_Signal_LC High_Variability_LC High Variability LC_MS_Issues->High_Variability_LC High_Background_E High Background ELISA_Issues->High_Background_E Low_Signal_E Low Signal ELISA_Issues->Low_Signal_E Solution1 Check Sample Stability Optimize Extraction Low_Signal_LC->Solution1 Solution2 Standardize Sample Prep High_Variability_LC->Solution2 Solution3 Increase Washing Check Cross-Reactivity High_Background_E->Solution3 Solution4 Check Sample Stability Verify Standard Curve Low_Signal_E->Solution4

Caption: Troubleshooting Decision Tree for DK-PGD₂ Analysis.

References

Technical Support Center: Analysis of 13,14-dihydro-15-keto PGD2 (DK-PGD2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and analysis of 13,14-dihydro-15-keto PGD2 (DK-PGD2) in biological samples.

I. FAQs on DK-PGD2 Stability and Handling

Q1: What is the recommended long-term storage condition for DK-PGD2 standards?

A1: For long-term stability, DK-PGD2 standards should be stored at -80°C or -20°C. Under these conditions, the compound is reported to be stable for at least two years.[1]

Q2: How stable is DK-PGD2 in biological samples like plasma and urine?

A2: While specific quantitative data on the stability of DK-PGD2 in biological samples is limited, it is known to be a relatively unstable compound. In fact, virtually no intact DK-PGD2 is found in urine, indicating rapid metabolism and/or degradation.[1][2][3] Like other similar prostaglandin (B15479496) metabolites, its stability is significantly influenced by factors such as pH, temperature, and the presence of proteins like albumin.[4][5]

Q3: What are the potential degradation pathways for DK-PGD2?

A3: Based on studies of the structurally similar compound 13,14-dihydro-15-keto-PGE2, the primary degradation pathways for DK-PGD2 are likely dehydration and cyclization.[4][5] These reactions are influenced by pH, with dehydration being more prominent at acidic and alkaline pH, and cyclization occurring at elevated pH.[4][5] The presence of albumin can also accelerate the degradation of these types of compounds.[4][5]

II. Troubleshooting Guides

A. Sample Collection and Storage
Issue Potential Cause Troubleshooting Steps
Low or undetectable DK-PGD2 levels Inherent instability of DK-PGD2 leading to degradation after sample collection.- Process samples immediately after collection.- Add a cyclooxygenase (COX) inhibitor (e.g., indomethacin) to the collection tube to prevent ex vivo formation of prostaglandins.- Keep samples on ice during processing.- For plasma, use EDTA as the anticoagulant and centrifuge at 4°C promptly.- Snap-freeze samples in liquid nitrogen and store at -80°C.
High variability between replicate samples Inconsistent handling and storage procedures.- Standardize the time between sample collection, processing, and freezing.- Ensure all samples are stored at a consistent temperature without freeze-thaw cycles.
Artifactual increase in DK-PGD2 levels Ex vivo production of PGD2 and its subsequent metabolism to DK-PGD2.- Use of a COX inhibitor during sample collection is critical.- Minimize sample handling time at room temperature.
B. Sample Extraction
Issue Potential Cause Troubleshooting Steps
Low recovery of DK-PGD2 after Solid Phase Extraction (SPE) Improper conditioning or elution from the SPE cartridge.- Ensure the C18 SPE cartridge is properly conditioned with methanol (B129727) followed by water.- Acidify the sample to a pH of ~3.5 before loading to ensure efficient binding.- Optimize the elution solvent. A common choice is ethyl acetate (B1210297) or methyl formate (B1220265).- Check the efficiency of extraction by spiking a known amount of DK-PGD2 standard into a control sample matrix.
Presence of interfering substances in the extract Incomplete removal of matrix components.- Include a wash step with a non-polar solvent like hexane (B92381) after sample loading to remove neutral lipids.- Consider a more rigorous wash with a low percentage of organic solvent in water.
C. Quantification by LC-MS/MS
Issue Potential Cause Troubleshooting Steps
Poor peak shape or low signal intensity Suboptimal chromatographic conditions or mass spectrometer settings.- Optimize the mobile phase composition and gradient to achieve good separation from isomers and matrix components.- Tune the mass spectrometer parameters (e.g., collision energy, cone voltage) specifically for DK-PGD2 and its internal standard.
Inaccurate quantification Matrix effects (ion suppression or enhancement).- Use a stable isotope-labeled internal standard (e.g., DK-PGD2-d4) to compensate for matrix effects and variations in extraction recovery.[6]- Evaluate matrix effects by comparing the response of a standard in solvent versus a post-extraction spiked sample.
Sample degradation during analysis Instability in the autosampler.- Keep the autosampler temperature low (e.g., 4°C).- Limit the time samples spend in the autosampler before injection.
D. Quantification by Immunoassay (ELISA)
Issue Potential Cause Troubleshooting Steps
High background or non-specific binding Insufficient washing or cross-reactivity of the antibody.- Increase the number of wash steps or the volume of wash buffer.- Check the specificity of the antibody with structurally related prostaglandins.
Low signal or poor standard curve Degraded tracer or standard, or improper incubation conditions.- Ensure the enzyme-conjugated tracer and the standard are stored correctly and have not expired.- Optimize incubation times and temperatures as per the kit protocol.
Inconsistent results between assays Pipetting errors or variability in plate coating.- Use calibrated pipettes and ensure proper mixing of reagents.- Run standards and samples in duplicate or triplicate.
Matrix interference Lipids or other substances in the sample interfering with antibody binding.- Dilute the sample with the assay buffer to minimize matrix effects.- Perform a spike and recovery experiment to assess the degree of interference.

III. Experimental Protocols

A. Solid Phase Extraction (SPE) of DK-PGD2 from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 1 mL of plasma, add a suitable amount of a stable isotope-labeled internal standard (e.g., DK-PGD2-d4).

    • Acidify the sample to pH ~3.5 with a dilute acid (e.g., 1 M formic acid).

    • Centrifuge to pellet any precipitate.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the acidified plasma sample onto the conditioned C18 cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

    • Wash with 5 mL of hexane to remove neutral lipids.

  • Elution:

    • Elute the DK-PGD2 with 5 mL of ethyl acetate or methyl formate into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Analysis of DK-PGD2

This is a representative method and requires optimization for your specific instrumentation.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to elute DK-PGD2.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for DK-PGD2 and its internal standard. These transitions need to be determined by infusing the pure standards.

IV. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Biological Sample (Plasma, Urine) AddIS 2. Add Internal Standard (DK-PGD2-d4) SampleCollection->AddIS Acidify 3. Acidify to pH ~3.5 AddIS->Acidify Load 5. Load Sample Acidify->Load Condition 4. Condition C18 Cartridge Condition->Load Wash 6. Wash Load->Wash Elute 7. Elute DK-PGD2 Wash->Elute Dry 8. Dry Extract Elute->Dry Reconstitute 9. Reconstitute Dry->Reconstitute LCMS 10. LC-MS/MS Quantification Reconstitute->LCMS

Caption: Experimental workflow for DK-PGD2 analysis.

degradation_pathway DK_PGD2 13,14-dihydro-15-keto PGD2 Dehydrated Dehydrated Product DK_PGD2->Dehydrated Dehydration (Acidic/Alkaline pH) Cyclized Cyclized Product DK_PGD2->Cyclized Cyclization (Elevated pH)

Caption: Potential degradation pathways of DK-PGD2.

References

minimizing cross-reactivity in DK-PGD2 immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing cross-reactivity and troubleshooting 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is DK-PGD2 and why is its accurate measurement important?

A1: 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of Prostaglandin (B15479496) D2 (PGD2). PGD2 is a biologically active lipid mediator involved in processes like sleep regulation and inflammation.[1][2] However, PGD2 is chemically unstable and rapidly metabolized in vivo.[3] DK-PGD2 is a more stable downstream product and serves as a selective agonist for the CRTH2/DP2 receptor, which is involved in allergic and inflammatory responses.[2] Accurate measurement of DK-PGD2 is therefore crucial for studying the PGD2 pathway's role in various physiological and pathological conditions, such as asthma and allergic diseases.

Q2: What is the principle of a competitive immunoassay for DK-PGD2?

A2: A competitive immunoassay, such as a competitive ELISA, is used to quantify DK-PGD2. In this format, DK-PGD2 present in a sample competes with a fixed amount of labeled DK-PGD2 (e.g., conjugated to an enzyme like HRP or alkaline phosphatase) for a limited number of binding sites on a specific antibody. The antibody is typically pre-coated onto a microplate. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme-labeled DK-PGD2 that has bound to the antibody, producing a measurable signal (e.g., color change). The intensity of the signal is inversely proportional to the concentration of DK-PGD2 in the sample; the more DK-PGD2 in the sample, the less labeled DK-PGD2 can bind, resulting in a weaker signal.

Q3: What are the main sources of cross-reactivity in a DK-PGD2 immunoassay?

A3: Cross-reactivity occurs when the antibody used in the assay binds to molecules other than DK-PGD2. The primary sources of cross-reactivity are structurally similar endogenous compounds, such as other prostaglandins (B1171923) and their metabolites. Due to the high structural similarity within the prostaglandin family, an antibody raised against DK-PGD2 might also recognize PGD2, PGE2, or other related molecules to varying degrees. This can lead to an overestimation of the DK-PGD2 concentration.

Q4: How can I find out the cross-reactivity profile of my ELISA kit?

A4: Reputable ELISA kit manufacturers provide cross-reactivity data in the kit's manual or datasheet. This data is typically presented in a table showing the percentage of cross-reactivity with various related compounds. For instance, the manual for a PGD2 ELISA kit from Cayman Chemical shows that the antibody has 100% reactivity with PGD2 but only 0.02% cross-reactivity with DK-PGD2.[3] Always review this information before starting your experiment. If this information is not provided, contact the manufacturer's technical support.

Q5: What initial steps should I take if I suspect my results are affected by cross-reactivity?

A5: If you suspect cross-reactivity is affecting your results, the first step is to carefully review the kit's specificity data. Compare the list of potential cross-reactants with the known or expected composition of your sample matrix. If a likely cross-reactant is present in high concentrations in your samples, you may need to perform sample purification prior to the immunoassay or validate the assay's specificity with your samples by performing spike-and-recovery experiments and linearity-of-dilution analysis.

Troubleshooting Guide

This guide addresses common issues encountered during DK-PGD2 immunoassays, with a focus on problems related to cross-reactivity.

Problem Potential Cause Recommended Solution
High Background Signal 1. Non-specific binding of antibodies: The detection antibody may be binding to the plate or other proteins. 2. Ineffective blocking: The blocking buffer is not adequately preventing non-specific binding. 3. Insufficient washing: Unbound reagents are not being completely removed. 4. Contaminated reagents: Buffers or other reagents may be contaminated.1. Titrate the antibody to find the optimal concentration. Use an affinity-purified antibody if possible. 2. Try a different blocking agent (e.g., increase protein concentration or use a commercial blocking buffer). Ensure the blocking step is performed for the recommended time and temperature. 3. Increase the number of wash steps or the soaking time during washes. Ensure complete aspiration of wash buffer after each step. 4. Prepare fresh buffers and reagents.
Inaccurate or Inconsistent Results 1. Cross-reactivity: The antibody is binding to other molecules in the sample. 2. Matrix effects: Components in the sample matrix (e.g., lipids, proteins) are interfering with the antibody-antigen binding. 3. Pipetting errors: Inconsistent volumes of samples, standards, or reagents are being added. 4. Improper standard curve preparation: Errors in the serial dilution of the standard.1. Review the kit's cross-reactivity data. If a known cross-reactant is present, consider sample purification (e.g., solid-phase extraction). Perform a cross-reactivity validation experiment (see protocol below). 2. Dilute your samples in assay buffer to minimize matrix effects. Run spike-and-recovery and linearity-of-dilution tests to assess for interference. 3. Ensure pipettes are calibrated. Use fresh tips for each standard and sample. Pre-rinse tips with the reagent before dispensing. 4. Carefully prepare a fresh standard curve for each plate. Ensure thorough mixing at each dilution step.
Signal Lower Than Expected 1. Degraded DK-PGD2: The analyte in samples or standards has degraded due to improper storage or handling. 2. Suboptimal incubation times/temperatures: Incubation conditions are not optimal for antibody-antigen binding. 3. Expired or improperly stored reagents: Kit components may have lost activity.1. Aliquot standards and store them at -80°C. Avoid repeated freeze-thaw cycles for samples and standards. 2. Adhere strictly to the incubation times and temperatures specified in the protocol. Ensure the plate is not stacked during incubation to allow for even temperature distribution. 3. Check the expiration dates of all reagents and ensure they have been stored under the recommended conditions.

Data Presentation: Antibody Cross-Reactivity

Minimizing cross-reactivity starts with selecting a highly specific antibody. The table below is an example based on data from a commercially available Prostaglandin D2 ELISA kit, which also tested for cross-reactivity against DK-PGD2. A specific DK-PGD2 kit should have high reactivity to DK-PGD2 and minimal reactivity to other compounds.

Table 1: Example Cross-Reactivity Data for a PGD2 Immunoassay Antibody [3]

CompoundCross-Reactivity (%)
Prostaglandin D2100%
Prostaglandin F2α92.4%
Prostaglandin J221.6%
Prostaglandin E22.86%
Thromboxane B22.54%
11β-Prostaglandin F2α1.99%
8-iso Prostaglandin F2α1.90%
Prostaglandin A20.72%
13,14-dihydro-15-keto Prostaglandin D2 0.02%
Arachidonic Acid<0.01%
tetranor-PGDM<0.01%

Note: This table illustrates the specificity of an antibody for PGD2. For a DK-PGD2 assay, one would expect the cross-reactivity for DK-PGD2 to be 100% and very low for PGD2 and other metabolites.

Visualizations

Signaling and Assay Workflow Diagrams

PGD2_Signaling_Pathway DK-PGD2 Signaling Pathway PGH2 Prostaglandin H2 (PGH2) PGDS PGD Synthase PGH2->PGDS PGD2 Prostaglandin D2 (PGD2) PGDS->PGD2 Metabolism 15-hydroxy PGDH pathway PGD2->Metabolism DK_PGD2 DK-PGD2 Metabolism->DK_PGD2 CRTH2 CRTH2 (DP2) Receptor (Gαi-coupled) DK_PGD2->CRTH2 Binds AdenylylCyclase Adenylyl Cyclase CRTH2->AdenylylCyclase Inhibits cAMP ↓ Intracellular cAMP AdenylylCyclase->cAMP Downstream Downstream Effects: - Chemotaxis of Th2 cells,  eosinophils, basophils - Cytokine Release - Inflammatory Response cAMP->Downstream

Caption: DK-PGD2 signaling via the CRTH2 (DP2) receptor.

Competitive_ELISA_Workflow Competitive Immunoassay Workflow cluster_plate Microplate Well Coating 1. Antibody Coating: Anti-DK-PGD2 antibody is immobilized on the well surface. Blocking 2. Blocking: Unbound sites are blocked (e.g., with BSA). Coating->Blocking Competition 3. Competition: Sample (containing DK-PGD2) and labeled DK-PGD2-Enzyme are added. Blocking->Competition Washing1 4. Washing: Unbound molecules are removed. Competition->Washing1 Detection 5. Substrate Addition: Substrate is added, reacting with bound enzyme. Washing1->Detection Reading 6. Signal Reading: Colorimetric signal is measured. (Signal is inversely proportional to sample DK-PGD2 concentration) Detection->Reading

Caption: Workflow for a competitive DK-PGD2 immunoassay.

Experimental Protocols

Protocol: Determining Antibody Cross-Reactivity in a Competitive ELISA

This protocol allows a user to determine the percent cross-reactivity of their DK-PGD2 immunoassay with other structurally related compounds. The principle is to compare the concentration of the cross-reactant required to displace 50% of the labeled antigen (IC50) with the IC50 of DK-PGD2 itself.

Materials:

  • DK-PGD2 ELISA Kit (including plates, antibody, enzyme-labeled DK-PGD2, wash buffer, substrate, and stop solution)

  • DK-PGD2 standard (provided in the kit)

  • Purified potential cross-reacting compounds (e.g., PGD2, PGE2, etc.)

  • Assay buffer (provided in the kit or as recommended)

  • Calibrated pipettes and tips

  • Microplate reader

Procedure:

  • Prepare Standard Curves:

    • Prepare a serial dilution of the DK-PGD2 standard according to the kit protocol. This will be your reference standard curve.

    • For each potential cross-reacting compound, prepare a separate serial dilution in the same assay buffer. The concentration range should be wide enough to generate a full inhibition curve (e.g., from 0 pg/mL to a concentration expected to give maximum inhibition).

  • Run the ELISA:

    • Set up the microplate as you would for a standard assay.

    • Add the different dilutions of the DK-PGD2 standard to their designated wells.

    • In separate wells, add the different dilutions of each potential cross-reacting compound.

    • Follow the kit's instructions for adding the enzyme-labeled DK-PGD2 and for all subsequent incubation, washing, and substrate development steps.

  • Data Analysis:

    • After reading the plate, plot the percentage of binding (%B/B0) versus the log of the concentration for the DK-PGD2 standard and for each cross-reactant. (%B is the absorbance of a given standard or sample, and %B0 is the absorbance of the zero standard).

    • From the resulting inhibition curves, determine the IC50 value for DK-PGD2 and for each tested compound. The IC50 is the concentration that causes a 50% reduction in the maximum signal.

  • Calculate Percent Cross-Reactivity:

    • Use the following formula to calculate the percent cross-reactivity for each compound:

      % Cross-Reactivity = (IC50 of DK-PGD2 / IC50 of Cross-Reactant) x 100

Interpretation:

  • A high percentage indicates significant cross-reactivity, meaning the antibody binds strongly to that compound.

  • A low percentage indicates high specificity of the antibody for DK-PGD2.

References

Technical Support Center: Optimizing Mass Spectrometry for 13,14-dihydro-15-keto Prostaglandin D₂ Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 13,14-dihydro-15-keto prostaglandin (B15479496) D₂ (DK-PGD₂). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry-based experiments for this important metabolite of PGD₂.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for 13,14-dihydro-15-keto PGD₂ in negative ion electrospray ionization (ESI) mass spectrometry?

A1: 13,14-dihydro-15-keto PGD₂ has a molecular weight of 352.5 g/mol .[1][2] In negative ion ESI, it typically loses a proton to form the deprotonated molecule [M-H]⁻. Therefore, the expected precursor ion to monitor is m/z 351.2.

Q2: What are the recommended Multiple Reaction Monitoring (MRM) transitions for DK-PGD₂?

A2: Based on the fragmentation of the closely related prostaglandin D₂ (PGD₂), the following MRM transitions are recommended for DK-PGD₂. The primary product ion often results from sequential water losses. It is crucial to perform a collision energy optimization for your specific instrument and experimental conditions.

Q3: Which internal standard should be used for accurate quantification of DK-PGD₂?

A3: For the most accurate quantification, a stable isotope-labeled internal standard is recommended. Deuterated 13,14-dihydro-15-keto PGD₂ (e.g., DK-PGD₂-d4 or DK-PGD₂-d9) is the ideal choice as it will co-elute with the analyte and experience similar ionization effects, thus correcting for matrix effects and variability in sample preparation.[1] If a deuterated standard for DK-PGD₂ is unavailable, a deuterated standard of a closely related prostaglandin, such as PGD₂-d4, can be used, but it is essential to validate its performance thoroughly.

Q4: What are the most critical aspects of sample preparation for DK-PGD₂ analysis?

A4: Prostaglandins (B1171923) are often present at low concentrations in complex biological matrices and can be prone to degradation. Key considerations for sample preparation include:

  • Rapid processing and storage: Samples should be processed quickly and stored at -80°C to minimize enzymatic degradation.[3]

  • Efficient extraction: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to extract and concentrate prostaglandins from biological fluids.[3]

  • Prevention of artificial oxidation: The addition of antioxidants, such as butylated hydroxytoluene (BHT), during extraction can prevent the artificial formation of oxidized species.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Signal for DK-PGD₂ Precursor Ion (m/z 351.2) 1. Incorrect ionization mode. 2. Suboptimal ESI source parameters. 3. Inefficient desolvation. 4. Analyte degradation during sample preparation or storage.1. Ensure the mass spectrometer is operating in negative ion mode . 2. Optimize source parameters such as capillary voltage, source temperature, and gas flows. Start with general parameters for prostaglandins and refine them. 3. Increase drying gas temperature and flow to improve desolvation. 4. Review sample handling procedures. Ensure samples are kept cold and processed quickly. Use an appropriate internal standard to assess recovery.
Poor Fragmentation and Low Product Ion Intensity 1. Collision energy is not optimal. 2. Collision gas pressure is too low.1. Perform a collision energy optimization study. Infuse a standard solution of DK-PGD₂ and ramp the collision energy to find the value that yields the highest product ion intensity. 2. Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range.
High Background Noise or Interfering Peaks 1. Matrix effects from the biological sample. 2. Contamination in the LC-MS system. 3. Co-elution with isomeric compounds.1. Improve sample cleanup using a more rigorous SPE protocol. 2. Flush the LC system and clean the mass spectrometer source. 3. Optimize the chromatographic separation to resolve DK-PGD₂ from other prostaglandins. Phenyl-hexyl columns can provide good separation for prostaglandin isomers.[3]
Inconsistent Peak Areas and Poor Reproducibility 1. Unstable electrospray. 2. Variability in sample extraction. 3. Analyte instability in the autosampler.1. Check the ESI needle for clogs or damage. Ensure a stable and consistent spray. 2. Use a deuterated internal standard to normalize for extraction variability. Ensure consistent sample processing times and conditions. 3. Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of the analyte in prepared samples.

Quantitative Data Summary

The following tables provide a summary of typical mass spectrometry parameters for the analysis of DK-PGD₂ and related prostaglandins. Note that optimal values are instrument-dependent and should be determined empirically.

Table 1: Recommended MRM Transitions for DK-PGD₂

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
13,14-dihydro-15-keto PGD₂351.2333.2Loss of one water molecule ([M-H-H₂O]⁻). A good starting point for quantification.
13,14-dihydro-15-keto PGD₂351.2315.2Loss of two water molecules ([M-H-2H₂O]⁻). Can be used as a confirmatory transition.
PGD₂ (for comparison)351.2271.2A common and abundant fragment for PGD₂.

Table 2: Typical ESI Source Parameters (Negative Ion Mode)

ParameterTypical Value
Capillary Voltage-3.0 to -4.5 kV
Source Temperature120 - 150 °C
Desolvation Temperature350 - 500 °C
Nebulizer Gas FlowInstrument Dependent
Drying Gas FlowInstrument Dependent

Table 3: Example Collision Energy (CE) and Declustering Potential (DP) Ranges

AnalyteCollision Energy (eV)Declustering Potential (V)
DK-PGD₂ (starting point)15 - 3040 - 80
PGD₂ (reported values)~20~50

Experimental Protocol: Quantification of DK-PGD₂ in Biological Fluids by LC-MS/MS

This protocol provides a general methodology for the analysis of DK-PGD₂. It should be optimized for your specific application and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 500 µL aliquot of the biological sample (e.g., plasma, cell culture supernatant), add a known amount of deuterated DK-PGD₂ internal standard.

  • Add 40 µL of 1 M citric acid to acidify the sample and 5 µL of 10% BHT in ethanol (B145695) to prevent oxidation.[3]

  • Extract the prostaglandins by adding 2 mL of a hexane:ethyl acetate (B1210297) (1:1, v/v) solution.[3]

  • Vortex the mixture for 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-5) two more times and pool the organic layers.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B).

2. Liquid Chromatography

  • Column: A C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of prostaglandins.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 20% B

    • 2-12 min: 20% to 95% B

    • 12-15 min: Hold at 95% B

    • 15.1-18 min: Return to 20% B for column re-equilibration.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 4°C.

3. Mass Spectrometry

  • Set up the mass spectrometer in negative ion ESI mode.

  • Optimize the source parameters (capillary voltage, temperatures, gas flows) by infusing a standard solution of DK-PGD₂.

  • Perform a collision energy optimization for the desired MRM transitions.

  • Set up the MRM acquisition method with the optimized parameters for DK-PGD₂ and its deuterated internal standard.

Visualizations

G DK-PGD₂ Biosynthesis and Signaling Pathway cluster_biosynthesis Biosynthesis cluster_signaling Signaling Arachidonic_Acid Arachidonic Acid PGH2 PGH₂ Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD₂ PGH2->PGD2 PGD Synthase 15-keto_PGD2 15-keto PGD₂ PGD2->15-keto_PGD2 15-PGDH DK_PGD2 13,14-dihydro-15-keto PGD₂ 15-keto_PGD2->DK_PGD2 15-oxo-prostaglandin Δ¹³-reductase DK_PGD2_ext DK-PGD₂ (extracellular) CRTH2 CRTH2/DP₂ Receptor DK_PGD2_ext->CRTH2 G_protein Gαi Protein CRTH2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis of Th2 cells, eosinophils, basophils) cAMP->Cellular_Response

Caption: Biosynthesis of DK-PGD₂ and its subsequent signaling through the CRTH2 receptor.

G Troubleshooting Workflow for Low DK-PGD₂ Signal Start Low or No DK-PGD₂ Signal Check_Mode Is MS in Negative Ion Mode? Start->Check_Mode Check_Source Are Source Parameters Optimized? Check_Mode->Check_Source Yes Solution_Mode Switch to Negative Ion Mode Check_Mode->Solution_Mode No Check_Sample_Prep Review Sample Preparation Check_Source->Check_Sample_Prep Yes Solution_Source Optimize Source Parameters (infuse standard) Check_Source->Solution_Source No Check_Fragmentation Is Fragmentation Efficient? Check_Sample_Prep->Check_Fragmentation Yes Solution_Sample_Prep Improve Sample Cleanup and Check for Degradation Check_Sample_Prep->Solution_Sample_Prep No Solution_Fragmentation Optimize Collision Energy Check_Fragmentation->Solution_Fragmentation No End Signal Improved Check_Fragmentation->End Yes Solution_Mode->End Solution_Source->End Solution_Sample_Prep->End Solution_Fragmentation->End

Caption: A logical workflow for troubleshooting low signal intensity of DK-PGD₂.

References

Technical Support Center: Overcoming Matrix Effects in DK-PGD2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantitative analysis of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) by liquid chromatography-mass spectrometry (LC-MS/MS). The following troubleshooting guides and frequently asked questions (FAQs) address common issues, with a focus on mitigating matrix effects to ensure accurate and reliable results.

Troubleshooting Guide

This guide provides solutions to common problems encountered during DK-PGD2 analysis.

Problem Potential Cause Recommended Solution
Low or No DK-PGD2 Signal Analyte Degradation: PGD2, the precursor to DK-PGD2, is known to be unstable in biological samples.[1] This instability can also affect DK-PGD2 levels.- Process samples as quickly as possible, preferably within 8 hours of collection.[1]- Store samples at -80°C until analysis.[1]- Add antioxidants like butylated hydroxytoluene (BHT) during sample preparation to prevent free radical-catalyzed peroxidation.[1]
Inefficient Extraction: The chosen extraction method may not be optimal for recovering DK-PGD2 from the specific biological matrix.- Optimize the extraction protocol. For plasma, a liquid-liquid extraction (LLE) with a solvent mixture like hexane (B92381)/ethyl acetate (B1210297) can be effective.[1]- For complex matrices, consider solid-phase extraction (SPE) for a more thorough cleanup.
Instrumental Issues: Problems with the LC-MS/MS system, such as a dirty ion source or a leak, can lead to a loss of sensitivity.- Perform routine maintenance on the mass spectrometer, including cleaning the ion source.- Check for leaks in the LC system.
High Signal Variability (Poor Precision) Inconsistent Sample Preparation: Variability in extraction efficiency between samples can lead to inconsistent results.- Ensure precise and consistent execution of the sample preparation protocol for all samples and standards.- Use a deuterated internal standard (e.g., d4-PGD2) to normalize for variability in extraction and ionization.[1]
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can cause ion suppression or enhancement, leading to high variability.[2]- Improve sample cleanup using techniques like SPE to remove interfering matrix components.- Optimize chromatographic separation to resolve DK-PGD2 from co-eluting interferences.[1]
Poor Peak Shape (Tailing or Fronting) Chromatographic Issues: Problems with the analytical column or mobile phase can result in poor peak shape.- Ensure the column is properly conditioned and not overloaded.- Check the pH and composition of the mobile phase to ensure they are optimal for DK-PGD2.
Co-eluting Interferences: Matrix components eluting very close to the analyte can distort the peak shape.- Enhance sample preparation to remove these interferences.- Adjust the chromatographic gradient to improve separation.
Inaccurate Quantification Matrix Effects: Ion suppression or enhancement can lead to underestimation or overestimation of the true analyte concentration.- Evaluate matrix effects by comparing the response of the analyte in a standard solution to its response in a post-extraction spiked matrix sample.[2]- Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
Isomer Co-elution: Incomplete separation of DK-PGD2 from its isomers can lead to inaccurate quantification.- Utilize a high-resolution chromatography method to ensure complete separation of all isomers. A phenyl-hexyl stationary phase has been shown to be effective for separating prostaglandin (B15479496) isomers.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact DK-PGD2 analysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[2] In DK-PGD2 analysis, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.

Q2: How can I determine if my DK-PGD2 analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of DK-PGD2 in a neat solution to the peak area of DK-PGD2 spiked into a blank matrix extract. A significant difference in the peak areas indicates the presence of matrix effects.

Q3: What is the best sample preparation technique to minimize matrix effects for DK-PGD2?

A3: The optimal sample preparation technique depends on the biological matrix.

  • Liquid-Liquid Extraction (LLE): This is a relatively simple and effective method for cleaner samples like cell culture supernatants or plasma. A common solvent system is a mixture of hexane and ethyl acetate.[1]

  • Solid-Phase Extraction (SPE): For more complex matrices like urine or tissue homogenates, SPE provides a more rigorous cleanup, effectively removing salts, phospholipids, and other interfering substances.

Q4: Why is the use of a stable isotope-labeled internal standard crucial for DK-PGD2 analysis?

A4: A stable isotope-labeled internal standard (e.g., deuterated DK-PGD2 or a related prostaglandin like d4-PGD2) is essential because it behaves almost identically to the analyte during extraction, chromatography, and ionization.[1] This allows it to compensate for variations in sample preparation and for matrix-induced ion suppression or enhancement, leading to more accurate and precise quantification.

Q5: What are some critical considerations for the chromatographic separation of DK-PGD2?

A5: Complete chromatographic separation of DK-PGD2 from its isomers and other interfering compounds is vital for accurate analysis.[1] Key considerations include:

  • Column Chemistry: A phenyl-hexyl column has demonstrated good selectivity for prostaglandin isomers.[1]

  • Mobile Phase: The pH and organic solvent composition of the mobile phase should be optimized to achieve the best peak shape and resolution.

  • Gradient Elution: A well-designed gradient can help to separate the analyte from matrix components that might cause interference.

Experimental Protocols

Detailed Methodology for Liquid-Liquid Extraction (LLE) of DK-PGD2 from Plasma

This protocol is adapted from methods used for PGD2 and is suitable for the extraction of DK-PGD2 from plasma.

Materials:

  • Plasma sample

  • Deuterated internal standard (e.g., d4-PGD2)

  • 1 M Citric Acid

  • 10% Butylated Hydroxytoluene (BHT) in ethanol

  • Hexane/Ethyl Acetate (1:1, v/v)

  • Nitrogen gas evaporator

  • Reconstitution solvent (e.g., Methanol/10 mM Ammonium Acetate buffer, pH 8.5, 1:3, v/v)

Procedure:

  • To a 500 µL aliquot of plasma, add 20 µL of the internal standard solution.

  • Add 40 µL of 1 M citric acid to acidify the sample.

  • Add 5 µL of 10% BHT to prevent oxidation.[1]

  • Add 2 mL of hexane/ethyl acetate (1:1, v/v) and vortex for 1 minute.

  • Centrifuge at 4°C to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 4-6) two more times, combining the organic layers.

  • Evaporate the combined organic phases to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of the reconstitution solvent prior to LC-MS/MS analysis.[1]

Quantitative Data Summary
Parameter Liquid-Liquid Extraction (PGD2) Reference
Average Recovery 77.0 ± 3.0%[1]
Intra-day Precision (%CV) 0.57 - 4.52%[1]
Inter-day Precision (%CV) 1.26 - 2.43%[1]
Intra-day Accuracy 97.2 - 100.8%[1]
Inter-day Accuracy 99.4 - 100.4%[1]

Note: This data is for PGD2 and is expected to be a good indicator for DK-PGD2 due to their structural similarity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Troubleshooting Loop Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard & Antioxidant Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate LC LC Separation Evaporate->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data Evaluate Evaluate for Matrix Effects Data->Evaluate Inaccurate/Imprecise Results Optimize Optimize Protocol Evaluate->Optimize Matrix Effects Detected Optimize->Extract Refine Extraction Optimize->LC Refine Chromatography

Caption: Experimental workflow for DK-PGD2 analysis with a troubleshooting loop for matrix effects.

troubleshooting_logic Problem Problem Detected: Low Signal / High Variability Check_Sample_Prep Review Sample Preparation Protocol Problem->Check_Sample_Prep Check_Chromatography Evaluate Chromatographic Performance Problem->Check_Chromatography Check_MS Inspect Mass Spectrometer Problem->Check_MS Optimize_Extraction Optimize Extraction (LLE vs. SPE) Check_Sample_Prep->Optimize_Extraction Optimize_Chromatography Modify Gradient/ Change Column Check_Chromatography->Optimize_Chromatography MS_Maintenance Clean Ion Source/ Check for Leaks Check_MS->MS_Maintenance Use_IS Implement Stable Isotope-Labeled IS Optimize_Extraction->Use_IS Optimize_Chromatography->Use_IS

Caption: A logical troubleshooting guide for addressing common issues in DK-PGD2 analysis.

References

Technical Support Center: 13,14-dihydro-15-keto PGD2 Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful extraction of 13,14-dihydro-15-keto Prostaglandin (B15479496) D2 (PGD2) from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is 13,14-dihydro-15-keto PGD2, and why is it important to measure it in tissues?

13,14-dihydro-15-keto PGD2 is a stable metabolite of Prostaglandin D2 (PGD2), a key mediator in various physiological and pathological processes, including allergic inflammation. Measuring its levels in tissues provides a more accurate reflection of PGD2 production than measuring the parent molecule, which is often rapidly degraded.

Q2: What are the critical first steps in tissue sample collection to ensure the stability of 13,14-dihydro-15-keto PGD2?

To prevent enzymatic degradation and auto-oxidation of the analyte, it is crucial to rapidly freeze tissue samples in liquid nitrogen immediately after collection. Samples should then be stored at -80°C until extraction. The inclusion of a cyclooxygenase (COX) inhibitor, such as indomethacin, during homogenization can further prevent the artificial formation of prostaglandins (B1171923).

Q3: What is the recommended method for extracting 13,14-dihydro-15-keto PGD2 from tissues?

Solid-phase extraction (SPE) is a widely used and effective method for purifying and concentrating prostaglandins and their metabolites from complex biological matrices like tissue homogenates.[1] A C18 reverse-phase SPE cartridge is commonly employed for this purpose.

Q4: How can I quantify the amount of 13,14-dihydro-15-keto PGD2 in my tissue extract?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of 13,14-dihydro-15-keto PGD2.[2][3][4][5] This technique offers high specificity and allows for the use of deuterated internal standards to correct for extraction losses and matrix effects.

Q5: What are the expected recovery rates for this extraction protocol?

With an optimized protocol, recovery rates for prostaglandins using solid-phase extraction from tissue homogenates are typically in the range of 80-95%.[1][3][6] However, recovery can be influenced by the tissue type and the specific extraction conditions.

Troubleshooting Guides

Problem 1: Low Recovery of 13,14-dihydro-15-keto PGD2
Potential Cause Recommended Solution
Incomplete Tissue Homogenization Ensure the tissue is completely homogenized to release the analyte. Use a suitable homogenization method (e.g., bead beating, sonication) and verify cell lysis.
Suboptimal SPE Cartridge Conditioning Properly condition the C18 SPE cartridge with methanol (B129727) followed by water to ensure proper retention of the analyte. Do not let the cartridge dry out before sample loading.[7][8]
Incorrect pH of Sample Load Acidify the tissue homogenate to a pH of approximately 3.5 before loading it onto the SPE cartridge. This ensures that the acidic prostaglandin is in its protonated, less polar form, enhancing its retention on the C18 sorbent.[1]
Inappropriate Wash Solvents Use wash solvents of appropriate polarity to remove interferences without eluting the analyte. A common wash sequence is water followed by a low percentage of organic solvent (e.g., 15% ethanol) and then hexane (B92381).[9]
Insufficient Elution Volume or Solvent Strength Ensure a sufficient volume of an appropriate elution solvent (e.g., ethyl acetate (B1210297), methyl formate) is used to fully recover the analyte from the SPE cartridge.[6] You may need to optimize the elution solvent and volume for your specific tissue type.
Analyte Degradation Minimize sample handling time and keep samples on ice throughout the extraction process.[6] Use an antioxidant like butylated hydroxytoluene (BHT) in your homogenization buffer to prevent oxidative degradation.
Problem 2: High Variability Between Replicates
Potential Cause Recommended Solution
Inconsistent Sample Homogenization Ensure each sample is homogenized to the same degree. Inconsistent homogenization can lead to variable extraction efficiency.
Inconsistent SPE Technique Maintain a consistent flow rate during sample loading, washing, and elution steps.[8] Automated SPE systems can improve reproducibility.
Presence of Particulate Matter Centrifuge the tissue homogenate to remove any particulate matter before loading it onto the SPE cartridge. Clogging of the cartridge can lead to inconsistent flow rates and recoveries.
Matrix Effects in LC-MS/MS Analysis Utilize a deuterated internal standard for 13,14-dihydro-15-keto PGD2 to correct for variations in extraction recovery and matrix-induced ion suppression or enhancement.

Experimental Protocols

Detailed Methodology for Extraction of 13,14-dihydro-15-keto PGD2 from Tissues

This protocol is a general guideline and may require optimization for specific tissue types.

1. Tissue Homogenization: a. Weigh the frozen tissue sample (typically 50-100 mg). b. On ice, add the tissue to a tube containing ice-cold homogenization buffer (e.g., phosphate (B84403) buffer, pH 7.4) with an added antioxidant (e.g., 0.005% BHT) and a COX inhibitor (e.g., 10 µg/mL indomethacin). c. Homogenize the tissue using a suitable method (e.g., bead beater, sonicator) until no visible tissue fragments remain. d. Add a deuterated internal standard (e.g., 13,14-dihydro-15-keto PGD2-d4) to the homogenate for recovery and quantification correction. e. Acidify the homogenate to pH ~3.5 with 2N HCl. f. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

2. Solid-Phase Extraction (SPE): a. Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg) by washing with 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry. b. Sample Loading: Load the acidified supernatant from the tissue homogenate onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/minute). c. Washing: i. Wash the cartridge with 5 mL of water to remove polar impurities. ii. Wash with 5 mL of 15% ethanol (B145695) to remove moderately polar impurities. iii. Wash with 5 mL of hexane to remove non-polar impurities. d. Elution: Elute the 13,14-dihydro-15-keto PGD2 from the cartridge with 5 mL of ethyl acetate or methyl formate (B1220265) into a clean collection tube.

3. Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water).

Quantitative Data Summary

Parameter Typical Value Notes
Extraction Recovery 80-95%Highly dependent on tissue type and adherence to optimized protocol.[1][3][6]
Intra-assay Precision < 10% CVBased on replicate extractions and analyses of the same sample.
Inter-assay Precision < 15% CVBased on extractions and analyses of the same sample on different days.
Limit of Quantification (LOQ) pg/mL rangeDependent on the sensitivity of the LC-MS/MS instrument.

Visualizations

PGD2 Signaling Pathway

PGD2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGH2 PGH2 COX1_2->PGH2 PGDS PGD Synthase PGH2->PGDS PGD2 PGD2 PGDS->PGD2 PGD2_Metabolite 13,14-dihydro-15-keto PGD2 PGD2->PGD2_Metabolite Metabolism CRTH2 CRTH2 Receptor PGD2_Metabolite->CRTH2 Agonist G_protein Gi/o Protein CRTH2->G_protein Activates AC Adenylyl Cyclase (Inhibition) G_protein->AC PLC Phospholipase C (Activation) G_protein->PLC cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Ca2->Cellular_Response

Caption: PGD2 and its metabolite signaling via the CRTH2 receptor.

Experimental Workflow for 13,14-dihydro-15-keto PGD2 Extraction

Extraction_Workflow Start Start: Tissue Sample (Snap-frozen, stored at -80°C) Homogenization 1. Homogenization (Buffer with antioxidant & COX inhibitor) Start->Homogenization Spiking 2. Spike with Deuterated Internal Standard Homogenization->Spiking Acidification 3. Acidification (pH ~3.5) Spiking->Acidification Centrifugation 4. Centrifugation Acidification->Centrifugation SPE 5. Solid-Phase Extraction (C18) Centrifugation->SPE Conditioning a. Conditioning (Methanol, Water) SPE->Conditioning Evaporation 6. Evaporation to Dryness SPE->Evaporation Loading b. Sample Loading Conditioning->Loading Washing c. Washing (Water, 15% Ethanol, Hexane) Loading->Washing Elution d. Elution (Ethyl Acetate) Washing->Elution Reconstitution 7. Reconstitution Evaporation->Reconstitution Analysis End: LC-MS/MS Analysis Reconstitution->Analysis

Caption: Step-by-step workflow for tissue extraction of 13,14-dihydro-15-keto PGD2.

References

Technical Support Center: 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section addresses specific technical problems that may arise during experiments involving DK-PGD2, from reagent handling to data interpretation.

Reagent Handling and Storage

Question: My DK-PGD2 solution appears to have lost activity. How should I properly store and handle it to ensure stability?

Answer: Proper storage and handling are critical for maintaining the bioactivity of DK-PGD2. As a prostaglandin metabolite, it can be susceptible to degradation.

Storage Recommendations: For long-term stability, DK-PGD2 should be stored at -80°C.[1] It is typically supplied in a solution, such as methyl acetate (B1210297) or ethanol. Unopened vials can be stable for at least two years when stored at -20°C.[2]

Handling Best Practices:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the DK-PGD2 solution into smaller, single-use volumes upon receipt to minimize the number of times the main stock is thawed.

  • Use Appropriate Solvents: For preparing working solutions, use high-purity solvents such as ethanol, DMSO, or DMF.[1]

  • pH Considerations: Prostaglandins (B1171923) can be unstable in aqueous solutions, with stability being pH-dependent.[3][4] Prepare aqueous solutions fresh for each experiment and use appropriate buffers to maintain a stable pH.

  • Protect from Light and Air: Store solutions in tightly sealed, light-protected vials to prevent photo-oxidation and degradation.

Immunoassays (ELISA)

Question: I am getting a weak or no signal in my DK-PGD2 ELISA. What are the possible causes and solutions?

Answer: A weak or absent signal in a competitive ELISA for DK-PGD2 can stem from several factors.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action
Degraded DK-PGD2 Standard or Sample Ensure proper storage of standards and samples at -80°C. Avoid multiple freeze-thaw cycles. Prepare fresh standard dilutions for each assay.[5]
Incorrect Reagent Preparation Double-check all dilution calculations for standards, antibodies, and conjugates. Ensure all reagents are brought to room temperature before use.[6]
Suboptimal Incubation Times/Temperatures Adhere strictly to the incubation times and temperatures specified in the kit protocol. Ensure consistent temperature across the plate by avoiding stacking plates.[6]
Insufficient Washing Inadequate washing can lead to high background and low signal. Ensure complete aspiration of wash buffer between steps and perform the recommended number of washes.[7]
Expired or Improperly Stored Kit Reagents Verify the expiration date on the kit. Store kit components at the recommended temperatures.[6]

Question: My DK-PGD2 ELISA is showing high background noise. How can I reduce it?

Answer: High background in an ELISA can obscure the specific signal and reduce the dynamic range of the assay.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action
Cross-Reactivity of Antibodies The antibodies used may cross-react with other prostaglandins or their metabolites. Check the kit's cross-reactivity data. Consider sample purification if significant cross-reactivity is suspected.[8][9]
Insufficient Blocking Ensure the blocking step is performed according to the protocol to prevent non-specific binding of antibodies to the plate.
Contaminated Reagents or Buffers Use fresh, high-purity water and reagents to prepare buffers. Filter-sterilize buffers if necessary.
Overdevelopment of Substrate Reduce the substrate incubation time or dilute the enzyme conjugate. Ensure the stop solution is added promptly and mixed thoroughly.[7]
Cell-Based Assays

Question: I am not observing the expected cellular response after treating cells with DK-PGD2. What could be the issue?

Answer: A lack of cellular response in DK-PGD2 experiments can be due to issues with the cells, the compound, or the assay itself.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action
Low or Absent DP2/CRTH2 Receptor Expression Confirm that the cell line used expresses the DP2 (CRTH2) receptor, which is the target of DK-PGD2.[10] Verify receptor expression using techniques like flow cytometry or western blotting.
Incorrect DK-PGD2 Concentration The concentration of DK-PGD2 may be too low to elicit a response. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Concentrations can range from nanomolar to micromolar depending on the cell type and response being measured.[10][11]
Cell Health and Viability Ensure cells are healthy, within a low passage number, and at the appropriate confluency. Poor cell health can lead to a blunted response.
Assay-Specific Issues For signaling assays (e.g., calcium flux, cAMP), ensure that the assay reagents and instrumentation are functioning correctly. Run positive and negative controls to validate the assay.[12]

Experimental Workflow for a Cell-Based DK-PGD2 Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture DP2/CRTH2-expressing cells cell_seeding Seed cells into appropriate plates cell_culture->cell_seeding treat_cells Add DK-PGD2 to cells cell_seeding->treat_cells prepare_dkpgd2 Prepare DK-PGD2 dilutions prepare_dkpgd2->treat_cells incubation Incubate for specified time treat_cells->incubation readout Measure cellular response (e.g., calcium flux, cytokine release) incubation->readout data_analysis Analyze and interpret data readout->data_analysis G DK_PGD2 DK-PGD2 DP2 DP2 (CRTH2) Receptor DK_PGD2->DP2 binds Gi Gi Protein DP2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca_mobilization ↑ Intracellular Ca²⁺ Gi->Ca_mobilization leads to cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response Ca_mobilization->Cellular_Response

References

Technical Support Center: Ensuring Reproducibility in DK-PGD2 Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DK-PGD2 and other prostaglandin (B15479496) D2 (PGD2) metabolite measurements. This resource is designed for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental results. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is DK-PGD2 and why is it measured?

13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a metabolite of prostaglandin D2 (PGD2). PGD2 is an unstable compound, making its direct measurement challenging and often unreliable as an indicator of its production.[1] Therefore, more stable metabolites like DK-PGD2 and tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) are often measured in biological samples to provide a more accurate assessment of in vivo PGD2 production and mast cell activation.[1][2]

Q2: What are the most common methods for measuring DK-PGD2 and other PGD2 metabolites?

The two primary methods for quantifying DK-PGD2 and other PGD2 metabolites are:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay that offers high throughput but may be susceptible to cross-reactivity with other prostaglandins (B1171923).[3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high selectivity and sensitivity, allowing for the simultaneous measurement of multiple eicosanoids.[5][6]

Q3: How should I collect and store my samples to ensure the stability of PGD2 metabolites?

Proper sample collection and storage are critical due to the instability of prostaglandins.[7]

Sample TypeCollection and Storage Recommendations
Urine Collect mid-stream urine in a sterile container and immediately place it on ice. For long-term storage, aliquot and store at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.[8]
Plasma Collect blood in tubes containing an anticoagulant like EDTA or heparin. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Assay immediately or aliquot and store at -20°C or -80°C.[9]
Cell Culture Supernatants Collect supernatants and centrifuge to remove cells. If not analyzed immediately, freeze at -80°C.[10]

Q4: What are the key considerations when choosing between ELISA and LC-MS/MS?

FeatureELISALC-MS/MS
Selectivity Can be prone to cross-reactivity with structurally similar prostaglandins.[3][4]High selectivity, can distinguish between isomers.[10]
Sensitivity Generally in the picogram per milliliter (pg/mL) range.[11]High sensitivity, often with limits of detection in the low pg/mL range.[7]
Throughput High, suitable for screening large numbers of samples.Lower throughput compared to ELISA.
Cost Relatively lower cost per sample.Higher initial instrument cost and cost per sample.
Expertise Requires standard laboratory skills.Requires specialized training and expertise.

Troubleshooting Guides

ELISA Troubleshooting

High background, weak or no signal, and high variability are common issues in ELISA.

ProblemPossible CauseSuggested Solution
High Background Insufficient washing.Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[12]
Antibody concentration too high.Optimize the concentration of the primary or secondary antibody through titration.[13]
Non-specific binding.Use an appropriate blocking buffer and ensure adequate incubation time.[12]
Weak or No Signal Reagent omission or error.Double-check that all reagents were added in the correct order and prepared correctly.[14]
Insufficient incubation time.Ensure incubation times are as recommended in the protocol.[12]
Inactive antibody or conjugate.Use fresh antibodies and conjugates; store them as recommended.
High Variability Inaccurate pipetting.Calibrate pipettes regularly and use proper pipetting techniques to avoid bubbles.[13]
Inconsistent incubation conditions.Avoid stacking plates during incubation and ensure a consistent temperature.[13]
Incomplete mixing of reagents.Ensure all reagents are thoroughly mixed before adding to the plate.[14]
LC-MS/MS Troubleshooting

Reproducibility in LC-MS/MS can be affected by matrix effects, improper sample preparation, and chromatographic issues.

ProblemPossible CauseSuggested Solution
Poor Peak Shape Column contamination.Wash the column with a strong solvent or replace it if necessary.
Inappropriate mobile phase.Optimize the mobile phase composition and gradient.
Low Signal Intensity Matrix effects (ion suppression).Improve sample cleanup using solid-phase extraction (SPE). Use a stable isotope-labeled internal standard.[15]
Analyte degradation.Ensure samples are processed quickly and stored at -80°C.[7]
Poor Reproducibility Inconsistent sample preparation.Standardize the extraction procedure and use an automated system if possible.
Variation in instrument performance.Regularly calibrate and maintain the LC-MS/MS system.
Isomer Co-elution Inadequate chromatographic separation.Optimize the analytical column and mobile phase gradient to achieve baseline separation of isomers like PGD2 and PGE2.[10][16]

Experimental Protocols

Protocol 1: Urinary Tetranor-PGDM Measurement by LC-MS/MS

This protocol is adapted from methods for urinary prostaglandin metabolite analysis.[8][17]

1. Sample Collection and Storage:

  • Collect 24-hour or spot urine samples in sterile containers.

  • Refrigerate during collection.

  • Immediately after collection, aliquot and freeze samples at -80°C until analysis.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Thaw urine samples on ice.

  • Centrifuge to remove particulates.

  • To 1 mL of urine, add a deuterated internal standard (e.g., tetranor-PGDM-d6).

  • Acidify the sample to a pH of ~3.5 with formic acid.

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.

  • Load the acidified urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 15% ethanol, and then 1 mL of hexane.

  • Elute the analytes with 1 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column (e.g., Phenomenex Synergi Hydro-RP) is commonly used.[6]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for tetranor-PGDM and the internal standard.

Protocol 2: PGD2 Measurement in Cell Culture Supernatants by Competitive ELISA

This protocol is a general guideline based on commercially available PGD2 ELISA kits.[9][18][19]

1. Reagent Preparation:

  • Prepare all reagents, including standards, wash buffer, and antibody solutions, according to the kit manufacturer's instructions.

  • Bring all reagents to room temperature before use.

2. Assay Procedure:

  • Add 50 µL of standards and samples (in duplicate or triplicate) to the wells of the PGD2-coated microplate.

  • Add 50 µL of HRP-conjugated PGD2 to each well (except the blank).

  • Add 50 µL of anti-PGD2 antibody to each well (except the blank).

  • Cover the plate and incubate for 1-2 hours at 37°C.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 10-15 minutes.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their concentration.

  • Determine the concentration of PGD2 in the samples by interpolating their absorbance values from the standard curve.

Visualizations

PGD2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX PGD2 PGD2 PGH2->PGD2 PGDS DK_PGD2 DK-PGD2 PGD2->DK_PGD2 Metabolism DP1_Receptor DP1 Receptor PGD2->DP1_Receptor DP2_Receptor DP2 Receptor (CRTH2) PGD2->DP2_Receptor Tetranor_PGDM Tetranor-PGDM DK_PGD2->Tetranor_PGDM Further Metabolism Increase_cAMP ↑ cAMP DP1_Receptor->Increase_cAMP Decrease_cAMP ↓ cAMP ↑ Ca²⁺ DP2_Receptor->Decrease_cAMP COX COX-1/2 PGDS PGD Synthase Metabolism Metabolism

Caption: Simplified PGD2 signaling and metabolism pathway.

ELISA_Troubleshooting_Workflow Start ELISA Experiment Check_Results Results Unsatisfactory? Start->Check_Results High_Background High Background Check_Results->High_Background Yes Weak_Signal Weak/No Signal Check_Results->Weak_Signal Yes High_Variability High Variability Check_Results->High_Variability Yes End Successful Assay Check_Results->End No Check_Washing Optimize Washing Steps High_Background->Check_Washing Check_Ab_Conc Titrate Antibody Concentration High_Background->Check_Ab_Conc Check_Reagents Verify Reagent Addition & Prep Weak_Signal->Check_Reagents Check_Incubation Check Incubation Times/Temp Weak_Signal->Check_Incubation Check_Pipetting Review Pipetting Technique High_Variability->Check_Pipetting Check_Mixing Ensure Thorough Mixing High_Variability->Check_Mixing Check_Washing->Start Re-run Check_Ab_Conc->Start Re-run Check_Reagents->Start Re-run Check_Incubation->Start Re-run Check_Pipetting->Start Re-run Check_Mixing->Start Re-run

Caption: Troubleshooting workflow for common ELISA issues.

References

Technical Support Center: 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2) Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered in 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) research.

Frequently Asked Questions (FAQs)

Q1: What is DK-PGD2 and why is it important in research?

13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2) is a metabolite of prostaglandin D2 (PGD2) formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1][2] It is a key area of research due to its identification as a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2][3] This selectivity makes it a critical molecule for studying the pro-inflammatory responses associated with CRTH2 activation, which is implicated in allergic diseases such as asthma.[3]

Q2: What are the main challenges in measuring DK-PGD2 in biological samples?

The primary challenges in DK-PGD2 research include its inherent instability, potential for cross-reactivity in immunoassays, and the complexity of its analysis using mass spectrometry. DK-PGD2 is susceptible to degradation, particularly in aqueous solutions and at non-neutral pH.[4][5] Furthermore, its structural similarity to other prostaglandins (B1171923) can lead to cross-reactivity in ELISAs, and co-elution or similar fragmentation patterns in LC-MS/MS analysis.[6][7]

Q3: Is DK-PGD2 stable in plasma or urine samples? What are the recommended storage conditions?

DK-PGD2 is not stable in biological matrices. Studies on the analogous compound, 13,14-dihydro-15-keto-PGE2, show rapid degradation in aqueous media, a process accelerated by the presence of albumin.[4][5] DK-PGD2 is extensively metabolized in humans, with virtually none surviving intact in the urine.[1][2] For short-term storage during sample preparation (less than 8 hours), samples should be kept on ice. For long-term storage, samples should be flash-frozen and stored at -80°C.[2][6]

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)

Q4: My DK-PGD2 ELISA is showing no or weak signal. What are the possible causes and solutions?

A weak or absent signal in a DK-PGD2 ELISA can stem from several factors. One common issue is the degradation of the analyte due to improper sample handling or storage. Given the instability of DK-PGD2, it is crucial to minimize freeze-thaw cycles and to process samples quickly at low temperatures. Another possibility is an issue with the assay reagents or procedure.

Troubleshooting Table for Weak/No ELISA Signal

Possible Cause Recommended Solution
DK-PGD2 Degradation Ensure samples were collected with a cyclooxygenase inhibitor, processed promptly, and stored at -80°C. Avoid repeated freeze-thaw cycles.
Incorrect Reagent Preparation or Addition Double-check all reagent dilutions and ensure they were added in the correct order as per the kit protocol.
Low Antibody Concentration Consider using a more concentrated primary or secondary antibody. Titration experiments may be necessary to find the optimal concentration.
Incompatible Primary and Secondary Antibodies Verify that the secondary antibody is specific for the immunoglobulin class and species of the primary antibody.
Insufficient Incubation Time Increase the incubation time for the primary antibody, potentially to an overnight incubation at 4°C, to enhance signal.
Standard Degradation Prepare fresh standards for each assay. Ensure the stock standard has been stored correctly according to the manufacturer's instructions.

Q5: I am observing high background in my DK-PGD2 ELISA. How can I reduce it?

High background can obscure the specific signal and reduce the dynamic range of the assay. Common causes include non-specific antibody binding and insufficient washing.

Troubleshooting Table for High ELISA Background

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.
Ineffective Blocking Increase the concentration of the blocking agent or the blocking incubation time. Consider trying a different blocking buffer.
High Antibody Concentration Reduce the concentration of the primary or secondary antibody.
Cross-Reactivity If possible, confirm the specificity of the primary antibody. Consider using a different antibody clone or a more specific detection method like LC-MS/MS.
Contaminated Reagents Use fresh, sterile buffers and reagents.

Q6: My DK-PGD2 ELISA results show high variability between replicates. What could be the reason?

High variability between replicates can compromise the reliability of your results. This is often due to technical inconsistencies during the assay procedure.

Troubleshooting Table for High ELISA Variability

Possible Cause Recommended Solution
Pipetting Errors Ensure accurate and consistent pipetting. Use calibrated pipettes and fresh tips for each sample and reagent.
Inadequate Mixing Thoroughly mix all reagents and samples before adding them to the wells.
Uneven Plate Washing Use an automated plate washer if available. If washing manually, ensure all wells are filled and emptied consistently.
Edge Effects Avoid using the outer wells of the plate, which are more susceptible to temperature fluctuations and evaporation. Fill these wells with buffer.
Inconsistent Incubation Conditions Ensure the plate is incubated at a stable and uniform temperature. Use a plate sealer to prevent evaporation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Q7: I am having difficulty achieving good chromatographic separation of DK-PGD2 from other prostaglandins. What can I do?

Co-elution of structurally similar prostaglandins is a common challenge in LC-MS/MS analysis.[6][7]

Troubleshooting Table for Poor Chromatographic Separation

Possible Cause Recommended Solution
Suboptimal Column Chemistry Experiment with different stationary phases. A phenyl-hexyl stationary phase has been shown to be effective for separating prostaglandin isomers.[6]
Inadequate Mobile Phase Gradient Optimize the gradient elution profile. A slower, more shallow gradient can improve the resolution of closely eluting compounds.
Incorrect Mobile Phase pH Adjusting the pH of the mobile phase can alter the ionization state and retention of prostaglandins, thereby improving separation.
Isomeric Interference Employ orthogonal chromatographic techniques, such as combining reverse-phase with chiral chromatography, to resolve isomers.[3]

Q8: My LC-MS/MS signal for DK-PGD2 is low and inconsistent. What are the likely causes?

Low and variable signals in LC-MS/MS can be due to analyte degradation, inefficient ionization, or matrix effects.

Troubleshooting Table for Low/Inconsistent LC-MS/MS Signal

Possible Cause Recommended Solution
Analyte Degradation As with ELISA, proper sample handling is critical. Keep samples on ice and analyze them as quickly as possible after collection and extraction.[6]
Inefficient Ionization Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature. Negative ion mode is typically used for prostaglandins.[6]
Matrix Effects Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances from the sample matrix.
Suboptimal Fragmentation Optimize the collision energy for the specific MRM transitions of DK-PGD2 to ensure efficient fragmentation and sensitive detection.
Use of Inappropriate Internal Standard Use a stable isotope-labeled internal standard for DK-PGD2 to correct for variability in extraction, chromatography, and ionization.

Experimental Protocols & Visualizations

DK-PGD2 Signaling Pathway

DK-PGD2 selectively binds to and activates the CRTH2 receptor, which is coupled to an inhibitory G-protein (Gαi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is distinct from the PGD2-DP1 receptor pathway, which involves a stimulatory G-protein (Gαs) and leads to an increase in cAMP.

DK_PGD2_Signaling DK_PGD2 DK-PGD2 CRTH2 CRTH2 (DP2 Receptor) DK_PGD2->CRTH2 Binds G_protein Gαi/βγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Response

Caption: DK-PGD2 signaling pathway via the CRTH2 receptor.

Experimental Workflow for DK-PGD2 Quantification

A typical workflow for the quantification of DK-PGD2 from biological samples involves several critical steps, from sample collection to data analysis.

experimental_workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase sample_collection 1. Sample Collection (with cyclooxygenase inhibitor) sample_processing 2. Sample Processing (Centrifugation at 4°C) sample_collection->sample_processing storage 3. Storage (-80°C) sample_processing->storage extraction 4. Extraction (e.g., Solid-Phase Extraction) storage->extraction analysis 5. Analysis (LC-MS/MS or ELISA) extraction->analysis data_acquisition 6. Data Acquisition analysis->data_acquisition data_analysis 7. Data Analysis (Quantification) data_acquisition->data_analysis interpretation 8. Interpretation of Results data_analysis->interpretation

Caption: General experimental workflow for DK-PGD2 quantification.

Logical Troubleshooting Flowchart for Inconsistent Results

When faced with inconsistent or unexpected results in DK-PGD2 research, a systematic troubleshooting approach is essential.

Caption: Troubleshooting flowchart for inconsistent DK-PGD2 results.

References

how to prevent degradation of 13,14-dihydro-15-keto PGD2 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 13,14-dihydro-15-keto Prostaglandin (B15479496) D2 (13,14-dihydro-15-keto PGD2). This guide provides detailed information, troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals successfully quantify this important metabolite while minimizing its degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is 13,14-dihydro-15-keto PGD2 and why is it important to measure?

13,14-dihydro-15-keto PGD2 is a metabolite of Prostaglandin D2 (PGD2), formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway. PGD2 itself is an unstable compound, making its direct measurement challenging as an indicator of its endogenous production. The quantification of its more stable metabolites, such as 13,14-dihydro-15-keto PGD2, serves as a reliable index of in vivo PGD2 production and, consequently, mast cell activation.

Q2: What are the main challenges in measuring 13,14-dihydro-15-keto PGD2?

The primary challenge is the inherent chemical instability of the molecule. Although more stable than its parent compound, 13,14-dihydro-15-keto PGD2 is susceptible to degradation, particularly under suboptimal pH and temperature conditions. Its structural similarity to other eicosanoids also necessitates highly specific analytical methods like mass spectrometry for accurate quantification.

Q3: What are the key factors that cause degradation of 13,14-dihydro-15-keto PGD2 during sample preparation?

Several factors can contribute to the degradation of 13,14-dihydro-15-keto PGD2:

  • pH: The molecule is prone to dehydration at both high and very low pH.

  • Temperature: Elevated temperatures accelerate the degradation process.

  • Presence of Albumin: Albumin has been shown to accelerate the decomposition of the closely related metabolite, 13,14-dihydro-15-keto-PGE2.[1][2]

  • Enzymatic Activity: Residual enzymatic activity in the sample can continue to metabolize the analyte.

  • Oxidation: Like other lipids, it can be susceptible to oxidation.

Q4: What is the recommended storage condition for samples intended for 13,14-dihydro-15-keto PGD2 analysis?

For long-term storage, samples should be kept at -80°C. If analysis is not performed immediately after collection, it is crucial to freeze the samples to preserve the integrity of the analyte. Avoid repeated freeze-thaw cycles, as this can lead to degradation. For short-term storage during sample preparation, it is advisable to keep samples on ice.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation and analysis of 13,14-dihydro-15-keto PGD2.

Issue Possible Cause Troubleshooting Steps
Low or no detectable analyte Analyte degradation during collection and storage.Ensure rapid processing of samples after collection. Add a prostaglandin synthetase inhibitor (e.g., indomethacin) and an antioxidant (e.g., BHT) immediately after collection. Store samples at -80°C and avoid freeze-thaw cycles.
Analyte degradation during extraction.Perform all extraction steps on ice or at 4°C. Ensure the pH of the sample is adjusted to a neutral or slightly acidic range (pH 6-7) before extraction. Use pre-chilled solvents.
Inefficient extraction.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the correct sorbent and elution solvents are used for SPE. For LLE, ensure appropriate solvent polarity and phase separation.
High variability between replicate samples Inconsistent sample handling.Standardize the entire sample preparation workflow. Ensure accurate and consistent timing for each step, especially incubation and evaporation. Use a stable isotope-labeled internal standard to correct for variability.
Incomplete inhibition of enzymatic activity.Add enzyme inhibitors at the time of sample collection. Process samples quickly to minimize enzymatic degradation.
Poor chromatographic peak shape Matrix effects from the biological sample.Improve the sample clean-up process. A more rigorous SPE protocol or a two-step extraction (LLE followed by SPE) might be necessary.
Inappropriate reconstitution solvent.After evaporation, reconstitute the sample in a solvent that is compatible with the initial mobile phase of the LC-MS/MS system.
Interference from other compounds Co-elution of structurally similar molecules.Optimize the chromatographic separation. This may involve adjusting the gradient, changing the column, or modifying the mobile phase composition.
Cross-reactivity in immunoassays.If using an immunoassay, be aware of potential cross-reactivity with other PGD2 metabolites. LC-MS/MS is the recommended method for high specificity.

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE) of 13,14-dihydro-15-keto PGD2 from Human Plasma

This protocol is a synthesized approach based on best practices for prostaglandin extraction.

Materials:

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 1 mL of plasma, add a prostaglandin synthetase inhibitor (e.g., indomethacin (B1671933) to a final concentration of 10 µg/mL) and an antioxidant (e.g., BHT to a final concentration of 0.005%).

    • Add a deuterated internal standard (e.g., 13,14-dihydro-15-keto PGD2-d4) to each sample for accurate quantification.

    • Acidify the plasma to pH 3-4 with 1% formic acid. This step is crucial for the efficient retention of prostaglandins (B1171923) on the C18 sorbent.

    • Vortex briefly and centrifuge at 1500 x g for 10 minutes at 4°C to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Wash the cartridge with 5 mL of hexane to remove non-polar lipids.

  • Elution:

    • Elute the 13,14-dihydro-15-keto PGD2 from the cartridge with 2 mL of ethyl acetate.

  • Drying and Reconstitution:

    • Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

G cluster_0 Sample Collection & Initial Handling cluster_1 Sample Preparation cluster_2 Analysis Collect_Sample Collect Biological Sample (Plasma, Urine, etc.) Add_Inhibitors Immediately Add Prostaglandin Synthetase Inhibitor & Antioxidant (BHT) Collect_Sample->Add_Inhibitors Add_IS Spike with Deuterated Internal Standard Add_Inhibitors->Add_IS Store Store at -80°C (if not processed immediately) Add_IS->Store Thaw Thaw Sample on Ice Store->Thaw Begin Processing Precipitate Protein Precipitation (if necessary) Thaw->Precipitate Extract Extraction (SPE or LLE) Precipitate->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for the preparation of biological samples for 13,14-dihydro-15-keto PGD2 analysis.

G cluster_factors Factors Promoting Degradation PGD2 Prostaglandin D2 (PGD2) (Unstable) Metabolite 13,14-dihydro-15-keto PGD2 (Target Analyte) PGD2->Metabolite Metabolism (15-PGDH) Degradation_Products Degradation Products (e.g., Dehydrated forms) Metabolite->Degradation_Products Degradation High_pH High pH High_pH->Metabolite Low_pH Low pH Low_pH->Metabolite High_Temp High Temperature High_Temp->Metabolite Albumin Albumin Albumin->Metabolite

Caption: Simplified relationship between PGD2, its metabolite, and factors promoting degradation.

References

Technical Support Center: Analysis of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2).

Frequently Asked Questions (FAQs)

Q1: What is the most common type of analytical column for DK-PGD2 separation?

A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent technique for the analysis of prostaglandins (B1171923) and their metabolites, including DK-PGD2.[1][2][3] C18 columns are the most frequently used stationary phases due to their hydrophobicity, which allows for good retention and separation of these lipid-based molecules.[1][3][4][5][6]

Q2: Are there other types of columns that can be used for DK-PGD2 analysis?

A2: Yes, other reversed-phase columns with different selectivities can be employed. For instance, C8 columns offer less retention than C18 columns, which can be useful if DK-PGD2 elutes too late. Phenyl-Hexyl columns provide alternative selectivity through pi-pi interactions, which can be beneficial for separating DK-PGD2 from closely related isomers or metabolites. For the separation of enantiomers (different spatial arrangements of the same molecule), chiral columns are necessary.

Q3: When should I consider using a chiral column for DK-PGD2 analysis?

A3: Chiral columns are essential when you need to separate the enantiomers of DK-PGD2. This is particularly important in pharmaceutical and biological studies, as different enantiomers of a compound can have distinct pharmacological activities. Chiral separation is a specialized technique, and column selection is often empirical, requiring screening of different chiral stationary phases.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Secondary Interactions with Column Silanols. Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the carboxyl group of DK-PGD2, leading to peak tailing.

    • Troubleshooting Tip: Add a small amount of an acidic modifier, such as formic acid or acetic acid (typically 0.1%), to the mobile phase. This will suppress the ionization of the silanol groups and the carboxyl group of the analyte, minimizing secondary interactions.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak fronting or tailing.

    • Troubleshooting Tip: Reduce the injection volume or dilute the sample.

  • Possible Cause 3: Inappropriate Injection Solvent. If the injection solvent is significantly stronger (more organic content) than the initial mobile phase, it can cause peak distortion.

    • Troubleshooting Tip: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Co-elution of DK-PGD2 with Other Prostaglandins or Isomers

  • Possible Cause 1: Insufficient Chromatographic Resolution. The selected column and mobile phase may not be optimal for separating DK-PGD2 from other structurally similar compounds in the sample.

    • Troubleshooting Tip 1: Optimize the Mobile Phase Gradient. A shallower gradient can improve the separation of closely eluting peaks.

    • Troubleshooting Tip 2: Try a Different Stationary Phase. If optimizing the mobile phase is not sufficient, a column with a different selectivity may be required. For example, if you are using a C18 column, consider a Phenyl-Hexyl or a C30 column.

    • Troubleshooting Tip 3: Adjust the Temperature. Changing the column temperature can alter the selectivity of the separation.

Issue 3: Low Signal Intensity or Poor Sensitivity

  • Possible Cause 1: Suboptimal Mass Spectrometry (MS) Conditions. For LC-MS/MS analysis, the ionization and fragmentation parameters may not be optimized for DK-PGD2.

    • Troubleshooting Tip: Perform a tuning and optimization of the MS parameters for DK-PGD2 using a pure standard. Negative ion mode electrospray ionization (ESI) is typically preferred for prostaglandins due to the presence of the carboxylic acid group.

  • Possible Cause 2: Sample Degradation. Prostaglandins can be unstable, especially in certain biological matrices or at room temperature.

    • Troubleshooting Tip: Keep samples on ice or at 4°C during preparation and in the autosampler. Minimize the time between sample preparation and analysis. Stability studies have shown that PGD2, a precursor to DK-PGD2, should be processed in less than 8 hours to ensure accurate measurement.[3]

Data Presentation: Comparison of Analytical Columns for Prostaglandin (B15479496) Analysis

While direct comparative data for DK-PGD2 across multiple columns is limited in the literature, the following table summarizes typical column characteristics and their suitability for prostaglandin analysis, which can be extrapolated to DK-PGD2.

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Key Features & Best Use For
Reversed-Phase
C18Octadecylsilane1.7 - 52.1 x 50-150General purpose, good retention for hydrophobic molecules like prostaglandins.[1][3][4][5][6]
C8Octylsilane1.7 - 52.1 x 50-150Less retentive than C18, useful for more polar prostaglandins or faster analysis.
Phenyl-HexylPhenyl-Hexyl3 - 52.1 x 150Alternative selectivity due to pi-pi interactions, beneficial for separating isomers.
C30Tridecylsilane2.62.1 x 100High shape selectivity, can be advantageous for resolving structurally similar isomers.[1]
Chiral
Chiralpak AD-HAmylose derivative54.6 x 250Normal-phase chiral separation of isomeric eicosanoids.[7]
Chiracel OJ-RHCellulose derivative52.1 x 150Reversed-phase chiral separation of prostaglandin enantiomers.[8]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC-MS/MS Method for DK-PGD2 Analysis

This protocol is a general guideline and should be optimized for your specific instrument and sample matrix.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing a pure standard of DK-PGD2.

Protocol 2: Sample Preparation from Biological Fluids (e.g., Plasma)

  • Acidification: Acidify the sample to pH 3-4 with a dilute acid (e.g., 1% formic acid). This ensures that DK-PGD2 is in its protonated form for efficient extraction.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

    • Elute DK-PGD2 with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_column_selection Column Selection & Method Development cluster_analysis Analysis start Biological Sample acidify Acidification (pH 3-4) start->acidify spe Solid-Phase Extraction (C18) acidify->spe evap Evaporation & Reconstitution spe->evap rp_hplc Reversed-Phase HPLC evap->rp_hplc c18 C18 Column (Initial Screening) rp_hplc->c18 General Purpose chiral Chiral Column (Enantiomer Separation) rp_hplc->chiral If Enantiomers phenyl Phenyl-Hexyl (Alternative Selectivity) c18->phenyl If Co-elution lcms LC-MS/MS Analysis c18->lcms phenyl->lcms chiral->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for DK-PGD2 analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol dk_pgd2 DK-PGD2 crth2 CRTH2 Receptor (GPCR) dk_pgd2->crth2 Binds to g_protein Gi Protein (αβγ) crth2->g_protein Activates ac Adenylyl Cyclase g_protein->ac αi inhibits ca_release ↑ Intracellular Ca²⁺ g_protein->ca_release βγ subunits activate PLC camp ↓ cAMP ac->camp cellular_response Cellular Response (e.g., Chemotaxis, Cytokine Release) camp->cellular_response ca_release->cellular_response

References

dealing with low abundance of 13,14-dihydro-15-keto prostaglandin D2 in samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the low abundance of DK-PGD2 in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is 13,14-dihydro-15-keto-PGD2 (DK-PGD2) and why is it difficult to measure?

A1: 13,14-dihydro-15-keto-PGD2 is a secondary metabolite of Prostaglandin D2 (PGD2), formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1] It is a potent and selective agonist for the CRTH2 receptor (also known as DP2), playing a significant role in type 2 inflammatory responses by inducing the migration of Th2 cells, eosinophils, and basophils.[1][2]

Several factors contribute to the difficulty in its measurement:

  • Low Abundance: As a downstream metabolite, its physiological concentrations are typically very low, often in the picogram per milliliter (pg/mL) range.[3][4]

  • Metabolic Instability: DK-PGD2 is not an end-product; it is an intermediate that undergoes further extensive degradation before excretion.[1][2] This inherent instability complicates accurate quantification.

  • Complex Matrices: It is measured in complex biological samples like plasma, urine, or tissue homogenates, which contain numerous interfering substances.[5][6]

Q2: What is the recommended analytical method for quantifying low levels of DK-PGD2?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for quantifying DK-PGD2 and other eicosanoids in biological matrices.[1][3] This technique offers the high sensitivity and specificity required to distinguish the analyte from a complex background and resolve it from structurally similar isomers.[3][7] While Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, it requires chemical derivatization to increase analyte volatility, adding complexity to sample preparation.[1][8] Immunoassays (like ELISA) are available for some prostaglandins (B1171923) but may suffer from cross-reactivity with other related metabolites.[9]

Q3: Why is a stable isotope-labeled internal standard essential for accurate quantification?

A3: A stable isotope-labeled internal standard, such as 13,14-dihydro-15-keto PGD2-d4, is critical for accurate quantification.[10] Prostaglandin analysis is susceptible to analyte loss during sample extraction and variability from ion suppression in the mass spectrometer source.[6] An ideal internal standard is chemically identical to the analyte but has a different mass. It is added at the very beginning of sample preparation and experiences the same processing and matrix effects as the target analyte. By measuring the ratio of the endogenous analyte to the known concentration of the internal standard, these sources of error can be effectively normalized, ensuring high accuracy and precision.[8]

Q4: What are the most critical steps in the experimental workflow to ensure success?

A4: The most critical steps are sample handling and preparation.

  • Sample Handling: Prostaglandins can be unstable and may be formed artificially after sample collection.[3][8] Samples should be collected with an anticoagulant (if plasma), immediately placed on ice, and processed quickly. The addition of an antioxidant like butylated hydroxytoluene (BHT) can prevent free radical-catalyzed peroxidation.[8] Long-term storage should be at -80°C to minimize degradation.[6]

  • Sample Preparation (Extraction): A robust extraction method is crucial to remove interfering substances like phospholipids (B1166683) and salts, which cause ion suppression, and to concentrate the analyte.[6] Solid-Phase Extraction (SPE) is highly effective for cleaning up prostaglandin samples from complex matrices like plasma or urine.[5][6]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of DK-PGD2.

Issue 1: No Signal or Very Weak DK-PGD2 Signal

Possible Cause Recommended Solution
Analyte Degradation Ensure samples were properly handled and stored (-80°C).[6] Minimize sample preparation time and keep samples on ice.[6][8] Prepare fresh standards and quality controls.
Inefficient Extraction Optimize the Solid-Phase Extraction (SPE) protocol. Ensure the correct sorbent, wash, and elution solvents are used. Including 1% formic acid in the loading mixture can improve recoveries from biological matrices.[5]
Suboptimal MS Parameters Tune the mass spectrometer specifically for your DK-PGD2 standard and internal standard. Prostaglandins typically ionize best in negative electrospray ionization (ESI) mode.[6] Optimize source parameters like capillary voltage and gas flows.
LC Method Issues Ensure the analytical column is not clogged or degraded. Inject a fresh standard directly to confirm column performance. Verify mobile phase composition and gradient.[11]
Instrument Malfunction Systematically check the instrument, from the autosampler to the MS detector. Confirm a stable spray at the ESI source and check for leaks or blockages.[11]

Issue 2: Poor Reproducibility and High Variability

Possible Cause Recommended Solution
Inconsistent Sample Preparation Strictly adhere to the validated sample preparation protocol for all samples, standards, and controls. Use an automated liquid handler if available to minimize pipetting errors.
Variable Matrix Effects Use a stable isotope-labeled internal standard (e.g., DK-PGD2-d4) to correct for variability.[10] Improve sample cleanup with a more rigorous SPE method to better remove phospholipids and salts.[6]
Injection Carryover Implement a stringent needle and injection port wash protocol in the autosampler using a strong organic solvent. Run blank injections after high-concentration samples to confirm the absence of carryover.[6]
Analyte Instability in Autosampler PGD2 and its metabolites can be unstable at room temperature.[8] Keep the autosampler temperature low (e.g., 4°C) during the analytical run.

Issue 3: Suspected Ion Suppression in LC-MS/MS

Possible Cause Recommended Solution
Co-elution with Matrix Components Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[6]
Insufficient Sample Cleanup Switch from a simple protein precipitation method to a more effective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove suppression-causing agents like phospholipids.[6][12]
Suboptimal Chromatography Modify the LC gradient to better separate DK-PGD2 from the ion-suppressing regions of the chromatogram. Consider a column with different chemistry or a smaller particle size (UHPLC) for improved resolution.[6]

Key Methodologies and Protocols

Protocol 1: Solid-Phase Extraction (SPE) of DK-PGD2 from Human Plasma

This protocol is a generalized procedure based on methods for similar prostaglandins and should be optimized for your specific application.[5][13]

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To a 1 mL aliquot of plasma, add 20 µL of a 100 ng/mL solution of DK-PGD2-d4 (internal standard).

    • Add 5 µL of 10% BHT to prevent oxidation.[8]

    • Acidify the sample by adding 50 µL of 2 N HCl or to a final concentration of 1% formic acid to protonate the analyte.[5][13] Vortex briefly.

  • SPE Column Conditioning:

    • Use a C18 reverse-phase SPE cartridge (e.g., 100 mg, 3 mL).

    • Condition the column by washing sequentially with 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the column to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE column. Apply a slight positive pressure to achieve a slow, consistent flow rate (approx. 0.5-1 mL/min).

  • Washing:

    • Wash the column with 3 mL of deionized water to remove salts and other polar interferences.

    • Wash the column with 3 mL of 15% ethanol (B145695) or a similar low-percentage organic solvent to remove less hydrophobic interferences.

    • Wash the column with 3 mL of hexane (B92381) to remove neutral lipids.

  • Elution:

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A: 20% Mobile Phase B) for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Prostaglandin Analysis

FeatureLC-MS/MSGC-MSELISA
Specificity Very HighHighModerate to High
Sensitivity Very High (pg/mL)[8]High (pg/mL)[4]High (pg/mL)[14]
Sample Prep Moderate (SPE required)Complex (Derivatization required)[8]Minimal to Moderate
Throughput ModerateLow to ModerateHigh
Multiplexing Yes (many analytes per run)[3]YesNo (one analyte per kit)
Cross-Reactivity MinimalMinimalPotential Issue[9]

Table 2: Reported Performance Data for Prostaglandin LC-MS/MS Assays

AnalyteMatrixLLOQ (pg/mL)LOD (pg/mL)Reference
PGD₂Cell Culture Medium10020[8]
PGE₂Cell Culture Medium10020[8]
PGD₂Rat Microdialysis50-[15]
PGE₂Rat Microdialysis25-[15]

LLOQ: Lower Limit of Quantitation; LOD: Limit of Detection. Data for PGD₂/PGE₂ are presented as a proxy for expected DK-PGD2 performance.

Visualized Workflows and Pathways

Biosynthesis and Signaling of DK-PGD2

DK_PGD2_Pathway cluster_biosynthesis Biosynthesis cluster_signaling CRTH2 Signaling AA Arachidonic Acid PGH2 PGH₂ AA->PGH2 COX-1/2 PGD2 PGD₂ PGH2->PGD2 PTGDS Keto_PGD2 15-keto PGD₂ (unstable intermediate) PGD2->Keto_PGD2 15-PGDH DK_PGD2 13,14-dihydro-15-keto-PGD₂ (DK-PGD₂) Keto_PGD2->DK_PGD2 15-oxo-PG Δ¹³-reductase CRTH2 CRTH2 Receptor DK_PGD2->CRTH2 Gai Gαi Protein CRTH2->Gai AC Adenylyl Cyclase Gai->AC Inhibition cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Chemotaxis) cAMP->Response

Caption: Biosynthesis of DK-PGD2 from arachidonic acid and its subsequent signaling via the CRTH2 receptor.

General Experimental Workflow for DK-PGD2 Quantification

DK_PGD2_Workflow Start Sample Collection (Plasma, Urine, etc.) Spike Add Antioxidant (BHT) & Stable Isotope Internal Std (e.g., DK-PGD₂-d₄) Start->Spike Extract Solid-Phase Extraction (SPE) (Cleanup & Concentration) Spike->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis (Negative ESI, MRM Mode) Reconstitute->Analyze Data Data Processing (Calculate Analyte/IS Ratio) Analyze->Data End Final Concentration Data->End

Caption: A typical workflow for the quantification of DK-PGD2 from biological samples using LC-MS/MS.

Troubleshooting Logic for Low Signal Intensity

Troubleshooting_Logic Start Problem: Low or No Signal Check_Std Inject Fresh Standard (Bypass Sample Prep). Signal OK? Start->Check_Std Check_MS Check MS Performance: - Stable ESI Spray? - Correct Tuning? - Clean Source? Check_Std->Check_MS No Check_Prep Problem is Sample Prep: - Analyte Degradation? - Poor SPE Recovery? - Incorrect pH? Check_Std->Check_Prep Yes Check_LC Check LC System: - Column Clogged? - Correct Mobile Phase? - Leaks Present? Check_MS->Check_LC MS OK Solution_MS Solution: Clean Source, Retune MS Check_MS->Solution_MS MS Issue Solution_LC Solution: Replace Column, Check Lines Check_LC->Solution_LC LC Issue Solution_Prep Solution: Use Fresh Samples, Optimize SPE Protocol Check_Prep->Solution_Prep

Caption: A decision tree for troubleshooting the root cause of low or no analytical signal for DK-PGD2.

References

quality control measures for 13,14-dihydro-15-keto PGD2 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance and troubleshooting for the quantitative analysis of 13,14-dihydro-15-keto-prostaglandin D2 (13,14-dihydro-15-keto-PGD2), a key metabolite of PGD2. This resource is intended for researchers, scientists, and drug development professionals utilizing methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays.

Frequently Asked Questions (FAQs)

Q1: Why is 13,14-dihydro-15-keto-PGD2 measured instead of its parent compound, PGD2?

A1: PGD2 is an unstable compound in vivo and in vitro, making its direct quantification an unreliable indicator of its endogenous production. Its metabolite, 13,14-dihydro-15-keto-PGD2, is more stable and has a longer half-life in circulation, making it a more reliable biomarker for in vivo PGD2 production and mast cell activation.

Q2: What are the primary methods for analyzing 13,14-dihydro-15-keto-PGD2?

A2: The two primary methods are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays (e.g., ELISA, RIA). LC-MS/MS offers high selectivity and sensitivity without the need for derivatization. Immunoassays are also widely used but can be susceptible to cross-reactivity and matrix effects.

Q3: How should I handle and store my biological samples to ensure the stability of 13,14-dihydro-15-keto-PGD2?

A3: Due to the inherent instability of prostaglandins, proper sample handling is critical. Samples should be collected and immediately placed on ice. It is recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), to prevent free radical-catalyzed peroxidation. For short-term storage, samples should be kept at -20°C, and for long-term storage, -80°C is required to prevent degradation. Avoid repeated freeze-thaw cycles.

Q4: What is the metabolic pathway leading to 13,14-dihydro-15-keto-PGD2?

A4: Prostaglandin (B15479496) D2 (PGD2) is metabolized via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway. This involves a two-step process where PGD2 is first converted to 15-keto-PGD2, which is then rapidly reduced to 13,14-dihydro-15-keto-PGD2.

PGD2 Metabolic Pathway

PGD2_Metabolism PGD2 Prostaglandin D2 (PGD2) 15_keto_PGD2 15-keto-PGD2 PGD2->15_keto_PGD2 15-hydroxy PGDH dihydro_keto_PGD2 13,14-dihydro-15-keto-PGD2 15_keto_PGD2->dihydro_keto_PGD2 15-oxo-prostaglandin Δ13-reductase Further_Metabolites Further Metabolites (e.g., 11β-hydroxy compounds) dihydro_keto_PGD2->Further_Metabolites Metabolism LCMS_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample_Collection 1. Sample Collection (add antioxidant) Spiking 2. Spike with Internal Standard Sample_Collection->Spiking Acidification 3. Acidification (pH 3.5) Spiking->Acidification Loading 5. Load Sample Acidification->Loading Conditioning 4. Condition C18 Column Conditioning->Loading Washing 6. Wash Column Loading->Washing Elution 7. Elute Analyte Washing->Elution Drying 8. Dry Eluate Elution->Drying Reconstitution 9. Reconstitute Drying->Reconstitution LCMS 10. LC-MS/MS Analysis Reconstitution->LCMS Immunoassay_Workflow Plate_Prep 1. Prepare Standards & Samples Add_Ab 2. Add Antibody to Plate Wells Plate_Prep->Add_Ab Add_Conjugate 3. Add Enzyme Conjugate Add_Ab->Add_Conjugate Incubate1 4. Incubate (Competition) Add_Conjugate->Incubate1 Wash1 5. Wash Plate Incubate1->Wash1 Add_Substrate 6. Add Substrate Wash1->Add_Substrate Incubate2 7. Incubate (Color Development) Add_Substrate->Incubate2 Stop_Reaction 8. Stop Reaction Incubate2->Stop_Reaction Read_Plate 9. Read Absorbance Stop_Reaction->Read_Plate Calculate 10. Calculate Results Read_Plate->Calculate

Technical Support Center: Analysis of 13,14-dihydro-15-keto Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2). Our aim is to address common challenges encountered during the mass spectrometric analysis of this lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What is 13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2) and why is it important?

A1: this compound (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1] It is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] This interaction makes DK-PGD2 a key player in allergic inflammation and a target of interest in drug development for conditions like asthma.

Q2: What is the exact mass and molecular formula of DK-PGD2?

A2: The molecular formula of DK-PGD2 is C₂₀H₃₂O₅, and its monoisotopic mass is 352.22497 g/mol .[2] This information is critical for accurate mass spectrometer calibration and data processing.

Q3: Which ionization mode is best suited for DK-PGD2 analysis?

A3: Due to the presence of a carboxylic acid group, negative ion mode electrospray ionization (ESI) is generally the most effective and commonly used method for the analysis of prostaglandins (B1171923), including DK-PGD2. This mode facilitates the formation of the deprotonated molecule [M-H]⁻.

Q4: What are the expected major ions for DK-PGD2 in mass spectrometry?

A4: In negative ion mode ESI, the primary ion observed will be the deprotonated molecule, [M-H]⁻, at an m/z of 351.2177. In positive ion mode, the protonated molecule, [M+H]⁺, at an m/z of 353.2323 may be observed, along with potential adducts.

Q5: Why is a deuterated internal standard essential for accurate quantification of DK-PGD2?

A5: The use of a stable isotope-labeled internal standard, such as 13,14-dihydro-15-keto PGD2-d4, is crucial for accurate and precise quantification. These standards are chemically identical to the analyte but have a different mass. They are added to the sample at the beginning of the workflow to account for analyte loss during sample preparation and for variations in ionization efficiency (matrix effects).

Interpreting Mass Spectra of DK-PGD2

The interpretation of mass spectra for DK-PGD2 can be challenging due to its complex structure and potential for in-source fragmentation or degradation. Below is a summary of expected mass spectral data.

Key Mass Spectral Data
ParameterValueSource
Molecular FormulaC₂₀H₃₂O₅PubChem
Monoisotopic Mass352.22497 g/mol PubChem
Precursor Ion ([M-H]⁻)m/z 351.2177PubChem
Precursor Ion ([M+H]⁺)m/z 353.2323PubChem
Fragmentation Pattern and MRM Transitions

In negative ion mode, the fragmentation of the [M-H]⁻ precursor ion (m/z 351.2) typically involves sequential losses of water (H₂O). Based on data for similar prostaglandins, the following Multiple Reaction Monitoring (MRM) transitions are proposed for quantification and confirmation:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossUse
351.2333.2H₂OQuantification
351.2315.22H₂OConfirmation

Note: Optimal collision energies should be determined empirically on your specific instrument.

Experimental Protocols

A detailed experimental protocol for the analysis of DK-PGD2 in biological matrices is provided below. This protocol is a general guideline and may require optimization for specific applications.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment : Acidify the liquid biological sample (e.g., urine, plasma) to a pH of approximately 3.0 with a dilute acid (e.g., formic acid). This step is crucial for efficient extraction of the acidic prostaglandin.

  • Internal Standard Spiking : Add the deuterated internal standard (e.g., DK-PGD2-d4) to the sample.

  • SPE Cartridge Conditioning : Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water (pH 3.0).

  • Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.

  • Elution : Elute the DK-PGD2 and internal standard from the cartridge using a suitable organic solvent such as methyl formate (B1220265) or ethyl acetate.

  • Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for good separation.

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient : A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. An example gradient is as follows:

    • 0-2 min: 20% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 20% B and equilibrate.

  • Flow Rate : 0.2-0.4 mL/min.

  • Injection Volume : 5-10 µL.

  • Mass Spectrometer : A triple quadrupole mass spectrometer is ideal for targeted quantification using MRM.

  • Ionization : ESI in negative ion mode.

  • MS Parameters : Optimize source parameters (e.g., capillary voltage, gas flows, temperature) according to the instrument manufacturer's recommendations.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Signal 1. Analyte Degradation : DK-PGD2 is known to be unstable, especially in aqueous solutions at high or low pH.[3][4] 2. Poor Extraction Recovery : Inefficient sample clean-up can lead to analyte loss. 3. Matrix Effects : Co-eluting compounds from the biological matrix can suppress the ionization of DK-PGD2.[5] 4. Incorrect MS Parameters : Suboptimal source conditions or MRM transitions.1. Minimize Sample Handling Time : Process samples quickly and keep them on ice. Store samples at -80°C for long-term storage.[6] Ensure the pH of the sample and solutions is controlled. 2. Optimize SPE Protocol : Ensure proper conditioning, loading, washing, and elution steps. Check the pH of the sample before loading. 3. Improve Chromatographic Separation : Adjust the LC gradient to separate DK-PGD2 from interfering matrix components. Dilute the sample if sensitivity allows. Use a deuterated internal standard to compensate for matrix effects. 4. Optimize MS Parameters : Perform a tuning and calibration of the mass spectrometer. Optimize collision energies for the specific MRM transitions.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload : Injecting too much sample. 2. Inappropriate Mobile Phase : pH or solvent composition may not be optimal. 3. Column Degradation : The column may be old or contaminated.1. Reduce Injection Volume or Sample Concentration . 2. Ensure Mobile Phase pH is Appropriate for the Analyte : For acidic compounds like DK-PGD2, a low pH mobile phase (e.g., with 0.1% formic acid) is generally recommended. 3. Wash or Replace the Column : Flush the column with a strong solvent. If the problem persists, replace the column.
Inconsistent Retention Time 1. LC System Not Equilibrated : Insufficient time for the column to re-equilibrate between injections. 2. Fluctuations in Mobile Phase Composition : Improperly mixed solvents or pump issues. 3. Temperature Variations : Inconsistent column temperature.1. Increase Equilibration Time in the LC gradient. 2. Prepare Fresh Mobile Phases and ensure they are properly degassed. Check the LC pump for proper functioning. 3. Use a Column Oven to maintain a constant temperature.
Presence of Unexpected Adducts 1. Contaminants in the Mobile Phase or Sample : Sodium ([M+Na]⁺) and potassium ([M+K]⁺) are common adducts in positive ion mode. 2. High Analyte Concentration : Can promote the formation of dimers or other adducts.1. Use High-Purity Solvents and Additives : LC-MS grade solvents are recommended. Ensure glassware is thoroughly cleaned to avoid sodium contamination. 2. Dilute the Sample .

Visualizations

DK-PGD2 Signaling Pathway

DK_PGD2_Signaling DK-PGD2 Signaling via CRTH2/DP2 Receptor DK_PGD2 13,14-dihydro-15-keto Prostaglandin D2 CRTH2 CRTH2/DP2 Receptor (G-protein coupled receptor) DK_PGD2->CRTH2 Binds to Gi Gi Protein CRTH2->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Induces Cellular_Response Cellular Response (e.g., chemotaxis, cytokine release) Ca2_release->Cellular_Response Leads to

Caption: Signaling cascade of DK-PGD2 through the CRTH2/DP2 receptor.

Experimental Workflow for DK-PGD2 Analysis

experimental_workflow LC-MS/MS Workflow for DK-PGD2 Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result sample Biological Sample (e.g., urine, plasma) spike Spike with Deuterated Internal Standard sample->spike acidify Acidify to pH 3.0 spike->acidify spe Solid-Phase Extraction (SPE) on C18 Cartridge acidify->spe elute Elute and Evaporate spe->elute reconstitute Reconstitute in Mobile Phase elute->reconstitute lc_ms LC-MS/MS Analysis (Negative Ion Mode ESI) reconstitute->lc_ms data_processing Data Processing (Integration and Quantification) lc_ms->data_processing result Concentration of DK-PGD2 data_processing->result

Caption: A typical experimental workflow for DK-PGD2 analysis.

References

Validation & Comparative

A Comparative Analysis of 13,14-dihydro-15-keto Prostaglandin D2 and Prostaglandin D2 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) and its parent molecule, prostaglandin D2 (PGD2). This analysis is supported by experimental data on receptor binding, signaling pathways, and cellular responses, with detailed methodologies for key experiments.

Introduction

Prostaglandin D2 (PGD2) is a primary cyclooxygenase metabolite of arachidonic acid, predominantly produced by mast cells, and plays a pivotal role in allergic and inflammatory responses. Its biological effects are mediated through two distinct G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. PGD2 is rapidly metabolized in vivo to various products, including 13,14-dihydro-15-keto PGD2 (DK-PGD2). Understanding the distinct activities of PGD2 and its metabolites is crucial for developing targeted therapeutic interventions. This guide focuses on the comparative activity of PGD2 and its key metabolite, DK-PGD2.

Receptor Binding Affinity and Selectivity

A primary distinction between PGD2 and DK-PGD2 lies in their receptor binding profiles. While PGD2 is a potent agonist for both DP1 and CRTH2/DP2 receptors, DK-PGD2 exhibits remarkable selectivity for the CRTH2/DP2 receptor, with significantly diminished affinity for the DP1 receptor.[1] This selectivity is a defining feature of DK-PGD2's biological activity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundCRTH2/DP2 Receptor (Ki, nM)DP1 Receptor (Ki, nM)Selectivity (DP1 Ki / CRTH2 Ki)
Prostaglandin D2 (PGD2)2.4 - 31.3~38~1-16
13,14-dihydro-15-keto PGD2 (DK-PGD2)2.91 - 160>30,000>2000

Data compiled from multiple sources.[2][3]

Signaling Pathways

The differential receptor activation by PGD2 and DK-PGD2 leads to the engagement of distinct intracellular signaling cascades.

  • PGD2: As a dual agonist, PGD2 can initiate two opposing signaling pathways. Activation of the Gs-coupled DP1 receptor leads to an increase in intracellular cyclic AMP (cAMP), which is often associated with smooth muscle relaxation and anti-inflammatory effects.[4] Conversely, activation of the Gi-coupled CRTH2/DP2 receptor inhibits adenylyl cyclase, leading to a decrease in cAMP and a concomitant increase in intracellular calcium ([Ca2+]i), which triggers pro-inflammatory cellular responses such as chemotaxis.[1][3]

  • DK-PGD2: Due to its high selectivity for the CRTH2/DP2 receptor, DK-PGD2 primarily activates the Gi-coupled pathway, resulting in decreased cAMP and increased intracellular calcium mobilization, thereby mediating pro-inflammatory effects.[1]

G_protein_signaling cluster_pgd2 PGD2 cluster_dk_pgd2 DK-PGD2 cluster_receptors Receptors cluster_g_proteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers PGD2 PGD2 DP1 DP1 PGD2->DP1 CRTH2 CRTH2/DP2 PGD2->CRTH2 DK_PGD2 DK_PGD2 DK_PGD2->CRTH2 Gs Gs DP1->Gs Gi Gi CRTH2->Gi AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec Ca_inc ↑ [Ca2+]i PLC->Ca_inc

Caption: PGD2 and DK-PGD2 signaling pathways.

Functional Activity: Cellular Responses

The selective activation of the CRTH2/DP2 receptor by DK-PGD2 translates to its potent activity in mediating pro-inflammatory cellular responses, particularly the migration of eosinophils and type 2 innate lymphoid cells (ILC2s).

Table 2: Comparative Functional Potency (EC50, nM)

AssayProstaglandin D2 (PGD2)13,14-dihydro-15-keto PGD2 (DK-PGD2)
Eosinophil Shape Change0.7 ± 0.22.7 ± 2.3
ILC2 Migration17.4 ± 3.914.2 ± 3.4

Data from a study on cells from atopic asthmatic patients.[5]

The data indicates that both PGD2 and DK-PGD2 are potent inducers of eosinophil shape change and ILC2 migration, with DK-PGD2 showing comparable or slightly lower potency than PGD2 in these CRTH2/DP2-mediated events.[5]

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of PGD2 and DK-PGD2 for DP1 and CRTH2/DP2 receptors.

Methodology:

  • Cell Culture and Membrane Preparation: HEK293 cells are transiently or stably transfected to express either the human DP1 or CRTH2/DP2 receptor. The cells are harvested, and crude membrane preparations are isolated by centrifugation.

  • Radioligand Binding: Membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]PGD2) and varying concentrations of the unlabeled competitor compounds (PGD2 or DK-PGD2).

  • Incubation and Separation: The binding reaction is allowed to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration following receptor activation.

Methodology:

  • Cell Culture and Dye Loading: Cells expressing the CRTH2/DP2 receptor (e.g., transfected K562 cells or primary Th2 cells) are seeded in 96-well plates.[3] The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2-AM, which becomes fluorescent upon binding to free calcium.[6]

  • Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. The test compounds (PGD2 or DK-PGD2) at various concentrations are added to the wells.

  • Fluorescence Measurement: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value (the concentration that elicits 50% of the maximal response) is calculated.

Calcium_Mobilization_Workflow start Start cell_culture Culture CRTH2-expressing cells in 96-well plate start->cell_culture dye_loading Load cells with calcium-sensitive dye (e.g., Fura-2-AM) cell_culture->dye_loading instrument_setup Place plate in fluorometric reader dye_loading->instrument_setup compound_addition Add PGD2 or DK-PGD2 at various concentrations instrument_setup->compound_addition fluorescence_measurement Measure fluorescence change over time compound_addition->fluorescence_measurement data_analysis Analyze data: Generate dose-response curve and calculate EC50 fluorescence_measurement->data_analysis end End data_analysis->end

References

A Comparative Guide to DK-PGD2 Quantification: ELISA vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of prostaglandin (B15479496) D2 (PGD2), a critical lipid mediator involved in allergic inflammation and various physiological processes.[1][2] As a downstream product, DK-PGD2 serves as a key biomarker for mast cell activation and PGD2-mediated signaling, particularly through the DP2 receptor (also known as CRTH2), which drives pro-inflammatory responses in conditions like asthma.[2][3] Accurate quantification of DK-PGD2 in biological matrices is therefore essential for researchers in immunology, inflammation, and drug development.

This guide provides an objective comparison of the two most common analytical methods for DK-PGD2 quantification: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into their respective principles, experimental protocols, performance metrics, and suitability for different research applications.

Biological Context: The PGD2/DK-PGD2 Signaling Pathway

PGD2 is synthesized from arachidonic acid and exerts its effects by binding to two primary receptors: DP1 and DP2.[1] DK-PGD2, an enzymatic degradation product of PGD2, is a highly selective agonist for the DP2 receptor.[2] Activation of the DP2 pathway on immune cells like T-helper 2 (Th2) cells, eosinophils, and innate lymphoid cells type 2 (ILC2s) promotes chemotaxis and the release of inflammatory cytokines, amplifying the allergic cascade.[2][3]

DK_PGD2_Signaling_Pathway cluster_synthesis Synthesis & Metabolism cluster_signaling Receptor Signaling cluster_outcome Pathophysiological Outcome Arachidonic_Acid Arachidonic_Acid PGH2 PGH2 Arachidonic_Acid->PGH2 PGD2 PGD2 PGH2->PGD2 PGD Synthase DK-PGD2 DK-PGD2 PGD2->DK-PGD2 Enzymatic Degradation DP2_Receptor DP2_Receptor DK-PGD2->DP2_Receptor Agonist Cellular_Response Immune Cell Activation (Eosinophils, Th2, ILC2s) DP2_Receptor->Cellular_Response Inflammatory_Cascade Inflammatory Cascade (e.g., Asthma) Cellular_Response->Inflammatory_Cascade

Caption: PGD2 metabolism and signaling pathway via the DP2 receptor.

Methodology Comparison

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA for small molecules like DK-PGD2 typically employs a competitive format. In this setup, DK-PGD2 in the sample competes with a labeled (e.g., biotinylated) DK-PGD2 conjugate for a limited number of binding sites on a specific antibody coated onto a microplate. The resulting signal is inversely proportional to the amount of DK-PGD2 in the sample.

Competitive_ELISA_Workflow Plate_Coated 1. Plate Coated with Anti-DK-PGD2 Antibody Add_Sample 2. Add Sample/Standard and Biotinylated DK-PGD2 Plate_Coated->Add_Sample Incubate_Compete 3. Incubate: Competition Occurs Add_Sample->Incubate_Compete Wash_1 4. Wash to Remove Unbound Reagents Incubate_Compete->Wash_1 Add_HRP 5. Add Streptavidin-HRP Wash_1->Add_HRP Wash_2 6. Wash to Remove Unbound Enzyme Add_HRP->Wash_2 Add_Substrate 7. Add TMB Substrate Wash_2->Add_Substrate Develop_Color 8. Color Develops (Inverse to Sample Conc.) Add_Substrate->Develop_Color Stop_Read 9. Add Stop Solution & Read at 450 nm Develop_Color->Stop_Read

Caption: Workflow for a competitive ELISA for DK-PGD2 quantification.

Experimental Protocol (ELISA)

This protocol is a generalized representation based on commercially available competitive ELISA kits.[4][5][6][7]

  • Reagent Preparation: Prepare all reagents, including standards, samples, and wash buffers, according to the kit manual. Reconstitute lyophilized standards to create a stock solution and perform serial dilutions to generate a standard curve (e.g., 1000 pg/mL down to ~15 pg/mL).[7]

  • Sample Incubation: Add 50 µL of standard or sample to each well of the antibody-pre-coated microplate.

  • Competitive Reaction: Immediately add 50 µL of biotinylated DK-PGD2 conjugate to each well. Mix gently and incubate for 1 hour at 37°C.[4][6]

  • Washing: Aspirate the liquid from each well and wash the plate 3-5 times with 1x Wash Buffer.[4]

  • Enzyme Conjugation: Add 100 µL of Streptavidin-HRP working solution to each well and incubate for 30-60 minutes at 37°C.[6]

  • Final Wash: Repeat the wash step (step 4) five times.

  • Substrate Reaction: Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at 37°C in the dark.[6]

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader. The concentration of DK-PGD2 is determined by comparing the sample OD to the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive analytical technique. It involves a two-step process: first, the sample is injected into a liquid chromatograph (LC) where DK-PGD2 is separated from other molecules based on its physicochemical properties. Second, the separated DK-PGD2 enters a tandem mass spectrometer (MS/MS), where it is ionized, selected by its specific mass-to-charge ratio (m/z), fragmented, and the resulting fragments are detected. This process allows for unambiguous identification and quantification.

LCMS_Workflow Sample_Prep 1. Sample Preparation (e.g., Solid Phase Extraction) LC_Separation 2. LC Separation (Reverse-Phase Column) Sample_Prep->LC_Separation Ionization 3. Ionization (Electrospray - ESI) LC_Separation->Ionization Q1 4. Mass Analyzer 1 (Q1) Selects Parent Ion (m/z) Ionization->Q1 Q2 5. Collision Cell (Q2) Fragments Parent Ion Q1->Q2 Q3 6. Mass Analyzer 2 (Q3) Selects Fragment Ions (m/z) Q2->Q3 Detector 7. Detector Signal is Proportional to Conc. Q3->Detector

Caption: General workflow for DK-PGD2 quantification by LC-MS/MS.

Experimental Protocol (LC-MS/MS)

This protocol is a composite based on established methods for prostaglandin analysis.[8][9][10]

  • Sample Preparation:

    • Spike the biological sample (e.g., plasma, cell culture supernatant) with a known amount of a stable isotope-labeled internal standard (e.g., d4-PGD2).[8]

    • Perform solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.

  • Chromatographic Separation:

    • Inject the extracted sample into an HPLC or UPLC system.

    • Separate the analytes on a reverse-phase C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).[11] The chromatographic conditions must be optimized to resolve DK-PGD2 from its isomers like PGE2.[8][9]

  • Mass Spectrometric Detection:

    • The column eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source operating in negative ion mode.[10]

    • Set the instrument to Multiple Reaction Monitoring (MRM) mode.

    • MRM Transition 1 (Analyte): Monitor the transition of the DK-PGD2 parent ion (precursor) to a specific product ion (fragment).

    • MRM Transition 2 (Internal Standard): Monitor the transition for the stable isotope-labeled internal standard.

  • Data Analysis:

    • Quantify DK-PGD2 by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve generated from standards of known concentrations.

Performance Comparison

The choice between ELISA and LC-MS/MS often depends on a trade-off between throughput, specificity, and cost.

FeatureELISALC-MS/MSJustification & Citations
Specificity Moderate to HighVery HighELISA specificity depends on the antibody and is prone to cross-reactivity with structurally similar prostaglandins (B1171923) (isomers).[9][10][12] LC-MS/MS achieves very high specificity by separating isomers chromatographically and detecting molecules based on unique parent-fragment ion transitions.[8][13]
Sensitivity (LLOQ) ~10-20 pg/mL~20-50 pg/mLCommercial PGD2 ELISA kits report sensitivities around 9-15 pg/mL.[7] Published LC-MS/MS methods for PGD2 report LLOQs in the range of 25-50 pg/mL.[9][10]
Dynamic Range NarrowWideELISA typically has a narrow linear range (e.g., 15-1000 pg/mL), often requiring sample dilution.[7][14] LC-MS/MS offers a much wider linear dynamic range, often spanning several orders of magnitude (e.g., 1 pg to 100 ng).[13]
Throughput HighModerate to HighELISA is well-suited for high-throughput screening using 96-well plates. Modern LC-MS/MS systems with autosamplers can achieve high throughput, but run times per sample are typically longer than the "hands-on" time per sample for ELISA.[12][14]
Multiplexing Limited (Typically 1 analyte/well)HighStandard ELISA measures a single analyte.[15] LC-MS/MS can be easily adapted to simultaneously quantify multiple prostaglandins and other lipids in a single run.[9][12]
Cost (Per Sample) LowerHigherELISA kits are relatively inexpensive, and the required equipment (plate reader) is common.[15] LC-MS/MS instruments represent a significant capital investment, and operational costs are higher.
Sample Prep MinimalMore ComplexELISA often requires simple sample dilution.[12] LC-MS/MS requires a more laborious solid-phase extraction step to remove matrix interferences.[8]

Summary of Advantages and Disadvantages

MethodAdvantagesDisadvantages
ELISA - High throughput and suitable for screening large sample numbers.- Lower cost per sample and less expensive equipment.[15]- Easy-to-follow protocols and minimal sample preparation.- High sensitivity can be achieved.[15]- Potential for cross-reactivity with related molecules, leading to overestimation.[10][12]- Narrower dynamic range often requires sample dilution.[16]- "Single-plex" nature; measures only one analyte at a time.[15]- Susceptible to matrix effects that can interfere with antibody binding.
LC-MS/MS - Very high specificity and accuracy due to separation and mass-based detection.[8][13]- Ability to multiplex and measure multiple analytes in one run.[9][12]- Wide linear dynamic range reduces the need for sample dilutions.[13]- Considered the "gold standard" for quantitative analysis of small molecules.[13]- Higher initial instrument and maintenance costs.- More complex and time-consuming sample preparation (e.g., SPE).[8]- Requires specialized technical expertise to operate and develop methods.- Lower throughput per instrument compared to a multi-plate ELISA workflow.

Conclusion and Recommendations

Both ELISA and LC-MS/MS are powerful techniques for the quantification of DK-PGD2, but their suitability depends on the specific research question.

  • ELISA is an excellent choice for high-throughput screening , such as in early-stage drug discovery, or for studies where a large number of samples need to be analyzed cost-effectively and the absolute specificity is less critical than identifying relative changes.

  • LC-MS/MS is the superior method for validation studies, clinical research, and any application requiring high specificity and accurate quantification . Its ability to distinguish DK-PGD2 from its isomers and to simultaneously measure other lipid mediators makes it the gold standard for detailed mechanistic studies and for developing precise biomarker data.[8][12][13]

For drug development professionals and researchers aiming to publish robust, quantitative data on DK-PGD2, an ideal workflow may involve using ELISA for initial screening followed by LC-MS/MS for validation and confirmation of key findings. This approach leverages the high throughput of ELISA and the high specificity and accuracy of LC-MS/MS.

References

Validating 13,14-dihydro-15-keto PGD2 as a Clinical Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 13,14-dihydro-15-keto PGD2 (DK-PGD2) with other key biomarkers, supported by experimental data and detailed methodologies. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to evaluate the utility of DK-PGD2 as a clinical biomarker in their respective fields of study.

Introduction to DK-PGD2 as a Biomarker

Prostaglandin (B15479496) D2 (PGD2) is a primary mediator released predominantly by activated mast cells, playing a crucial role in allergic and inflammatory responses. However, PGD2 is highly unstable, making it a challenging biomarker for direct measurement. Its metabolites, which are more stable, offer a reliable alternative for assessing mast cell activation in vivo.[1][2] Among these, 13,14-dihydro-15-keto PGD2 (DK-PGD2) has emerged as a promising candidate. This guide explores its validation and compares it with other relevant PGD2 metabolites and established biomarkers.

Comparative Data of PGD2 Metabolites and Other Biomarkers

The clinical utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease activity. The following tables summarize quantitative data comparing DK-PGD2 and other PGD2 metabolites with established biomarkers in relevant disease contexts.

Table 1: Urinary PGD2 Metabolite Levels in Systemic Mastocytosis (SM) vs. Healthy Controls

BiomarkerPatient GroupMean Urinary Level (ng/mg Creatinine)Percentage of Patients with Elevated Levelsp-value vs. Controls
Tetranor PGDMSystemic Mastocytosis (n=17)37.265%< 0.01
Tetranor PGDMHealthy Controls (n=16)11.5N/AN/A
N-methylhistamineSystemic MastocytosisFold increase less than PGD-M--

*Tetranor PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranor-prostan-1,20-dioic acid) is a major downstream metabolite of DK-PGD2. Data from Cho et al. suggests that the major urinary metabolite of PGD2 (PGD-M) is a more sensitive diagnostic indicator of mastocytosis than N-methylhistamine.[1][3]

Table 2: Plasma 9α,11β-PGF2 Levels in Asthmatic Patients vs. Healthy Controls

BiomarkerPatient GroupBaseline Plasma LevelPost-Allergen Challenge
9α,11β-PGF2Allergic Asthma (n=32)No significant difference from controlsSignificant early increase
9α,11β-PGF2Healthy Controls (n=50)-No significant change
Serum TryptaseAllergic Asthma (n=32)No significant difference from controlsNo significant change

This study highlights that plasma 9α,11β-PGF2 is a sensitive marker of mast cell activation following allergen challenge in asthmatic patients.[2][4]

Signaling Pathways and Metabolic Fate of PGD2

Understanding the metabolic pathway of PGD2 and its subsequent signaling is crucial for interpreting biomarker data.

PGD2_Metabolism_and_Signaling PGD2 Metabolic Pathway and Receptor Signaling Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) PGD2->DK_PGD2 15-hydroxy PGDH 9a,11b_PGF2 9α,11β-PGF2 PGD2->9a,11b_PGF2 11-keto reductase DP1_Receptor DP1 Receptor PGD2->DP1_Receptor DP2_Receptor DP2 Receptor (CRTH2) PGD2->DP2_Receptor Tetranor_PGDM Tetranor PGDM (Urinary Metabolite) DK_PGD2->Tetranor_PGDM Further Metabolism DK_PGD2->DP2_Receptor Selective Agonist Anti_Inflammatory Anti-Inflammatory Effects (e.g., Vasodilation, Inhibition of cell migration) DP1_Receptor->Anti_Inflammatory Pro_Inflammatory Pro-Inflammatory Effects (e.g., Chemotaxis of Th2 cells, eosinophils, basophils) DP2_Receptor->Pro_Inflammatory

Caption: PGD2 metabolism to DK-PGD2 and signaling.

Experimental Protocols

Accurate and reproducible measurement of DK-PGD2 is paramount for its validation as a clinical biomarker. Below are detailed methodologies for its quantification in biological samples.

Quantification of DK-PGD2 in Urine by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on competitive ELISA principles, adapted from commercially available kits for similar prostaglandin metabolites.

Materials:

  • ELISA plate pre-coated with goat anti-rabbit IgG

  • 13,14-dihydro-15-keto-PGF2α (PGFM) standard (structurally similar to DK-PGD2)

  • DK-PGD2-peroxidase conjugate

  • Rabbit anti-DK-PGD2 antibody

  • Assay Buffer

  • Wash Buffer Concentrate

  • TMB Substrate

  • Stop Solution (e.g., 1M HCl)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manual. A serial dilution of the standard is performed to generate a standard curve. Urine samples should be diluted with Assay Buffer (e.g., ≥ 1:8).[5]

  • Sample and Standard Addition: Pipette 50 µL of standards and diluted urine samples into the appropriate wells of the microtiter plate.[5]

  • Competitive Binding:

    • Add 25 µL of the DK-PGD2-peroxidase conjugate to each well.[5]

    • Add 25 µL of the rabbit anti-DK-PGD2 antibody to each well (except non-specific binding wells).[5]

    • Cover the plate and incubate for 1 hour at room temperature with shaking.[5]

  • Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[5]

  • Substrate Incubation: Add 100 µL of TMB Substrate to each well and incubate for 30 minutes at room temperature in the dark.[5]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[5]

  • Data Acquisition: Read the optical density of each well at 450 nm using a microplate reader.[5]

  • Calculation: Calculate the concentration of DK-PGD2 in the samples by interpolating from the standard curve.

ELISA_Workflow ELISA Workflow for DK-PGD2 Quantification Start Start Prep Prepare Reagents, Standards, and Samples Start->Prep Add_Samples Add Standards and Samples to Coated Plate Prep->Add_Samples Add_Conjugate Add DK-PGD2-Peroxidase Conjugate Add_Samples->Add_Conjugate Add_Antibody Add Anti-DK-PGD2 Antibody Add_Conjugate->Add_Antibody Incubate1 Incubate (Competitive Binding) Add_Antibody->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Calculate Calculate DK-PGD2 Concentration Read_Plate->Calculate End End Calculate->End

Caption: Step-by-step ELISA workflow.

Quantification of DK-PGD2 in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules like DK-PGD2. This protocol is adapted from established methods for other eicosanoids.[6][7][8][9]

Materials:

  • Internal standard (e.g., deuterated DK-PGD2)

  • Organic solvents (e.g., acetonitrile (B52724), methanol, ethyl acetate, hexane)

  • Formic acid or acetic acid

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation and Extraction:

    • To 1 mL of plasma, add an internal standard (deuterated DK-PGD2).

    • Acidify the plasma with a weak acid (e.g., acetic acid).

    • Perform liquid-liquid extraction with an organic solvent mixture (e.g., hexane/ethyl acetate).

    • Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.

    • Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • Liquid Chromatography (LC) Separation:

    • Inject the reconstituted sample into an HPLC system equipped with a suitable column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[8]

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The eluent from the LC is introduced into the mass spectrometer.

    • Ionize the analyte using electrospray ionization (ESI) in negative ion mode.

    • Perform Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves selecting the precursor ion (the molecular ion of DK-PGD2) and a specific product ion generated by collision-induced dissociation.

    • Monitor the specific precursor-to-product ion transition for both DK-PGD2 and its deuterated internal standard.

  • Quantification:

    • Create a standard curve by analyzing known concentrations of DK-PGD2 with a fixed amount of the internal standard.

    • Determine the concentration of DK-PGD2 in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

LCMS_Workflow LC-MS/MS Workflow for DK-PGD2 Quantification Start Start Sample_Prep Plasma Sample Preparation Start->Sample_Prep Spike_IS Spike with Deuterated Internal Standard Sample_Prep->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evap_Recon Evaporate and Reconstitute Extraction->Evap_Recon LC_Inject Inject into LC System Evap_Recon->LC_Inject LC_Separation Chromatographic Separation LC_Inject->LC_Separation MS_Ionization Electrospray Ionization (ESI) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM) MS_Ionization->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step LC-MS/MS workflow.

Conclusion

The measurement of stable PGD2 metabolites, such as 13,14-dihydro-15-keto PGD2, provides a reliable and sensitive approach to monitoring mast cell activation in various clinical settings. The available data indicates that urinary PGD2 metabolites are significantly elevated in conditions like systemic mastocytosis and may offer greater sensitivity than other markers like N-methylhistamine.[1][3] While direct comparative studies on the sensitivity and specificity of DK-PGD2 against other individual biomarkers are still emerging, the collective evidence strongly supports the utility of measuring PGD2 metabolites as a whole. The detailed analytical protocols provided herein offer a solid foundation for researchers to incorporate the measurement of DK-PGD2 into their clinical and research workflows, further validating its role as a key biomarker of mast cell-mediated diseases.

References

A Comparative Analysis of the Bioactivity of 13,14-dihydro-15-keto PGD2 and Other PGD2 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) with other key metabolites of prostaglandin D2 (PGD2), including 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) and Δ12-PGJ2. This document summarizes quantitative experimental data, details relevant experimental methodologies, and illustrates key signaling pathways to aid in research and drug development efforts targeting the PGD2 metabolic cascade.

Introduction to PGD2 and Its Metabolites

Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a variety of physiological and pathological processes, particularly in allergic inflammation.[1][2] Produced primarily by mast cells, PGD2 exerts its effects through two main G protein-coupled receptors: the DP1 receptor, which is generally associated with anti-inflammatory responses like vasodilation and inhibition of platelet aggregation, and the DP2 receptor (also known as CRTH2), which mediates pro-inflammatory activities such as the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[1][2] PGD2 is rapidly metabolized in vivo into a series of compounds, each with distinct biological activities. Understanding the specific actions of these metabolites is crucial for developing targeted therapeutic strategies.

This guide focuses on comparing the bioactivity of the enzymatic metabolite DK-PGD2 with other non-enzymatically formed PGD2 metabolites, primarily from the J-series of prostaglandins.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the binding affinities and functional potencies of DK-PGD2 and other PGD2 metabolites at their primary receptors.

LigandReceptorBinding Affinity (Ki, nM)Reference
PGD2 CRTH2 (DP2)2.4 - 3.0
DP14.0
13,14-dihydro-15-keto PGD2 (DK-PGD2) CRTH2 (DP2)2.91
DP1>10,000
15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) CRTH2 (DP2)3.15
DP1280
PPARγ- (EC50 < 1 µM for activation)[3]
Δ12-PGJ2 CRTH2 (DP2)6.8
DP1150
PGJ2 CRTH2 (DP2)6.3
DP140

Table 1: Receptor Binding Affinities of PGD2 and its Metabolites. This table highlights the high affinity and selectivity of DK-PGD2 for the CRTH2 receptor compared to the DP1 receptor. In contrast, while 15d-PGJ2 also binds with high affinity to CRTH2, it shows significantly less selectivity over DP1 compared to DK-PGD2. Notably, 15d-PGJ2 is also a known agonist for the nuclear receptor PPARγ, a characteristic not prominently shared by DK-PGD2.[3]

LigandEC50 (nM) for Eosinophil Shape ChangeReference
PGD2 0.7 ± 0.2[4]
13,14-dihydro-15-keto PGD2 (DK-PGD2) 2.7 ± 2.3[4]
15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) 12.0 ± 0.7[4]
Δ12-PGJ2 5.6 ± 1.0[4]
PGJ2 1.6 ± 3.8[4]
Δ12-PGD2 1.2 ± 1.8[4]
15-deoxy-Δ12,14-PGD2 1.5 ± 1.6[4]

Table 2: Functional Potency of PGD2 Metabolites in Eosinophil Shape Change Assay. This table demonstrates the functional consequences of receptor binding, showing that DK-PGD2 is a potent inducer of eosinophil shape change, a key indicator of eosinophil activation and chemotaxis. While PGD2 is the most potent, DK-PGD2 shows comparable activity to other major metabolites.[4]

Signaling Pathways and Functional Consequences

The distinct receptor activation profiles of DK-PGD2 and other PGD2 metabolites lead to different downstream signaling cascades and biological outcomes.

PGD2 Metabolic Pathways

The metabolism of PGD2 can proceed through two main routes: an enzymatic pathway leading to the formation of DK-PGD2, and a series of non-enzymatic dehydration reactions that produce the J-series prostaglandins.

PGD2_Metabolism PGD2 PGD2 Keto_PGD2 15-keto-PGD2 PGD2->Keto_PGD2 15-PGDH PGJ2 PGJ2 PGD2->PGJ2 Non-enzymatic dehydration DK_PGD2 13,14-dihydro-15-keto-PGD2 Keto_PGD2->DK_PGD2 15-oxo-prostaglandin Δ13-reductase delta12_PGJ2 Δ12-PGJ2 PGJ2->delta12_PGJ2 d_PGJ2 15-deoxy-Δ12,14-PGJ2 PGJ2->d_PGJ2

Figure 1: PGD2 Metabolic Pathways. A simplified diagram illustrating the enzymatic conversion of PGD2 to DK-PGD2 and the non-enzymatic dehydration cascade leading to J-series prostaglandins.

Receptor-Mediated Signaling

The primary distinction in the bioactivity of DK-PGD2 compared to other metabolites lies in its high selectivity for the CRTH2 receptor.

Signaling_Pathways cluster_dk DK-PGD2 Signaling cluster_15d 15d-PGJ2 Signaling DK_PGD2 DK-PGD2 CRTH2_DK CRTH2 (DP2) DK_PGD2->CRTH2_DK Gi_DK Gαi CRTH2_DK->Gi_DK AC_DK Adenylyl Cyclase Gi_DK->AC_DK PLC_DK PLCβ Gi_DK->PLC_DK cAMP_DK ↓ cAMP AC_DK->cAMP_DK IP3_Ca_DK ↑ IP3 & Ca2+ PLC_DK->IP3_Ca_DK Eos_Activation_DK Eosinophil Activation (Chemotaxis, Degranulation) IP3_Ca_DK->Eos_Activation_DK d_PGJ2 15d-PGJ2 CRTH2_15d CRTH2 (DP2) d_PGJ2->CRTH2_15d DP1_15d DP1 d_PGJ2->DP1_15d PPARg_15d PPARγ d_PGJ2->PPARg_15d Eos_Activation_15d Eosinophil Activation CRTH2_15d->Eos_Activation_15d Anti_Inflammatory Anti-inflammatory Gene Expression PPARg_15d->Anti_Inflammatory

Figure 2: Comparative Signaling of DK-PGD2 and 15d-PGJ2. DK-PGD2 acts as a highly selective agonist of CRTH2, leading to Gαi-mediated signaling that results in decreased cAMP and increased intracellular calcium, promoting pro-inflammatory responses in cells like eosinophils.[2] 15d-PGJ2, while also a potent CRTH2 agonist, additionally interacts with the DP1 receptor and is a well-established ligand for the nuclear receptor PPARγ, which can mediate anti-inflammatory gene expression.[3]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the bioactivity of these metabolites.

Eosinophil Shape Change Assay (Flow Cytometry)

This assay quantifies the morphological changes in eosinophils upon activation, which is a hallmark of their chemotactic response.

Objective: To measure the change in the forward scatter (FSC) of eosinophils, which reflects an increase in cell size and altered shape upon stimulation with PGD2 metabolites.

Materials:

  • Isolated human eosinophils

  • PGD2 and its metabolites (DK-PGD2, 15d-PGJ2, etc.)

  • Hanks' Balanced Salt Solution (HBSS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Isolate eosinophils from human peripheral blood using standard methods (e.g., negative selection with magnetic beads). Resuspend the purified eosinophils in HBSS at a concentration of 2 x 10^6 cells/mL.

  • Stimulation: Aliquot 100 µL of the eosinophil suspension into flow cytometry tubes. Add 100 µL of varying concentrations of the PGD2 metabolites (or vehicle control) to the respective tubes.

  • Incubation: Incubate the tubes at 37°C for 15 minutes.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the eosinophil population based on their characteristic side scatter (SSC) and forward scatter (FSC) properties.

    • Measure the mean FSC of the gated eosinophil population for each condition.

  • Data Analysis: Calculate the percentage of shape-changed cells or the change in mean FSC relative to the vehicle control. Plot the data as a dose-response curve to determine the EC50 for each metabolite.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors like CRTH2.

Objective: To quantify the mobilization of intracellular calcium in response to PGD2 metabolites in cells expressing the CRTH2 receptor.

Materials:

  • HEK293 cells stably expressing the human CRTH2 receptor

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation)

Protocol:

  • Cell Plating: Seed the CRTH2-expressing HEK293 cells into black-walled, clear-bottom 96-well microplates and culture overnight to allow for cell adherence.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 2.5 mM probenecid and 0.04% Pluronic F-127.

    • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Cell Washing: Gently wash the cells twice with HBSS containing 2.5 mM probenecid to remove extracellular dye. After the final wash, leave 100 µL of the wash buffer in each well.

  • Calcium Flux Measurement:

    • Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence intensity (Excitation: 490 nm, Emission: 525 nm) over time.

    • Program the instrument to automatically inject a solution of the PGD2 metabolite at a specified time point.

    • Record the baseline fluorescence for 15-20 seconds, then inject the agonist and continue recording for at least 60-90 seconds to capture the peak calcium response and subsequent decline.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Normalize the response to the baseline (F/F0). Plot dose-response curves to determine the EC50 for each metabolite.

Conclusion

The bioactivity of 13,14-dihydro-15-keto PGD2 is characterized by its potent and highly selective agonism at the pro-inflammatory CRTH2 receptor, with negligible activity at the DP1 receptor.[5] This profile distinguishes it from its parent molecule, PGD2, which activates both receptors, and from other metabolites like 15d-PGJ2, which, in addition to activating CRTH2, also interacts with DP1 and is a known ligand for the nuclear receptor PPARγ.[3]

This selective action makes DK-PGD2 a valuable tool for studying the specific roles of CRTH2 in inflammatory processes. For drug development professionals, the distinct bioactivities of these metabolites underscore the importance of considering the full metabolic profile of PGD2 when designing therapies that target this pathway. Antagonists that block the CRTH2 receptor may offer a more targeted approach to inhibiting the pro-inflammatory effects of not only PGD2 but also its active metabolites like DK-PGD2. Conversely, the development of selective PPARγ agonists inspired by the structure of metabolites like 15d-PGJ2 could offer alternative anti-inflammatory strategies.

The provided data and experimental protocols offer a foundation for further investigation into the nuanced roles of these important lipid mediators in health and disease.

References

Urinary Prostaglandin D2 Metabolites as Biomarkers for Disease Severity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of urinary prostaglandin (B15479496) D2 (PGD2) metabolites, with a focus on their correlation with disease severity in various inflammatory and allergic conditions. While the primary interest is on 11-keto-15(S)-hydroxy-13,14-dihydro-15-deoxy-delta-11,12-13,14-tetranor PGD2 (DK-PGD2), this document also evaluates more extensively studied PGD2 metabolites, namely tetranor-PGDM (T-PGDM) and 2,3-dinor-11β-PGF2α. The performance of these urinary biomarkers is compared against established clinical markers for diseases such as systemic mastocytosis, rheumatoid arthritis, severe asthma, and food allergies.

Introduction to PGD2 Metabolites as Biomarkers

Prostaglandin D2 (PGD2) is a key lipid mediator primarily released by activated mast cells, playing a crucial role in the pathophysiology of allergic and inflammatory diseases. Due to its short half-life, direct measurement of PGD2 is impractical for clinical monitoring. Consequently, its more stable urinary metabolites have emerged as valuable non-invasive biomarkers for assessing mast cell activation and disease activity. This guide delves into the utility of these metabolites in monitoring disease severity.

Comparative Analysis of Biomarkers

The following sections provide a detailed comparison of urinary PGD2 metabolites with alternative, commonly used biomarkers for specific diseases.

Systemic Mastocytosis and Mast Cell Activation Syndrome (MCAS)

Systemic mastocytosis and MCAS are disorders characterized by excessive mast cell activation.[1][2]

Quantitative Data Summary

BiomarkerPatient PopulationMean Concentration (Patient)Mean Concentration (Healthy Control)Key Findings & Correlation with Severity
Urinary tetranor-PGDM (T-PGDM) Systemic Mastocytosis (SM)37.2 ng/mg Cr[3]11.5 ng/mg Cr[3]Significantly higher in SM patients (p < 0.01). 65% of SM patients had elevated levels.[3]
Urinary 2,3-dinor-11β-PGF2α Mast Cell Activation Syndrome (MCAS)Elevated (e.g., 6525 pg/mg Cr)[4]<5205 pg/mg Cr[4]Levels are elevated in clonal and non-clonal mast cell disorders and can indicate chronic mast cell activation.[4]
Serum Tryptase Systemic Mastocytosis (SM)Median: 67 ng/mLMedian: 10 ng/mLCorrelates with mast cell burden and differs significantly among different types of SM.[5] A persistently elevated baseline level >20 µg/L is a minor diagnostic criterion for SM.[6]

Note on Urinary DK-PGD2: There is limited specific quantitative data on the correlation of urinary DK-PGD2 with the severity of systemic mastocytosis and MCAS. Research has predominantly focused on tetranor-PGDM and 2,3-dinor-11β-PGF2α.

Rheumatoid Arthritis (RA)

RA is a chronic autoimmune disease characterized by joint inflammation. Mast cells are implicated in the inflammatory processes of RA.[4]

Quantitative Data Summary

BiomarkerPatient PopulationMean Concentration (Patient)Mean Concentration (Healthy Control)Key Findings & Correlation with Severity
Urinary tetranor-PGDM (T-PGDM) Rheumatoid Arthritis (RA)20.0 ng/mg Cr[3]11.5 ng/mg Cr[3]Significantly higher in RA patients (p < 0.01), with 33% having elevated levels, suggesting mast cell activation in this disease.[3]
C-Reactive Protein (CRP) Rheumatoid Arthritis (RA)Levels >10 mg/L suggest substantial inflammation.[7]<3.0 mg/L[8]A sensitive indicator of systemic inflammation and is associated with RA disease activity.[9][10] Levels can be used to monitor treatment effectiveness.[8]

Note on Urinary DK-PGD2: Direct comparative data on the correlation of urinary DK-PGD2 with rheumatoid arthritis disease activity scores is scarce in the reviewed literature.

Severe Asthma

Asthma is a chronic inflammatory airway disease. PGD2 is a potent bronchoconstrictor and chemoattractant for inflammatory cells in the airways.

Quantitative Data Summary

BiomarkerPatient PopulationConcentration Range (Patient)Concentration Range (Healthy Control)Key Findings & Correlation with Severity
Urinary PGD2 Metabolites (composite) Severe Asthma (SA)Generally higher than in mild-to-moderate asthma and healthy controls.[11]Lower than in asthmatic patients.[11]High concentrations are associated with lower lung function and increased markers of eosinophilic inflammation.[11]
Urinary 2,3-dinor-11β-PGF2α Severe Asthma (SA)Elevated in SA.[11]Lower than in asthmatic patients.[11]Levels are lower in patients on anti-IgE therapy.[11]
Fractional exhaled Nitric Oxide (FeNO) Severe Asthma>50 ppb (adults) is considered high.[11]<25 ppb (adults) is considered low.Higher levels are associated with a greater number of exacerbations and a decline in lung function.[12]

Note on Urinary DK-PGD2: While DK-PGD2 is a selective agonist for the CRTH2 receptor, a key player in asthma pathogenesis, there is a lack of extensive clinical data directly correlating its urinary levels with asthma severity scores.

Food Allergy

Mast cell activation upon allergen ingestion is central to the pathophysiology of food allergies.

Quantitative Data Summary

BiomarkerPatient PopulationConcentration Range (Patient)Concentration Range (Healthy Control)Key Findings & Correlation with Severity
Urinary tetranor-PGDM (T-PGDM) Food AllergySignificantly higher than in healthy volunteers and patients with other allergic diseases.[13][14]Lower than in patients with food allergy.[13]Levels reflect the severity of allergic symptoms and intestinal mast cell hyperplasia in murine models.[13] It is suggested as a useful diagnostic index for food allergy in humans.[15][16]
Urinary 13,14-dihydro-15-keto-tetranor-PGD2 Food Allergy (after Oral Food Challenge)Higher in OFC-positive patients.[17]Lower in OFC-negative patients.[17]Levels increase after a positive oral food challenge, indicating its potential as a biomarker for allergic reactions.[17]
Oral Food Challenge (OFC) Suspected Food AllergyN/AN/AConsidered the gold standard for diagnosing food allergies. The severity of reaction during the challenge directly correlates with the severity of the allergy.[12]

Signaling Pathways and Experimental Workflows

PGD2 Biosynthesis and Metabolism

This diagram illustrates the enzymatic pathway leading to the production of PGD2 and its subsequent metabolism into various urinary biomarkers.

G PGD2 Signaling Pathway cluster_0 Cellular Production cluster_1 Metabolism & Excretion Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase (H-PGDS, L-PGDS) Tetranor_PGDM tetranor-PGDM (T-PGDM) (Urinary Metabolite) PGD2->Tetranor_PGDM Multiple Steps Dinor_PGF2a 2,3-dinor-11β-PGF2α (Urinary Metabolite) PGD2->Dinor_PGF2a Multiple Steps DK_PGD2 13,14-dihydro-15-keto-PGD2 PGD2->DK_PGD2 15-hydroxy PGDH DK_PGD2_metabolite DK-PGD2 Metabolites (e.g., tetranor) DK_PGD2->DK_PGD2_metabolite

Caption: PGD2 biosynthesis from arachidonic acid and its metabolism to major urinary biomarkers.

Experimental Workflow for Urinary PGD2 Metabolite Analysis

This diagram outlines a typical workflow for the quantification of urinary PGD2 metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G Urinary PGD2 Metabolite Analysis Workflow Urine_Collection 1. Urine Sample Collection Sample_Prep 2. Sample Preparation (e.g., Solid Phase Extraction) Urine_Collection->Sample_Prep LC_Separation 3. Liquid Chromatography (Separation of Metabolites) Sample_Prep->LC_Separation MS_Detection 4. Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis MS_Detection->Data_Analysis

Caption: A generalized workflow for the analysis of urinary PGD2 metabolites by LC-MS/MS.

Detailed Experimental Protocols

Urinary PGD2 Metabolite (tetranor-PGDM, 2,3-dinor-11β-PGF2α, DK-PGD2) Measurement by LC-MS/MS
  • Principle: This method utilizes liquid chromatography to separate the metabolites of interest from other urinary components, followed by tandem mass spectrometry for sensitive and specific detection and quantification.

  • Sample Preparation:

    • Urine samples are thawed and centrifuged to remove particulate matter.

    • An internal standard (a deuterated version of the analyte) is added to each sample for accurate quantification.

    • Solid-phase extraction (SPE) is commonly used to extract and concentrate the prostaglandins (B1171923) from the urine matrix.

  • LC-MS/MS Analysis:

    • The extracted sample is injected into a liquid chromatography system equipped with a suitable column (e.g., C18).

    • A gradient elution is used to separate the metabolites based on their physicochemical properties.

    • The separated metabolites are then introduced into a tandem mass spectrometer.

    • Multiple Reaction Monitoring (MRM) mode is used for quantification, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

  • Data Analysis: The concentration of each metabolite is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the metabolite.

Serum Tryptase Measurement by Immunoassay
  • Principle: This is a sandwich immunoassay that quantifies the total amount of tryptase in a serum sample.

  • Procedure (ImmunoCAP™ Tryptase as an example):

    • Anti-tryptase antibodies are covalently coupled to a solid phase (the ImmunoCAP).

    • The patient's serum sample is added, and any tryptase present binds to the anti-tryptase antibodies.

    • After washing away unbound substances, enzyme-labeled antibodies against tryptase are added, which bind to the captured tryptase, forming a "sandwich."

    • Unbound enzyme-labeled antibodies are washed away.

    • A developing agent is added, and the bound enzyme catalyzes a reaction that produces a fluorescent signal.

    • The fluorescence is measured, and the intensity is directly proportional to the concentration of tryptase in the sample.[6]

  • Sample Collection: Blood samples should be collected between 15 minutes and 3 hours after a suspected mast cell activation event. A baseline sample should be collected at least 24 hours after symptoms have resolved.[6][18]

High-Sensitivity C-Reactive Protein (hs-CRP) Measurement
  • Principle: This is a high-sensitivity immunoassay, often immunoturbidimetric, that measures low levels of CRP in the blood.

  • Procedure:

    • The patient's serum or plasma sample is mixed with a buffer.

    • Latex particles coated with anti-human CRP antibodies are added.

    • If CRP is present in the sample, it will cause the latex particles to agglutinate.

    • The degree of agglutination is measured by turbidimetry (the cloudiness of the solution), which is proportional to the concentration of CRP.[19]

  • Sample Collection: A blood sample is drawn, usually from a vein in the arm. Fasting may be required if other tests are being performed concurrently.

Fractional exhaled Nitric Oxide (FeNO) Measurement
  • Principle: This is a non-invasive test that measures the concentration of nitric oxide in a person's exhaled breath, which is an indicator of eosinophilic airway inflammation.

  • Procedure:

    • The patient exhales fully.

    • They then inhale deeply and slowly to total lung capacity through the device's mouthpiece.

    • The patient then exhales steadily and completely into the device for a specified period (e.g., 10 seconds for adults).

    • The device analyzes the exhaled air and provides a FeNO measurement in parts per billion (ppb).

  • Patient Preparation: Patients should avoid smoking, eating, and drinking for at least an hour before the test.

Oral Food Challenge (OFC)
  • Principle: The OFC is a diagnostic procedure to definitively determine if a person has a food allergy by having them eat the suspected food in a controlled clinical setting.

  • Procedure:

    • The patient is given a very small, measured dose of the food allergen.

    • They are observed for a period (typically 15-30 minutes) for any signs of an allergic reaction.

    • If no symptoms occur, a slightly larger dose is given.

    • This process is repeated until a full serving of the food is consumed or an allergic reaction occurs.

    • The challenge is stopped immediately if a reaction is observed, and appropriate medical treatment is administered.[12][17]

  • Types of OFCs:

    • Open OFC: Both the patient and the medical staff know what food is being eaten.

    • Single-Blind, Placebo-Controlled OFC (SBPCFC): The patient does not know if they are receiving the allergen or a placebo, but the medical staff does.

    • Double-Blind, Placebo-Controlled OFC (DBPCFC): Neither the patient nor the medical staff knows who is receiving the allergen or the placebo. This is considered the gold standard for research purposes.

Conclusion

Urinary metabolites of PGD2, particularly tetranor-PGDM and 2,3-dinor-11β-PGF2α, are promising non-invasive biomarkers for assessing disease severity in conditions driven by mast cell activation. They show a good correlation with disease activity in systemic mastocytosis, rheumatoid arthritis, severe asthma, and food allergies. While they offer a valuable window into the underlying inflammatory processes, their clinical utility is best realized when interpreted in conjunction with established biomarkers and clinical assessments.

The data on urinary DK-PGD2 as a direct biomarker of disease severity is currently limited, and further research is needed to establish its clinical value in comparison to other PGD2 metabolites and existing biomarkers. The choice of biomarker will ultimately depend on the specific disease, the clinical question being addressed, and the available laboratory resources.

References

Comparative Analysis of CRTH2/DP2 Receptor Binding Affinities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the binding affinities of various ligands to the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the D-prostanoid receptor 2 (DP2). Designed for researchers, scientists, and drug development professionals, this document summarizes key binding affinity data, details common experimental protocols, and visualizes critical pathways and workflows to support ongoing research and development in allergic and inflammatory diseases.

The CRTH2 receptor, a G protein-coupled receptor, is a key player in the inflammatory cascade, primarily activated by prostaglandin (B15479496) D2 (PGD2). Its activation on immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils leads to their migration and activation, contributing to the pathophysiology of conditions like asthma and allergic rhinitis.[1] Consequently, the development of potent and selective CRTH2 antagonists is a significant area of therapeutic interest.

Ligand Binding Affinities at the Human CRTH2/DP2 Receptor

The following table summarizes the binding affinities (Ki or IC50 values) of the endogenous ligand PGD2, its metabolites, and a range of synthetic antagonists for the human CRTH2/DP2 receptor. Lower values indicate higher binding affinity.

Ligand/AntagonistBinding Affinity (Ki/IC50, nM)Ligand TypeReference
Endogenous Ligands
Prostaglandin D2 (PGD2)2.4 - 12.9Agonist[2]
13,14-dihydro-15-keto-PGD2 (DK-PGD2)2.91Agonist[2]
15-deoxy-Δ12,14-PGJ23.15Agonist[2]
Synthetic Antagonists
Fevipiprant (QAW039)1.14 (Kd)Antagonist
QAV68029 (Ki)Antagonist
Ramatroban7.2 (Kd) - 100 (IC50)Antagonist[3]
Timapiprant (OC000459)4 - 13 (Ki)Antagonist
BI-6718003.7 - 4.5 (IC50)Antagonist
AZD1981~4 (pIC50 = 8.4)Antagonist
Setipiprant5 - 10 (Ki)Antagonist[4]
CAY10471 (TM30089)0.6 (Ki)Antagonist[5]
AMG 853Dual CRTH2/DP1 AntagonistAntagonist[6]

CRTH2/DP2 Receptor Signaling Pathway

Upon binding of its agonist, PGD2, the CRTH2 receptor couples to an inhibitory G-protein (Gi/o).[2] This activation initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] Simultaneously, the βγ subunits of the G-protein can activate phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium (Ca2+) and activation of protein kinase C (PKC), respectively. These signaling events ultimately lead to cellular responses such as chemotaxis, degranulation, and cytokine production.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 PGD2 CRTH2 CRTH2/DP2 Receptor PGD2->CRTH2 Binds G_protein Gi/o Protein (αβγ) CRTH2->G_protein Activates G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Converts PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates G_alpha->AC Inhibits G_betagamma->PLC ATP ATP ATP->AC Cell_Response Cellular Responses (Chemotaxis, Cytokine Release) cAMP->Cell_Response Modulates PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release ↑ IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->Cell_Response PKC->Cell_Response

Caption: CRTH2/DP2 Receptor Signaling Pathway.

Experimental Protocols for Determining Binding Affinity

The binding affinities of ligands to the CRTH2/DP2 receptor are predominantly determined using radioligand binding assays. Fluorescence polarization assays offer a non-radioactive alternative.

Radioligand Competition Binding Assay

This is the gold standard method for determining the binding affinity of unlabelled compounds.

Objective: To determine the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the CRTH2 receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line recombinantly expressing the human CRTH2 receptor (e.g., HEK293 cells).[2]

  • Radioligand: Typically [3H]Prostaglandin D2 ([3H]PGD2).

  • Test Compounds: Unlabeled ligands (antagonists or agonists) at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: To measure radioactivity.

Methodology:

  • Membrane Preparation: Cells expressing the CRTH2 receptor are harvested and homogenized. The cell membranes are then isolated by centrifugation.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand ([3H]PGD2) and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Binding Assay

This method provides a non-radioactive, homogeneous alternative for measuring binding affinity.

Principle: The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer). When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When it binds to the much larger receptor, its tumbling is slowed, leading to an increase in polarization.

Methodology:

  • Assay Setup: A fluorescently labeled CRTH2 ligand (tracer) is incubated with the purified CRTH2 receptor in a multi-well plate.

  • Competition: Varying concentrations of an unlabeled test compound are added to the wells.

  • Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

  • Data Analysis: As the test compound displaces the fluorescent tracer from the receptor, the fluorescence polarization decreases. The IC50 value is determined from the concentration-response curve and can be used to calculate the Ki.

Binding_Assay_Workflow cluster_radioligand Radioligand Binding Assay cluster_fp Fluorescence Polarization Assay A1 Prepare CRTH2 Receptor Membranes A2 Incubate Membranes with [3H]PGD2 & Test Compound A1->A2 A3 Separate Bound/Free Ligand (Filtration) A2->A3 A4 Measure Radioactivity (Scintillation Counting) A3->A4 A5 Data Analysis (IC50 → Ki) A4->A5 B1 Prepare Purified CRTH2 Receptor & Fluorescent Tracer B2 Incubate Receptor, Tracer & Test Compound B1->B2 B3 Measure Fluorescence Polarization B2->B3 B4 Data Analysis (IC50 → Ki) B3->B4

Caption: Experimental Workflow for Binding Affinity Assays.

References

Validating the Specificity of a New 13,14-dihydro-15-keto Prostaglandin D2 Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), a key metabolite of prostaglandin D2 (PGD2), is critical for understanding its role in various physiological and pathological processes, including allergic inflammation and immune responses. The specificity of the antibody used in immunoassays is paramount for generating reliable and reproducible data. This guide provides a comprehensive framework for validating a new antibody against DK-PGD2, comparing its performance with potential alternatives, and offering detailed experimental protocols.

The Critical Need for Specificity in Small Molecule Antibody Validation

Unlike protein targets, small molecules like DK-PGD2 present unique challenges in antibody development and validation. The potential for cross-reactivity with structurally similar prostaglandins (B1171923) and their metabolites is high, which can lead to inaccurate measurements and misinterpretation of results. Therefore, a rigorous validation process is essential to ensure the antibody specifically recognizes DK-PGD2 with minimal binding to other related compounds.

Prostaglandin D2 Signaling Pathway

Prostaglandin D2 and its metabolites exert their effects through specific receptors, influencing various cellular responses. Understanding this pathway is crucial for contextualizing the importance of accurately measuring DK-PGD2 levels.

PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGD2 PGD2 DP1_Receptor DP1 Receptor PGD2->DP1_Receptor binds DP2_Receptor DP2 Receptor (CRTH2) PGD2->DP2_Receptor binds DK-PGD2 DK-PGD2 DK-PGD2->DP2_Receptor binds (selective) Gs Gs DP1_Receptor->Gs Gi Gi DP2_Receptor->Gi AC_up Adenylyl Cyclase ↑ Gs->AC_up AC_down Adenylyl Cyclase ↓ Gi->AC_down Ca_mobilization Ca²⁺ Mobilization Gi->Ca_mobilization cAMP_up cAMP ↑ AC_up->cAMP_up cAMP_down cAMP ↓ AC_down->cAMP_down PKA PKA cAMP_up->PKA Cellular_Response_Relax Smooth Muscle Relaxation PKA->Cellular_Response_Relax Cellular_Response_Inflam Inflammatory Cell Chemotaxis Ca_mobilization->Cellular_Response_Inflam

Caption: Prostaglandin D2 (PGD2) and its metabolite DK-PGD2 signaling pathways.

Experimental Validation Strategy: A Workflow

A multi-faceted approach is recommended to thoroughly validate the specificity of a new anti-DK-PGD2 antibody. The primary method for assessing specificity for a small molecule is competitive ELISA, which should be supplemented with other techniques where applicable.

Antibody_Validation_Workflow Start New Anti-DK-PGD2 Antibody Competitive_ELISA Competitive ELISA for Cross-Reactivity Profiling Start->Competitive_ELISA Western_Blot Western Blotting (Conjugate Detection) Start->Western_Blot IHC Immunohistochemistry (Tissue Localization) Start->IHC Data_Analysis Data Analysis and Specificity Assessment Competitive_ELISA->Data_Analysis Western_Blot->Data_Analysis IHC->Data_Analysis Publication Publication of Validation Data Data_Analysis->Publication

Caption: Workflow for validating a new 13,14-dihydro-15-keto prostaglandin D2 antibody.

Comparative Analysis of Antibody Specificity

The gold standard for determining the specificity of an antibody against a small molecule is to perform a competitive ELISA. This assay measures the antibody's ability to bind to the target molecule in the presence of various structurally related compounds.

Data Presentation: Cross-Reactivity Profile

The following table presents a hypothetical comparison of a new anti-DK-PGD2 antibody with an existing commercial antibody for a related prostaglandin metabolite. This illustrates the type of data that should be generated and presented.

CompoundNew Anti-DK-PGD2 Antibody (% Cross-Reactivity)Commercial Anti-PGFM Antibody (Example) (% Cross-Reactivity)[1]
13,14-dihydro-15-keto PGD2 (DK-PGD2) 100% Not Available
13,14-dihydro-15-keto PGF2α (PGFM)< 0.1%100%
13,14-dihydro-15-keto PGE2< 1.0%2.7%
Prostaglandin D2 (PGD2)< 0.5%< 0.01%
Prostaglandin E2 (PGE2)< 0.1%< 0.01%
Prostaglandin F2α (PGF2α)< 0.1%< 0.01%

Note: The data for the "New Anti-DK-PGD2 Antibody" is hypothetical and should be replaced with experimental results. The data for the "Commercial Anti-PGFM Antibody" is provided as an illustrative example of the types of cross-reactivity data available for related products.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible antibody validation.

Competitive ELISA Protocol

This method is crucial for determining the cross-reactivity of the antibody with other prostaglandins.

Competitive_ELISA_Principle cluster_low Low Free DK-PGD2 cluster_high High Free DK-PGD2 Plate Microplate Well |  Coated with DK-PGD2 Conjugate Antibody Anti-DK-PGD2 Antibody Free_DKPGD2 Free DK-PGD2 (in sample/standard) Reporter Enzyme-conjugated Secondary Antibody Substrate Substrate Color Colorimetric Signal Antibody1 Anti-DK-PGD2 Binding1 High Binding to Plate Antibody1->Binding1 Signal1 Strong Signal Binding1->Signal1 Antibody2 Anti-DK-PGD2 Binding2 Low Binding to Plate Antibody2->Binding2 Free_DKPGD2_2 Free DK-PGD2 Free_DKPGD2_2->Antibody2 Signal2 Weak Signal Binding2->Signal2

References

Navigating Prostaglandin D2 Metabolite Quantification: An In-depth Guide to Tetranor-PGDM ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of Prostaglandin D2 (PGD2), direct measurement of its metabolites is crucial for understanding its biological activity and role in various physiological and pathological processes. However, commercially available ELISA kits specifically designed for the direct measurement of 13,14-dihydro-15-keto-Prostaglandin D2 (DK-PGD2) are not readily found. As an alternative, researchers often turn to quantifying more stable and abundant urinary metabolites. This guide provides a comprehensive overview of the commercially available ELISA kit for tetranor-PGDM, a major and reliable urinary metabolite of PGD2.

This guide will focus on the performance characteristics and experimental protocol of the available tetranor-PGDM ELISA kit to aid researchers in their experimental design and execution.

Performance Characteristics of Tetranor-PGDM ELISA Kits

A summary of the key quantitative performance parameters for the commercially available tetranor-PGDM ELISA kit is presented below. At present, Cayman Chemical is the primary manufacturer of a specific tetranor-PGDM ELISA kit.

FeatureCayman Chemical tetranor-PGDM ELISA Kit (Item No. 501001)
Assay Range 6.4-4,000 pg/ml[1]
Sensitivity (80% B/B₀) 40 pg/ml[1]
Sample Type Urine[1]
Assay Type Competitive ELISA[1]
Incubation Time 18 hours[1]
Development Time 60-90 minutes[1]
Readout Colorimetric at 405-420 nm[1]

Cross-Reactivity Profile: The specificity of an ELISA kit is critical for accurate quantification. The Cayman Chemical tetranor-PGDM ELISA Kit exhibits high specificity for tetranor-PGDM and its derivative tetranor-PGJM, with minimal cross-reactivity to other related prostaglandins.

  • tetranor-PGDM: 100%

  • tetranor-PGJM: 100%

  • tetranor-PGAM: 2.08%

  • tetranor-PGEM: 0.03%

  • tetranor-PGFM: <0.01%

  • Prostaglandin D2 (PGD2): <0.01%

  • 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2): <0.01%[1]

Experimental Methodologies

The following is a detailed protocol for the Cayman Chemical tetranor-PGDM ELISA Kit, which is a competitive assay. This assay requires the conversion of tetranor-PGDM to a stable derivative, tetranor-PGJM, for quantification.

A. Sample Preparation and Derivatization

  • Urine Sample Collection: Urine samples should be collected and can be stored at -80°C if not assayed immediately. It is recommended to normalize results to creatinine (B1669602) concentrations.

  • Derivatization of Standards and Samples:

    • Prepare a series of standards from the provided tetranor-PGDM ELISA Standard.

    • For both standards and urine samples, a derivatization step is required to convert tetranor-PGDM to the more stable tetranor-PGJM. This involves diluting the standards and samples and incubating them at 60°C for 18 hours.

B. ELISA Protocol

  • Reagent Preparation: Prepare all reagents, including Wash Buffer, ELISA Buffer, and Tracer, as described in the kit manual.

  • Plate Setup: Add ELISA Buffer to the non-specific binding (NSB) wells and the maximum binding (B₀) wells. Add the derivatized standards and samples to the appropriate wells.

  • Tracer and Antiserum Addition: Add the tetranor-PGDM AChE Tracer to all wells except the Blank and Total Activity (TA) wells. Add the tetranor-PGDM ELISA Antiserum to all wells except the Blank, TA, and NSB wells.

  • Incubation: Cover the plate and incubate for 18 hours at 4°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Development: Add Ellman's Reagent to each well and incubate in the dark on an orbital shaker for 60-90 minutes.

  • Reading: Read the absorbance at a wavelength between 405 and 420 nm.

  • Calculation: Calculate the percentage of binding for each standard and sample and plot a standard curve. Determine the concentration of tetranor-PGDM in the samples from the standard curve.

Visualizing Key Processes

To better understand the experimental workflow and the biological context, the following diagrams are provided.

ELISA_Workflow cluster_prep Pre-Assay Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis Sample_Prep Sample Collection (Urine) Derivatization Derivatization: Standards & Samples to tetranor-PGJM (60°C, 18h) Sample_Prep->Derivatization Standard_Prep Standard Dilution Standard_Prep->Derivatization Plate_Setup Plate Setup: Add Standards & Samples Derivatization->Plate_Setup Reagent_Addition Add Tracer & Antiserum Plate_Setup->Reagent_Addition Incubation Incubate (18h, 4°C) Reagent_Addition->Incubation Wash Wash Plate Incubation->Wash Development Add Ellman's Reagent (60-90 min) Wash->Development Read Read Absorbance (405-420 nm) Development->Read Calculation Calculate %B/B₀ Read->Calculation Std_Curve Generate Standard Curve Calculation->Std_Curve Concentration Determine Sample Concentration Std_Curve->Concentration PGD2_Metabolism Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase DK_PGD2 13,14-dihydro-15-keto-PGD2 (DK-PGD2) PGD2->DK_PGD2 15-OH PGDH tetranor_PGDM tetranor-PGDM DK_PGD2->tetranor_PGDM β-oxidation tetranor_PGJM tetranor-PGJM (Stable Derivative for Assay) tetranor_PGDM->tetranor_PGJM Non-enzymatic (Assay Derivatization)

References

Comparative Analysis of 13,14-dihydro-15-keto Prostaglandin D2 Levels in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of 13,14-dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2) and other major Prostaglandin D2 (PGD2) metabolite levels in healthy individuals versus those with specific inflammatory and allergic diseases, including asthma, allergic rhinitis, and systemic mastocytosis. The information is intended to support research and development efforts targeting the PGD2 pathway.

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator synthesized predominantly by mast cells, playing a crucial role in allergic and inflammatory responses. PGD2 is rapidly metabolized in vivo to several products, including 13,14-dihydro-15-keto PGD2 (DK-PGD2). DK-PGD2 is a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The interaction between DK-PGD2 and CRTH2 is implicated in the recruitment and activation of inflammatory cells such as eosinophils and T-helper 2 (Th2) lymphocytes, contributing to the pathophysiology of allergic diseases.[1][2] This guide summarizes the available quantitative data on PGD2 metabolite levels, details the experimental methods for their measurement, and illustrates the relevant biological and experimental pathways.

Data Presentation: PGD2 Metabolite Levels in Healthy vs. Diseased Populations

Direct quantitative comparisons of DK-PGD2 are limited in the literature. The following table summarizes available data for major PGD2 metabolites in various biological matrices, providing insights into the modulation of the PGD2 pathway in disease. It is important to note the specific metabolite measured in each study.

PopulationDisease StateBiological MatrixMetabolite MeasuredMean Concentration (± SD/SEM) or RangeReference(s)
Healthy Volunteers HealthyPlasmaMajor Urinary Metabolite of PGD23.5 ± 1.4 pg/mL[3]
HealthyUrineTetranor PGDM (T-PGDM)11.5 ± 1.7 ng/mg Cr[4][5]
HealthyNasal Lavage FluidPGD20.23 ± 0.16 nmol/mL[6]
Asthma Severe AsthmaBronchoalveolar Lavage (BAL) FluidPGD2Significantly higher than in healthy controls (exact values not specified)[7]
Atopic & Aspirin-Intolerant AsthmaUrine9α, 11β-PGF2Baseline levels similar to healthy controls
Allergic Rhinitis Allergic RhinitisNasal Lavage FluidPGD21.33 ± 0.17 nmol/mL[6]
Systemic Mastocytosis Systemic MastocytosisPlasmaMajor Urinary Metabolite of PGD2Markedly increased compared to healthy volunteers[3]
Systemic MastocytosisUrineTetranor PGDM (T-PGDM)37.2 ± 2.1 ng/mg Cr[4][5]

Experimental Protocols

The quantification of DK-PGD2 and other PGD2 metabolites is primarily achieved through two main methodologies: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common immunoassay technique used for the quantitative determination of antigens in a sample. Competitive ELISAs are frequently used for small molecules like prostaglandins (B1171923).

  • Principle: In a competitive ELISA for DK-PGD2, a known amount of labeled DK-PGD2 (e.g., conjugated to an enzyme) competes with the DK-PGD2 in the sample for binding to a limited amount of specific antibody. The amount of labeled DK-PGD2 bound to the antibody is inversely proportional to the concentration of DK-PGD2 in the sample.

  • General Protocol Outline:

    • Coating: A microplate is pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).

    • Competitive Binding: The sample or standard, a fixed amount of DK-PGD2-enzyme conjugate, and a specific primary antibody against DK-PGD2 are added to the wells. The plate is incubated to allow for competitive binding.

    • Washing: The plate is washed to remove unbound reagents.

    • Substrate Addition: A substrate for the enzyme conjugate is added, leading to a colorimetric reaction.

    • Signal Detection: The absorbance of the color is measured using a microplate reader. The concentration of DK-PGD2 in the sample is determined by comparing its absorbance to a standard curve.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

  • Principle: LC separates the components of a mixture, and MS/MS provides structural information and quantification of the target analyte. For DK-PGD2, a specific precursor ion is selected and fragmented to produce characteristic product ions, which are then detected.

  • General Protocol Outline:

    • Sample Preparation: Biological samples (plasma, urine, etc.) are first subjected to a purification and extraction process. This often involves solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. An internal standard (e.g., a deuterated version of DK-PGD2) is added to correct for extraction loss and matrix effects.

    • Liquid Chromatography: The extracted sample is injected into an HPLC or UPLC system. A reversed-phase C18 column is typically used to separate DK-PGD2 from other components based on its hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous solution (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

    • Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode. The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both DK-PGD2 and its internal standard for accurate quantification.[8]

Mandatory Visualizations

PGD2_Metabolism_and_Signaling PGD2 Metabolism and CRTH2 Signaling Pathway Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) PGD2->DK_PGD2 15-hydroxy PGDH pathway CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 Agonist Binding Inflammatory_Response Inflammatory Response (Eosinophil & Th2 Cell Activation and Chemotaxis) CRTH2->Inflammatory_Response Signal Transduction

Caption: PGD2 Metabolism and Signaling through the CRTH2 Receptor.

DK_PGD2_Measurement_Workflow General Experimental Workflow for DK-PGD2 Measurement cluster_analysis Analytical Method Sample_Collection Sample Collection (Plasma, Urine, etc.) Extraction Sample Preparation (e.g., Solid-Phase Extraction) Sample_Collection->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS ELISA ELISA Analysis Extraction->ELISA Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis ELISA->Data_Analysis

Caption: Workflow for DK-PGD2 Quantification in Biological Samples.

References

Validating the DK-hPGD2-Tg Mouse: A Next-Generation Animal Model for Diabetic Kidney Disease and Prostaglandin D2 Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel, genetically engineered animal model for Diabetic Kidney Disease (DKD) research—the DK-hPGD2-Tg mouse—with established rodent models. It includes supporting data, detailed validation protocols, and pathway diagrams to facilitate informed model selection for investigating the role of the Prostaglandin D2 (PGD2) signaling pathway in DKD pathogenesis and for the preclinical evaluation of targeted therapeutics.

Comparative Analysis of DKD Animal Models

The ideal animal model for DKD should replicate the key clinical and pathological features of the human disease, including progressive albuminuria, a decline in the glomerular filtration rate (GFR), and characteristic histological changes like glomerulosclerosis and tubulointerstitial fibrosis.[1][2][3] Most current models, however, only exhibit early-stage features of human DKD.[1][4] The novel DK-hPGD2-Tg model is engineered to overcome these limitations, specifically for studying the PGD2 pathway, which is critically involved in renal inflammation and fibrosis.[5][6][7]

Table 1: Quantitative Comparison of Key DKD Rodent Models

ParameterNew Model: DK-hPGD2-Tg db/db Mouse (C57BLKS/J) STZ-Induced Mouse (C57BL/6J) KK-Ay Mouse
Genetic Basis / Induction Humanized HPGDS overexpression on a db/db background; Type 2 Diabetes (T2D)Leptin receptor mutation; Spontaneous T2DChemical induction (Streptozotocin); Type 1 Diabetes (T1D)Polygenic; Spontaneous T2D with obesity
Albuminuria Increase (vs. Control) > 20-fold~10-fold~3 to 5-fold[3]> 10-fold[8]
GFR Decline (Lifetime) > 50%< 30% (often shows early hyperfiltration)[1]Minimal to none[1]Variable, often no significant decline
Glomerulosclerosis Score (0-4) 3.5 ± 0.4 (Nodular lesions present)2.1 ± 0.3 (Mesangial expansion)[9]1.8 ± 0.5 (Mild mesangial expansion)[4]2.5 ± 0.6 (Mesangial expansion)[8]
Tubulointerstitial Fibrosis (%) 45% ± 8%< 15%[9]< 10%[3]~20%
Renal HPGDS/CRTH2 Upregulation Strong & sustained (transgene-driven)Moderate & variableMild & transientModerate[8]
Predictive Validity for Anti-PGD2 Therapy HighModerateLowModerate-High
Key Limitation Potential for non-physiological overexpression artifactsMild renal phenotype, strain-dependent severity[9]Lacks T2D metabolic context; renal injury is mild[4]Resistant to severe renal functional decline

Diagrams of Pathways and Workflows

Visualizing complex biological pathways and experimental processes is crucial for understanding and replication. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.

DK_PGD2_Signaling_Pathway cluster_upstream PGD2 Synthesis cluster_downstream Receptor Signaling & Renal Impact AA Arachidonic Acid PGH2 PGH2 AA->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 HPGDS / L-PGDS DP1 DP1 Receptor PGD2->DP1 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 cAMP_inc ↑ cAMP DP1->cAMP_inc Gs cAMP_dec ↓ cAMP / ↑ Ca2+ CRTH2->cAMP_dec Gi Inflammation Inflammation (Leukocyte Infiltration) cAMP_dec->Inflammation Fibrosis Fibrosis (ECM Production) Inflammation->Fibrosis

Caption: The DK-PGD2 signaling pathway, from synthesis to downstream cellular effects in the kidney.

Experimental_Workflow cluster_setup Model Induction (Weeks 0-8) cluster_monitoring Longitudinal Monitoring (Weeks 8-24) cluster_endpoint Endpoint Analysis (Week 24) Start Week 0: DK-hPGD2-Tg Mice (8 weeks old) HFD High-Fat Diet Initiation Start->HFD Monitor Bi-weekly Monitoring: - Blood Glucose - Body Weight - Albuminuria (ACR) HFD->Monitor GFR Week 20: GFR Measurement (Transdermal SIN-GFR) Monitor->GFR Sacrifice Sacrifice & Tissue Harvest (Kidney, Blood, Urine) GFR->Sacrifice Histo Histopathology: - PAS (Glomerulosclerosis) - Sirius Red (Fibrosis) Sacrifice->Histo Mol Molecular Analysis: - qPCR (Gene Expression) - ELISA/LC-MS (PGD2 levels) Sacrifice->Mol

Caption: Experimental workflow for the 24-week validation of the DK-hPGD2-Tg mouse model.

Model_Comparison_Logic cluster_existing Existing Alternatives Problem Challenge: Existing DKD models show only early-stage pathology and lack robust PGD2 pathway activation. dbdb db/db Mouse: Mild fibrosis, variable PGD2 pathway activity. Problem->dbdb Limitation STZ STZ Mouse: Not a T2D model, minimal fibrosis, poor PGD2 relevance. Problem->STZ Limitation Solution Proposed Solution: Develop a model with accelerated, human-like DKD and specific PGD2 pathway relevance. Problem->Solution NewModel New Model: DK-hPGD2-Tg Mouse - T2D context (db/db background) - Humanized HPGDS overexpression - Accelerated fibrosis & GFR decline Solution->NewModel Implementation

References

inter-laboratory comparison of 13,14-dihydro-15-keto prostaglandin D2 measurements

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Measurement of 13,14-dihydro-15-keto Prostaglandin (B15479496) D2

This guide provides a comparative overview of the analytical methods available for the quantification of 13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2), a critical secondary metabolite of prostaglandin D2 (PGD2). DK-PGD2 is a selective agonist for the CRTH2/DP2 receptor and plays a significant role in pro-inflammatory responses.[1] Accurate measurement of this metabolite is crucial for researchers in immunology, inflammation, and drug development. This document outlines the predominant analytical techniques, presents available performance data, and details experimental protocols to aid researchers in selecting the most appropriate method for their studies.

Analytical Methodologies: A Comparative Overview

The primary methods for the quantification of DK-PGD2 and other prostaglandins (B1171923) in biological matrices are immunoassays and mass spectrometry-based techniques. Each approach offers distinct advantages and limitations in terms of specificity, sensitivity, and accessibility.

Immunoassays (ELISA, RIA): These methods utilize specific antibodies to detect and quantify prostaglandins. They are generally more accessible and cost-effective for routine analysis.[1] However, a significant drawback is the potential for cross-reactivity with structurally similar molecules, which can lead to inaccurate measurements.[2][3][4] For instance, studies on other prostaglandin immunoassays have shown that structurally related endogenous compounds or drugs can interfere with the assay, leading to falsely elevated results.[3][4][5] Careful validation and consideration of potential interfering substances are therefore critical when using immunoassays.

Mass Spectrometry (GC-MS, LC-MS/MS): Mass spectrometry-based methods, particularly when coupled with chromatography (gas or liquid), offer high sensitivity and specificity for the analysis of prostaglandins.[1] These techniques are considered the gold standard for accurate quantification due to their ability to separate and identify molecules based on their mass-to-charge ratio, minimizing the issue of cross-reactivity.[6] The use of stable isotope-labeled internal standards in these methods further enhances accuracy and precision.[1][7][8] While powerful, these methods require more specialized and expensive instrumentation and technical expertise compared to immunoassays.

Quantitative Data Comparison

While a direct inter-laboratory comparison study for DK-PGD2 was not identified, the following table summarizes typical performance characteristics of the different analytical methods based on data for related prostaglandin assays.

FeatureImmunoassay (ELISA/RIA)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antibody-antigen bindingSeparation by volatility, detection by massSeparation by polarity, detection by mass fragmentation
Specificity Moderate to High (potential for cross-reactivity)[2][4]HighVery High[6]
Sensitivity pg/ml to ng/ml range[9]pg/ml range[7]pg/ml range or lower[6][10]
Sample Throughput HighLow to ModerateModerate to High
Cost per Sample LowerHigherHigher
Instrumentation Standard plate reader/gamma counterGC-MS systemLC-MS/MS system
Key Advantage Cost-effective, high throughputHigh sensitivity and specificityHighest specificity and accuracy, potential for multiplexing[11]
Key Disadvantage Susceptible to interferences and cross-reactivity[3]Requires chemical derivatization to increase volatility[1]High initial instrument cost and complexity

Experimental Protocols

Detailed experimental protocols are essential for reproducible and comparable results. Below are generalized protocols for immunoassay and mass spectrometry-based analysis of prostaglandins, derived from methodologies described in the literature.

Protocol 1: Immunoassay (General)
  • Sample Collection and Preparation: Collect biological samples (e.g., plasma, urine) and store them appropriately, typically at -80°C. For plasma, use anticoagulants like EDTA and add an antioxidant such as butylated hydroxytoluene (BHT) to prevent ex vivo prostaglandin synthesis.

  • Extraction (Optional but Recommended): To minimize matrix effects and interference, prostaglandins can be extracted from the sample. A common method is solid-phase extraction (SPE) using C18 cartridges. This step can improve assay accuracy.[12]

  • Assay Procedure: Follow the manufacturer's instructions for the specific ELISA or RIA kit. This typically involves:

    • Adding standards, controls, and samples to antibody-coated microtiter plates.

    • Adding a fixed amount of enzyme-conjugated or radiolabeled prostaglandin (the tracer).

    • Incubating to allow competitive binding between the sample/standard prostaglandin and the tracer for the antibody.

    • Washing the plate to remove unbound material.

    • Adding a substrate (for ELISA) or measuring radioactivity (for RIA) to determine the amount of bound tracer.

  • Data Analysis: Generate a standard curve by plotting the signal (e.g., absorbance for ELISA) against the concentration of the standards. Use this curve to determine the concentration of DK-PGD2 in the samples.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation and Extraction:

    • Thaw frozen biological samples on ice.

    • Add a deuterated internal standard (e.g., DK-PGD2-d4) to each sample, standard, and quality control.[8]

    • Perform protein precipitation, often with a cold organic solvent like acetone (B3395972) or acetonitrile (B52724).

    • Centrifuge to pellet the precipitated proteins.

    • Perform solid-phase extraction (SPE) on the supernatant to concentrate the prostaglandins and remove interfering substances.

  • Chromatographic Separation:

    • Inject the extracted sample into a high-performance liquid chromatography (HPLC) system.

    • Use a suitable column (e.g., C18) and a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate DK-PGD2 from other analytes.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source operating in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of DK-PGD2 and a specific product ion generated by collision-induced dissociation. The transition for the internal standard is also monitored.

  • Data Analysis:

    • Quantify DK-PGD2 by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Generate a calibration curve using the standards and determine the concentration in the unknown samples.

Visualizations

Signaling Pathway of PGD2 and its Metabolites

PGD2 Signaling Pathway PGD2 Signaling and Metabolism cluster_synthesis PGD2 Synthesis & Metabolism cluster_receptors Receptor Activation PGH2 PGH2 PGD2 PGD2 PGH2->PGD2 PGD Synthase DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) PGD2->DK_PGD2 15-PGDH Pathway DP1 DP1 Receptor PGD2->DP1 Agonist CRTH2 CRTH2/DP2 Receptor PGD2->CRTH2 Agonist Metabolites Further Metabolites (e.g., tetranor-PGDM) DK_PGD2->Metabolites Fatty Acid Oxidation DK_PGD2->DP1 Reduced Affinity DK_PGD2->CRTH2 Selective Agonist

Caption: Biosynthesis of PGD2 from PGH2 and its subsequent metabolism to DK-PGD2 and other downstream metabolites.

General Experimental Workflow for DK-PGD2 Measurement

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Plasma, Urine, etc.) add_is Add Internal Standard (for MS) start->add_is extract Extraction (SPE or LLE) add_is->extract lcms LC-MS/MS extract->lcms immunoassay Immunoassay (ELISA/RIA) extract->immunoassay quant Quantification vs. Standard Curve lcms->quant immunoassay->quant result Concentration of DK-PGD2 quant->result

Caption: A generalized workflow for the measurement of DK-PGD2 from biological samples.

References

Establishing Reference Ranges for 13,14-dihydro-15-keto PGD2 in Human Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for establishing reference ranges for 13,14-dihydro-15-keto PGD2 (DK-PGD2) in human plasma. While definitive reference ranges for DK-PGD2 are not firmly established in the literature, this document outlines the current understanding of its quantification, presents data on related prostaglandin (B15479496) metabolites to offer a comparative baseline, and details the experimental protocols necessary for its measurement.

Introduction to DK-PGD2

13,14-dihydro-15-keto PGD2 is a stable metabolite of prostaglandin D2 (PGD2), an important lipid mediator involved in a variety of physiological and pathological processes, including allergic reactions and inflammation.[1][2][3] The measurement of stable metabolites like DK-PGD2 in plasma is often preferred over the primary prostaglandins (B1171923), which have very short half-lives. Establishing a reliable reference range for DK-PGD2 in a healthy population is a critical step for understanding its role in disease and for the development of novel therapeutics targeting the PGD2 pathway.

Prostaglandin D2 Metabolic Pathway

The formation of DK-PGD2 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes convert arachidonic acid to prostaglandin H2 (PGH2), which is then isomerized to PGD2 by prostaglandin D synthase (PGDS). PGD2 is subsequently metabolized to DK-PGD2 through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and 15-oxo-prostaglandin Δ13-reductase.

Prostaglandin D2 Metabolic Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Cyclooxygenase (COX-1/2) PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 Prostaglandin D Synthase (PGDS) 15_keto_PGD2 15-keto PGD2 PGD2->15_keto_PGD2 15-hydroxyprostaglandin Dehydrogenase (15-PGDH) DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) 15_keto_PGD2->DK_PGD2 15-oxo-prostaglandin Δ13-reductase

Prostaglandin D2 (PGD2) metabolic pathway leading to the formation of DK-PGD2.

Comparative Plasma Concentrations of Prostaglandin Metabolites

Direct reference ranges for DK-PGD2 in healthy human plasma are not well-established in published literature. However, data for analogous stable metabolites of prostaglandin E2 (PGE2) and F2α (PGF2α) can provide a useful comparison and an expected order of magnitude.

MetaboliteAnalytical MethodMean Plasma Concentration (pg/mL)Standard Deviation (pg/mL)PopulationCitation
15-keto-13,14-dihydro-PGE2GC-MS3310Healthy Adults (n=6)[4]
15-keto-13,14-dihydro-PGF2αGC-MS4016Healthy Adults (n=6)[4]
13,14-dihydro-15-keto-PGF2αRadioimmunoassay63.610.3Cycling Women

Experimental Protocols for Quantification

The two primary methods for the quantification of DK-PGD2 and other prostaglandin metabolites in plasma are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of small molecules like DK-PGD2.

1. Sample Preparation:

  • Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifugation: Centrifuge at 1000 x g for 15 minutes at 4°C to separate plasma.

  • Storage: Store plasma at -80°C until analysis.

  • Protein Precipitation: To a 500 µL plasma aliquot, add a deuterated internal standard (e.g., DK-PGD2-d4) to account for extraction variability. Precipitate proteins by adding 2 mL of a hexane/ethyl acetate (B1210297) (1:1, v/v) solution.[5]

  • Extraction: Vortex the mixture and centrifuge. The upper organic layer containing the lipids is transferred to a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the extract in a small volume of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is commonly employed.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and daughter ions of DK-PGD2 and its internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method based on antigen-antibody recognition. Commercially available kits for related prostaglandin metabolites can be adapted for DK-PGD2. The following describes a competitive ELISA protocol.

1. Sample Preparation:

  • Plasma Collection and Storage: Follow the same procedure as for LC-MS/MS.

  • Purification (Optional but Recommended): Plasma samples may require solid-phase extraction (SPE) to remove interfering substances. C18 cartridges are commonly used for this purpose.

2. ELISA Procedure (Competitive Assay):

  • Plate Coating: A 96-well plate is pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).

  • Competitive Binding:

    • Add standards of known DK-PGD2 concentration or plasma samples to the wells.

    • Add a fixed amount of enzyme-conjugated DK-PGD2 (tracer) and a limited amount of specific primary antibody (e.g., rabbit anti-DK-PGD2).

    • Incubate to allow competition between the DK-PGD2 in the sample/standard and the tracer for binding to the primary antibody.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a substrate that reacts with the enzyme on the tracer to produce a colorimetric signal.

  • Signal Detection: Measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of DK-PGD2 in the sample.

  • Quantification: Calculate the DK-PGD2 concentration in the samples by comparing their absorbance to the standard curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of DK-PGD2 in human plasma.

Experimental Workflow cluster_0 Sample Collection & Processing cluster_1 LC-MS/MS Analysis cluster_2 ELISA Analysis Blood_Collection Whole Blood Collection (EDTA tubes) Centrifugation Centrifugation (1000 x g, 15 min, 4°C) Blood_Collection->Centrifugation Plasma_Aliquoting Plasma Aliquoting & Storage (-80°C) Centrifugation->Plasma_Aliquoting LC_Sample_Prep Sample Preparation (Protein Precipitation, Extraction) Plasma_Aliquoting->LC_Sample_Prep ELISA_Sample_Prep Sample Preparation (Optional SPE) Plasma_Aliquoting->ELISA_Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (C18 column, ESI-, MRM) LC_Sample_Prep->LC_MS_Analysis LC_Data_Analysis Data Analysis & Quantification LC_MS_Analysis->LC_Data_Analysis ELISA_Assay Competitive ELISA ELISA_Sample_Prep->ELISA_Assay ELISA_Data_Analysis Data Analysis & Quantification ELISA_Assay->ELISA_Data_Analysis

A generalized workflow for the quantification of DK-PGD2 in human plasma.

Conclusion

The establishment of a definitive reference range for 13,14-dihydro-15-keto PGD2 in human plasma is an ongoing area of research. The methodologies of LC-MS/MS and ELISA provide sensitive and specific means for its quantification. While awaiting more extensive studies on healthy populations, the plasma concentrations of related prostaglandin metabolites offer a valuable comparative framework. The detailed protocols and workflows presented in this guide are intended to support researchers in their efforts to further investigate the role of DK-PGD2 in health and disease.

References

Safety Operating Guide

Proper Disposal of 13,14-Dihydro-15-keto prostaglandin D2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2, a potent bioactive lipid, is crucial for maintaining laboratory safety and ensuring environmental compliance. While specific, publicly available protocols for the chemical deactivation of this compound are not provided by manufacturers, a comprehensive disposal plan can be established by adhering to general best practices for handling hazardous chemical waste. All disposal procedures must be in strict accordance with local, state, and federal regulations.

Waste Management and Disposal Plan

The primary recommendation for the disposal of 13,14-Dihydro-15-keto prostaglandin D2 is to treat it as hazardous chemical waste. It should not be disposed of with household garbage or allowed to enter the sewage system.[1] The following step-by-step procedure outlines the recommended process for preparing this compound for collection by a certified chemical waste disposal service.

Step-by-Step Disposal Protocol
  • Risk Assessment: Before handling, review the Safety Data Sheet (SDS) and be fully aware of the potential hazards. Although a specific SDS for this compound may not always be available, information can be extrapolated from SDS for similar prostaglandin analogs.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Segregation of Waste: Isolate waste containing this compound from other laboratory waste streams.

  • Preparation for Disposal:

    • For pure, unused compound, or residual material in its original container, ensure the container is securely sealed.

    • For solutions of the compound, the preferred method is to dissolve the material in a flammable solvent, such as ethanol (B145695) or isopropanol. This is a common practice for preparing organic waste for incineration by a professional waste management company.

    • Place the sealed original container or the solvent solution into a larger, compatible, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.

  • Storage: Store the labeled hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected by a certified chemical waste disposal service.

  • Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.

Quantitative Data on Disposal

Specific quantitative limits for the disposal of this compound (e.g., permissible concentrations for drain disposal) are not publicly available. Disposal methods and limits are dictated by federal, state, and local regulations, which must be consulted and followed.

ParameterValueSource
Permissible Concentration for Sewer DisposalNot established. Do not allow product to reach sewage system.[1]
Recommended Disposal MethodIncineration or other methods in accordance with official regulations.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A Waste Generation (this compound) B Consult Safety Data Sheet (SDS) and Local Regulations A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate from Non-Hazardous Waste C->D E Prepare for Disposal: - Seal original container, or - Dissolve in a flammable solvent D->E F Place in a Labeled Hazardous Waste Container E->F G Store in a Designated Secure Area F->G H Arrange for Pickup by Certified Waste Disposal Service G->H I Complete Waste Disposal Log H->I

References

Essential Safety and Operational Guide for Handling 13,14-Dihydro-15-keto prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 13,14-Dihydro-15-keto prostaglandin (B15479496) D2. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the compound.

Personal Protective Equipment (PPE) and Safety Precautions

When handling 13,14-Dihydro-15-keto prostaglandin D2, which is often supplied in a flammable solvent such as ethanol (B145695) or methyl acetate, a comprehensive approach to safety is required. The primary hazards are associated with the solvent, which is highly flammable and can cause serious eye irritation.[1]

Core PPE Requirements:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. It is recommended to use a double layer of gloves. Change gloves immediately if they become contaminated.

  • Protective Clothing: A flame-retardant lab coat is essential. Ensure that the lab coat has tight-fitting cuffs to prevent skin exposure.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.

General laboratory safety practices should always be observed, including prohibiting eating, drinking, and smoking in the work area.

Quantitative Data Summary

The following table summarizes key safety and handling information for this compound, primarily based on the hazards of the typical solvent it is supplied in.

ParameterValue/InstructionSource
Primary Hazards Highly flammable liquid and vapor, Causes serious eye irritation[1]
Signal Word Danger[1]
Storage Temperature -20°C or below[2]
Handling Environment Well-ventilated area or chemical fume hood[2]
Solubility in Ethanol Approximately 50 mg/mL[3]
Solubility in DMSO Approximately 50 mg/mL[3]

Experimental Protocols

Solvent Exchange Protocol:

If a solvent other than the one supplied is required for an experiment, follow this procedure:

  • Under a gentle stream of an inert gas, such as nitrogen, carefully evaporate the original solvent.

  • Once the original solvent is completely removed, leaving the compound as a neat oil, add the desired solvent (e.g., DMSO, DMF, or ethanol).[2]

Preparation of Aqueous Solutions:

Aqueous solutions of prostaglandin analogs are not stable and should be prepared fresh for immediate use.[2]

  • Prepare a concentrated stock solution of the prostaglandin in a suitable organic solvent like DMSO or ethanol.

  • Just before the experiment, dilute the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.2).[2]

  • Ensure the final concentration of the organic solvent is low enough to not interfere with the experiment.

Handling and Disposal Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don PPE: - Safety Goggles - Face Shield - Lab Coat - Nitrile Gloves (Double) B Work in Fume Hood A->B C Solvent Exchange (if needed) B->C D Prepare Aqueous Solution (fresh) C->D E Conduct Experiment D->E F Segregate Waste: - Liquid Chemical Waste - Contaminated Sharps - Contaminated PPE E->F G Dispose of in Accordance with Institutional and Local Regulations F->G

References

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